Product packaging for ApppA(Cat. No.:CAS No. 158700-26-6)

ApppA

Cat. No.: B1208501
CAS No.: 158700-26-6
M. Wt: 756.4 g/mol
InChI Key: QCICUPZZLIQAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ApppA (Diadenosine 5',5'''-P1,P3-triphosphate) is a dinucleoside polyphosphate that serves important roles in biological systems as an intracellular signaling molecule . Research indicates that this compound and related adenylylated nucleotides are synthesized in bacteria as a consequence of oxidation stress, positioning them as potential alarmones in the cellular stress response . This compound is of significant research value due to its structural similarity to the 5'-cap structure of eukaryotic messenger RNA (mRNA) . The unique 5'-terminal cap structure, which contains an N7-methylated guanosine linked by a triphosphate bridge, is critical for mRNA stability, recognition, and metabolism . Consequently, the this compound structure is utilized as a model substrate in studies targeting the mRNA 5'-cap, with applications in the development of artificial ribonucleases and chemical agents for potential therapeutic use against viral and bacterial infections . Its mechanism in these contexts involves the metal-catalyzed hydrolysis of its triphosphate bridge . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27N10O16P3 B1208501 ApppA CAS No. 158700-26-6

Properties

IUPAC Name

bis[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCICUPZZLIQAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N10O16P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274294
Record name AC1L1AGT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

756.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158700-26-6
Record name AC1L1AGT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of ApppA in Cellular Stress Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine triphosphate (ApppA), a member of the dinucleoside polyphosphate family, has emerged as a critical signaling molecule, or 'alarmone,' in the cellular response to a variety of stressors, particularly oxidative and heat stress. This technical guide provides an in-depth exploration of the synthesis, degradation, and multifaceted roles of this compound in orchestrating the cellular stress response. We will delve into the quantitative changes in related dinucleoside polyphosphates during stress, detail the experimental protocols for their analysis, and present the current understanding of the signaling pathways this compound modulates, with a focus on its interaction with key stress-response proteins.

Introduction

Cells are constantly exposed to a fluctuating environment and various stressors that can damage cellular components and disrupt homeostasis. To survive, organisms have evolved intricate stress response pathways. A key component of this response in many organisms, from bacteria to humans, is the rapid accumulation of a group of signaling molecules known as dinucleoside polyphosphates. Among these, P¹,P³-di(adenosine-5')triphosphate (this compound) plays a significant role in signaling the onset of stress and initiating protective measures. This document serves as a comprehensive resource on the function of this compound in the cellular stress response, with a particular focus on its role in bacterial systems where it has been most extensively studied.

This compound Metabolism: A Dynamic Balance of Synthesis and Degradation

The intracellular concentration of this compound is tightly regulated by the coordinated action of synthesizing and degrading enzymes. Under normal physiological conditions, the levels of this compound are kept low. However, upon exposure to stressors such as oxidizing agents or heat shock, its synthesis is rapidly upregulated.

Synthesis of this compound

This compound is synthesized by aminoacyl-tRNA synthetases (aaRSs), enzymes central to protein synthesis.[1] The synthesis is a two-step process:

  • Amino Acid Activation: The aaRS enzyme activates its cognate amino acid by reacting it with ATP to form an aminoacyl-adenylate (aa-AMP) intermediate and pyrophosphate (PPi).

  • This compound Formation: Under conditions of stress, instead of transferring the aminoacyl group to a tRNA, the aa-AMP intermediate can react with a second molecule of ATP, leading to the formation of this compound and the release of the amino acid and PPi.

This process is particularly induced by various oxidizing agents such as hydrogen peroxide, diamide, and N-ethylmaleimide.[1]

ApppA_Synthesis cluster_synthesis This compound Synthesis ATP1 ATP aaAMP Aminoacyl-AMP Intermediate ATP1->aaAMP AA Amino Acid AA->aaAMP aaRS Aminoacyl-tRNA Synthetase aaRS->aaAMP aaAMP->AA PPi PPi aaAMP->PPi ATP2 ATP This compound This compound aaAMP->this compound ATP2->this compound

Diagram 1: Synthesis of this compound by aminoacyl-tRNA synthetase.
Degradation of this compound

The transient nature of the this compound signal is ensured by its rapid degradation once the stress is mitigated. This hydrolysis is primarily carried out by specific hydrolases, including diadenosine triphosphatases and some phosphodiesterases. These enzymes cleave the phosphodiester bonds of this compound, yielding products such as ATP and AMP, or ADP.

Quantitative Changes in Adenylylated Nucleotides Under Stress

Upon exposure to stress, there is a rapid and significant accumulation of this compound and related adenylylated nucleotides. While specific quantitative data for the fold-increase of this compound is limited, studies on the closely related molecule diadenosine tetraphosphate (AppppA) and the general family of adenylylated nucleotides provide insight into the magnitude of this response.

StressorOrganismMoleculeFold Increase / ConcentrationReference
Heat Shock (28°C to 50°C)Salmonella typhimurium, E. coliThis compound, AppppA, and othersAccumulation observed[2]
Oxidative Stress (e.g., H₂O₂)Salmonella typhimuriumThis compound, AppppA, and othersRapid accumulation to high levels[1]
Oxidative StressE. coliAppppAAccumulation observed[3][4]

Note: The table summarizes qualitative and some quantitative findings. Specific fold-changes for this compound are not consistently reported in the literature, with more quantitative data available for AppppA.

Signaling Role of this compound in the Stress Response

This compound and its counterparts are proposed to function as "alarmones," intracellular signaling molecules that alert the cell to stress and trigger a coordinated response.[1] The primary and best-characterized response mediated by these molecules is the heat shock response.

The Heat Shock Response

The heat shock response is a highly conserved cellular program characterized by the upregulation of a specific set of proteins known as heat shock proteins (HSPs). These proteins, many of which are molecular chaperones, play a crucial role in protein folding, refolding of denatured proteins, and protein degradation, thereby protecting the cell from the damaging effects of stress.

Interaction with Heat Shock Proteins

While direct binding studies with this compound are limited, research on the related molecule AppppA has shown that it binds to several key heat shock proteins in E. coli, including DnaK (the bacterial Hsp70 homolog) and GroEL (a chaparonin).[3][4] This interaction is thought to modulate the activity of these chaperones.

  • DnaK (Hsp70): The DnaK chaperone system, which also includes the co-chaperones DnaJ and GrpE, is essential for refolding misfolded proteins. The binding of adenylylated nucleotides may influence the ATPase activity of DnaK, which is critical for its substrate binding and release cycle.

  • GroEL: This large chaperonin complex provides a protected environment for proteins to fold correctly. The interaction with adenylylated nucleotides could affect its substrate binding and folding cycle.

ApppA_Signaling cluster_pathway This compound Signaling Pathway Stress Cellular Stress (Oxidative, Heat) aaRS Aminoacyl-tRNA Synthetases Stress->aaRS This compound This compound (Alarmone) aaRS->this compound DnaK DnaK (Hsp70) Chaperone System This compound->DnaK Modulates Activity GroEL GroEL Chaperonin This compound->GroEL Modulates Activity Sigma32 σ³² (RpoH) Stability/Activity DnaK->Sigma32 Regulates stability RNAP RNA Polymerase Sigma32->RNAP Binds HSP_genes Heat Shock Genes (dnaK, groEL, etc.) RNAP->HSP_genes Transcription HSPs Heat Shock Proteins (Chaperones, Proteases) HSP_genes->HSPs Translation Response Cellular Stress Response (Protein folding, repair, degradation) HSPs->Response

Diagram 2: Proposed signaling pathway for this compound in the bacterial heat shock response.
Regulation of the Heat Shock Sigma Factor σ³² (RpoH)

A central regulator of the heat shock response in E. coli is the alternative sigma factor, σ³² (encoded by the rpoH gene). Under non-stress conditions, σ³² is rapidly degraded. During stress, its stability and activity increase, leading to the transcription of heat shock genes. The DnaK chaperone system is a key negative regulator of σ³². By binding to σ³², DnaK promotes its degradation.

It is hypothesized that the accumulation of misfolded proteins during stress sequesters the DnaK system, releasing σ³² to activate the heat shock response. The interaction of this compound (or AppppA) with DnaK could further modulate this process by altering DnaK's affinity for either misfolded proteins or σ³², thereby fine-tuning the induction of the heat shock response.

Experimental Protocols

The study of this compound and other dinucleoside polyphosphates requires specific and sensitive analytical techniques. Below are outlines of key experimental protocols.

Extraction of this compound from Bacterial Cells

A rapid and efficient extraction method is crucial to prevent the degradation of these labile molecules.

Materials:

  • Bacterial cell culture

  • Cold extraction solvent (e.g., 60% ethanol or a mixture of acetonitrile, methanol, and water)

  • Centrifuge

  • Lyophilizer or vacuum concentrator

Protocol:

  • Grow bacterial cells to the desired optical density.

  • Induce stress (e.g., by adding an oxidizing agent or shifting the temperature).

  • Rapidly harvest the cells by centrifugation at 4°C.

  • Immediately resuspend the cell pellet in a pre-chilled extraction solvent.

  • Lyse the cells by methods such as sonication or bead beating, keeping the sample on ice.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Collect the supernatant containing the nucleotides.

  • Lyophilize or dry the supernatant in a vacuum concentrator.

  • Reconstitute the dried extract in a suitable buffer for analysis.

Extraction_Workflow start Bacterial Culture (Stressed) harvest Harvest Cells (Centrifugation at 4°C) start->harvest lyse Cell Lysis in Cold Extraction Solvent harvest->lyse centrifuge_debris Centrifuge to Remove Debris lyse->centrifuge_debris supernatant Collect Supernatant centrifuge_debris->supernatant dry Dry Extract (Lyophilization) supernatant->dry reconstitute Reconstitute in Analysis Buffer dry->reconstitute end Sample for Analysis reconstitute->end

Diagram 3: General workflow for the extraction of this compound from bacterial cells.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or mass spectrometry (MS) detection is a powerful technique for the separation and quantification of this compound.

Instrumentation and Reagents:

  • HPLC system with a UV or MS detector

  • Reverse-phase C18 column

  • Mobile phase A: Aqueous buffer (e.g., ammonium acetate)

  • Mobile phase B: Acetonitrile or methanol

  • This compound standard

Protocol:

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Inject the reconstituted bacterial extract (from section 5.1).

  • Separate the nucleotides using a gradient of increasing organic mobile phase (e.g., a linear gradient from 0% to 50% mobile phase B).

  • Detect this compound by its characteristic UV absorbance at 259 nm or by its specific mass-to-charge ratio using MS.

  • Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of an this compound standard.

Analysis by Two-Dimensional Thin-Layer Chromatography (2D-TLC)

2D-TLC is a classic method for separating complex mixtures of nucleotides.

Materials:

  • Polyethyleneimine (PEI)-cellulose TLC plates

  • Developing solvents (e.g., different concentrations of LiCl or formic acid solutions)

  • ³²P-labeled nucleotides (for autoradiography) or UV lamp for visualization

Protocol:

  • Spot the concentrated nucleotide extract onto the corner of a PEI-cellulose TLC plate.

  • Develop the plate in the first dimension using the first developing solvent.

  • Air-dry the plate completely.

  • Rotate the plate 90 degrees and develop it in the second dimension using the second developing solvent.

  • Dry the plate and visualize the separated nucleotide spots using a UV lamp or by autoradiography if radiolabeled nucleotides were used.

  • Identify this compound by comparing its position to that of a known standard run on the same plate.

Therapeutic Potential

The role of this compound as a key signaling molecule in the stress response makes its metabolic pathway a potential target for therapeutic intervention. Modulating the levels of this compound could have implications for:

  • Antibiotic Development: Targeting the synthesis or degradation of this compound could potentially disrupt the ability of pathogenic bacteria to survive stress conditions encountered during infection, such as oxidative stress from the host immune response.

  • Cancer Therapy: In cancer cells, which are often under high metabolic and oxidative stress, the this compound signaling pathway may be dysregulated. Targeting this pathway could represent a novel approach to cancer treatment.

Further research is needed to fully elucidate the this compound signaling network in human cells and to validate the therapeutic potential of targeting this pathway.

Conclusion

This compound is a crucial intracellular alarmone that signals the onset of cellular stress, particularly oxidative and heat stress. Its rapid synthesis by aminoacyl-tRNA synthetases and its interaction with key components of the heat shock response machinery, such as DnaK and GroEL, place it at a critical node in the cellular stress response network. While much has been learned about the role of this compound and its related adenylylated nucleotides, further research is required to precisely quantify its dynamic changes under various stress conditions and to fully delineate the downstream signaling cascades it initiates. The development of advanced analytical techniques will be instrumental in these future investigations and in exploring the therapeutic potential of targeting the this compound pathway.

References

AppppA: A Novel Second Messenger in Cellular Stress Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diadenosine 5',5'''-P1,P4-tetraphosphate (AppppA) is a unique dinucleoside polyphosphate that has emerged from being considered a metabolic byproduct to a bona fide second messenger, primarily involved in cellular responses to stress. Synthesized and degraded by specific enzymatic pathways, its intracellular concentration dramatically increases under conditions such as oxidative and heat stress, earning it the designation of an "alarmone." This technical guide provides a comprehensive overview of the core biochemistry of AppppA, detailing its synthesis and hydrolysis, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its metabolic pathways. While the precise downstream signaling cascades initiated by AppppA are still an active area of investigation, this document consolidates the current understanding to support further research and therapeutic exploration.

Introduction to Second Messengers and AppppA

Second messengers are small, non-protein intracellular molecules that relay signals from cell-surface receptors to effector proteins, leading to a cellular response.[1] Classic examples like cyclic AMP (cAMP) and calcium ions (Ca²⁺) are central to countless signaling pathways.[2] These molecules are characterized by their rapid synthesis or release and subsequent degradation, allowing for tight temporal and spatial control of signaling events.[1]

Diadenosine tetraphosphate (AppppA) fits this paradigm, acting as a crucial signaling molecule, particularly in prokaryotes and lower eukaryotes. It is not typically associated with receptor-ligand interactions at the cell membrane but rather serves as an internal sensor and transducer of cellular stress.[3][4] Its levels are kept low under normal physiological conditions but accumulate rapidly upon exposure to stressors like oxidizing agents (e.g., hydrogen peroxide, cadmium chloride) and heat shock.[3] This rapid accumulation triggers adaptive responses, qualifying AppppA as a critical alarmone that signals the onset of cellular stress.[3]

The Metabolism of AppppA: A Tightly Regulated Cycle

The function of AppppA as a signaling molecule is predicated on the precise control of its intracellular concentration. This is achieved through a dynamic balance between its enzymatic synthesis and degradation.

Synthesis of AppppA

There are two primary pathways known for AppppA synthesis:

  • Aminoacyl-tRNA Synthetase (aaRS) Pathway: In many organisms, AppppA is synthesized as a side reaction by certain aminoacyl-tRNA synthetases, notably Lysyl-tRNA synthetase (LysRS).[5] During the amino acid activation step, the enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate can react with a second ATP molecule instead of its cognate tRNA. This reaction yields AppppA and releases the amino acid. This pathway is particularly significant under stress conditions that may disrupt the normal tRNA charging process.[3]

  • Yeast AppppA Phosphorylase Pathway: A distinct, non-aaRS pathway exists in yeast, catalyzed by AppppA α,β-phosphorylase. This enzyme catalyzes the irreversible conversion of adenosine 5'-phosphosulfate (APS) and ATP into AppppA and sulfate.[6]

Hydrolysis of AppppA

To terminate the signal, AppppA is efficiently degraded by specific hydrolases. These enzymes prevent the toxic accumulation of AppppA and reset the system. Two main families of AppppA hydrolases have been identified:

  • ApaH Family (Symmetrical Cleavage): In bacteria like E. coli, the primary degrading enzyme is ApaH, a bis(5'-nucleosyl)-tetraphosphatase.[7] It catalyzes the symmetrical cleavage of AppppA to produce two molecules of ADP.[7] Mutants lacking the apaH gene exhibit a significant increase in basal AppppA levels. A novel family of proteins, YqeK, has also been identified as functioning similarly to ApaH in some Gram-positive bacteria.[7]

  • Nudix Hydrolase Family (Asymmetrical Cleavage): Found in both eukaryotes and some bacteria, Nudix (Nucleoside diphosphate linked to some other moiety X) hydrolases catalyze the asymmetrical cleavage of AppppA, yielding one molecule of ATP and one of AMP.[7]

The interplay between these synthetic and degradative enzymes forms a dynamic cycle that allows the cell to rapidly modulate AppppA levels in response to external stimuli.

AppppA_Metabolism cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis ATP1 2 ATP aaRS Aminoacyl-tRNA Synthetases (e.g., LysRS) ATP1->aaRS Stress Conditions APS_ATP APS + ATP Phosphorylase Yeast AppppA Phosphorylase APS_ATP->Phosphorylase AppppA AppppA aaRS->AppppA Phosphorylase->AppppA ADP 2 ADP ATP_AMP ATP + AMP ApaH ApaH / YqeK Hydrolases (Symmetrical) ApaH->ADP Nudix Nudix Hydrolases (Asymmetrical) Nudix->ATP_AMP AppppA->ApaH AppppA->Nudix Stress Oxidative Stress Heat Shock Stress->aaRS

Figure 1: The metabolic cycle of AppppA synthesis and hydrolysis.

AppppA Signaling in the Cellular Stress Response

The primary established role for AppppA is as an alarmone for cellular stress. In bacteria such as S. typhimurium and E. coli, exposure to a variety of oxidizing agents or heat shock leads to a rapid and significant accumulation of AppppA and related adenylylated nucleotides.[3]

While a complete, linear signaling pathway from AppppA to a final cellular output remains to be fully elucidated, several downstream effects have been identified:

  • Regulation of Gene Expression: In E. coli, elevated AppppA levels resulting from an apaH mutation cause defects in motility. This has been linked to a decrease in the activity of σF, a sigma factor required for the transcription of motility and chemotaxis genes. This suggests that AppppA may, directly or indirectly, modulate the activity of transcription factors to alter gene expression programs in response to stress.

  • DNA/RNA Synthesis Priming: Some studies have suggested that AppppA can act as a primer for DNA polymerase α and be used by RNA polymerase to initiate transcription, producing 5' AppppA-capped mRNAs in bacteria.[4] This could represent a novel layer of gene regulation, where stress-induced AppppA alters the stability or translational efficiency of specific transcripts.[8]

The lack of a defined high-affinity receptor for AppppA suggests it may function differently from classical second messengers, possibly by interacting with multiple, lower-affinity protein targets or by directly participating in nucleic acid metabolism. The elucidation of its direct binding partners is a critical area for future research.

Stress_Response_Pathway Stress Cellular Stress (Oxidative, Heat Shock) Synthesis AppppA Synthesis (via aaRS) Stress->Synthesis AppppA [AppppA]↑ Synthesis->AppppA Target Downstream Effectors (Hypothesized) AppppA->Target Response Altered Gene Expression (e.g., Motility Genes↓) Target->Response Adaptation Cellular Adaptation & Survival Response->Adaptation HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Harvest 1. Cell Harvesting & Washing Lysis 2. Acid Extraction (e.g., Perchloric Acid) Harvest->Lysis Deproteinize 3. Centrifugation & Neutralization Lysis->Deproteinize Concentrate 4. Affinity Concentration & Desalting (Optional) Deproteinize->Concentrate Inject 5. Inject Sample Concentrate->Inject Separate 6. Ion-Pair Reversed-Phase Chromatography (C18) Inject->Separate Detect 7. UV Detection (259 nm) Separate->Detect Quantify 8. Quantification (vs. Standard Curve) Detect->Quantify

References

The Sentinel Molecule: A Technical Guide to the Discovery and Significance of Diadenosine Tetraphosphate (ApppA) in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine tetraphosphate (ApppA or Ap4A), a molecule once considered a mere metabolic curiosity, has emerged as a critical signaling nucleotide involved in a panoply of fundamental cellular processes. Its discovery in the back-reaction of an aminoacyl-tRNA synthetase has led to decades of research, revealing its role as a pleiotropic signaling molecule, or "alarmone," that alerts the cell to various stresses. This technical guide provides an in-depth exploration of the discovery, biosynthesis, metabolism, and multifaceted significance of Ap4A in molecular biology. We present a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Discovery and Historical Context

The journey of Ap4A began in 1966 when Zamecnik and his colleagues first identified it as a byproduct of the lysyl-tRNA synthetase (LysRS) reaction.[1] This discovery laid the groundwork for understanding that aminoacyl-tRNA synthetases, enzymes central to protein synthesis, could have non-canonical functions, including the synthesis of signaling molecules. Initially, Ap4A was thought to be a simple consequence of enzymatic back-reactions with little physiological relevance. However, subsequent studies in the 1980s began to unveil its potential as a signaling molecule when it was observed to accumulate in bacterial and eukaryotic cells subjected to various forms of stress, such as heat shock and oxidative stress.[1] This led to the "alarmone" hypothesis, proposing that Ap4A acts as an intracellular distress signal that orchestrates cellular responses to adverse conditions.[1]

Biosynthesis and Metabolism of Ap4A

The cellular concentration of Ap4A is tightly regulated through a balance of synthesis and degradation, catalyzed by specific enzymes.

Biosynthesis

The primary route of Ap4A synthesis is through the non-canonical activity of aminoacyl-tRNA synthetases (aaRSs), with Lysyl-tRNA synthetase (LysRS) being a prominent example.[1] This synthesis occurs as a side reaction of the amino acid activation step, where an enzyme-bound aminoacyl-adenylate intermediate reacts with a molecule of ATP.[1] Certain DNA ligases have also been implicated in Ap4A synthesis, particularly in the context of DNA replication and repair.[2]

Metabolism and Degradation

The intracellular levels of Ap4A are maintained at low basal levels by the action of specific hydrolases. These enzymes, known as Ap4A hydrolases or bis(5'-nucleosyl)-tetraphosphatases, cleave the phosphodiester bond of Ap4A. In humans, the NUDT2 (also known as ApaH) is a key enzyme responsible for Ap4A degradation, hydrolyzing it to two molecules of ADP or to ATP and AMP.[3]

Quantitative Data on Ap4A

The cellular concentration and enzymatic interactions of Ap4A are crucial for its signaling functions. The following tables summarize key quantitative data from the literature.

Cell Type/Organism Condition Intracellular Ap4A Concentration Reference
Escherichia coliExponential Growth0.2 - 3.6 µM[2]
Salmonella typhimuriumExponential Growth~5 µM[1]
Salmonella typhimuriumMild Heat Shock (28-42°C)Up to 10 µM[1]
Salmonella typhimuriumSevere Heat Shock (28-50°C)Up to 30 µM[1]
Salmonella typhimurium10% Ethanol StressUp to ~50 µM[1]
Salmonella typhimuriumOxidative StressUp to 365 µM[1]
Myxococcus xanthusBasal6 µM[2]
Saccharomyces cerevisiaeNormal0.05 - 0.55 µM[2]
Saccharomyces cerevisiaeHeat Shock/Cadmium ExposureUp to 150 µM[2]
Human HEK293T cellsBasal0.5 - 0.9 pmol/10^6 cells (~0.6 µM)[2]
Chinese Hamster Ovary (AA8)Basal0.63 pmol/10^6 cells[2]
Mammalian cellsDNA damage (Mitomycin C)>50-fold increase (up to ~25 µM)[2]
Human PlasmaNormal40.4 ± 6.6 nM[4]

Table 1: Intracellular and Plasma Concentrations of Ap4A.

Enzyme Organism/Cell Type Substrate Km kcat Vmax Reference
Ap4A HydrolaseSchizosaccharomyces pombeAp4A22 - 36 µM--[5]
Nudix Hydrolase (NDX8)Caenorhabditis elegansCoenzyme A0.22 mM13.8 s⁻¹-[6]
Nudix Hydrolase (Nudt7)MouseCoenzyme A0.24 mM3.8 s⁻¹-[6]

Table 2: Kinetic Parameters of Enzymes Involved in Ap4A Metabolism. (Note: Comprehensive kinetic data for Ap4A as a substrate is limited in the readily available literature).

Protein Ligand Method Dissociation Constant (Kd) Reference
P2Y-like receptor[³H]-Ap4ARadioligand BindingHigh affinity site: 8 ± 0.65 x 10⁻¹¹ M[7]
P2Y-like receptor[³H]-Ap4ARadioligand BindingLow affinity site: 5.6 ± 0.53 x 10⁻⁹ M[7]
MITFM-box DNAReal-time kinetics113 nM[8]

Table 3: Binding Affinities of Ap4A and Related Molecules. (Note: Direct binding affinities of Ap4A to intracellular targets like HINT1, MITF, and USF2 are not well-documented in the form of Kd values in the readily available literature).

Significance in Molecular Biology and Cellular Processes

Ap4A's role as a signaling molecule extends to numerous cellular functions, positioning it as a key regulator of cellular homeostasis and stress response.

DNA Replication and Repair

One of the most significant roles attributed to Ap4A is its involvement in the regulation of DNA replication. Studies have shown that intracellular levels of Ap4A increase dramatically as cells enter the S phase of the cell cycle. Furthermore, Ap4A can inhibit the initiation of DNA replication, a crucial checkpoint to prevent the propagation of damaged DNA.[2] This inhibitory effect is thought to be a key part of the DNA damage response, where elevated Ap4A levels act as a signal to halt replication until repairs can be made.[2]

Transcriptional Regulation and Signaling Pathways

Ap4A acts as a second messenger in several signaling pathways, influencing gene expression. A well-characterized example is its interaction with the Histidine Triad Nucleotide Binding Protein 1 (HINT1). HINT1 is an inhibitor of the Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanocyte development and melanoma progression.[9] Ap4A can bind to HINT1, causing the release and activation of MITF, which in turn modulates the expression of its target genes. Ap4A has also been implicated in the regulation of the cGAS-STING pathway, a critical component of the innate immune response to cytosolic DNA. It is proposed that LysRS-synthesized Ap4A can modulate STING activation, thereby fine-tuning the inflammatory response.

Stress Response

As an "alarmone," Ap4A levels surge in response to a variety of cellular stresses, including heat shock, oxidative stress, and nutrient deprivation.[1] This accumulation is a conserved response from bacteria to humans and is believed to trigger adaptive mechanisms to protect the cell from damage and promote survival.[1]

Apoptosis

Paradoxically, while often involved in cell survival pathways, Ap4A has also been shown to induce apoptosis in several cell lines. The precise mechanisms underlying this pro-apoptotic role are still under investigation but highlight the context-dependent nature of Ap4A signaling.

Experimental Protocols

The study of Ap4A requires a specialized set of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Quantification of Intracellular Ap4A by HPLC-MS/MS

This protocol provides a highly sensitive and specific method for measuring Ap4A levels in cell extracts.

  • Cell Lysis and Extraction:

    • Harvest cultured cells (e.g., 1-5 x 10^6 cells) by centrifugation.

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 200 µL of ice-cold 70% methanol.

    • Incubate on ice for 30 minutes to precipitate proteins and extract small molecules.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

    • Resuspend the dried extract in 50 µL of ultrapure water for analysis.

  • HPLC Separation:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 7.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 2% B

      • 2-10 min: 2-30% B (linear gradient)

      • 10-12 min: 30-95% B (linear gradient)

      • 12-14 min: 95% B

      • 14-15 min: 95-2% B (linear gradient)

      • 15-20 min: 2% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Detection:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Multiple Reaction Monitoring (MRM):

      • Parent Ion (Q1): m/z 835.1

      • Fragment Ions (Q3): m/z 428.0 (ADP) and m/z 134.0 (adenine)

    • Optimize instrument parameters (e.g., collision energy, declustering potential) using an Ap4A standard.

    • Quantification is achieved by comparing the peak area of the sample to a standard curve generated with known concentrations of Ap4A.

GST Pull-Down Assay to Identify Ap4A-Binding Proteins

This technique is used to screen for and confirm proteins that interact with Ap4A.

  • Preparation of Ap4A-Agarose Beads:

    • Commercially available Ap4A-agarose beads can be used, or Ap4A can be coupled to activated agarose beads following the manufacturer's instructions.

  • Preparation of Cell Lysate:

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitor cocktail).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Pull-Down:

    • Incubate 500 µg to 1 mg of cell lysate with 50 µL of Ap4A-agarose beads (or control agarose beads) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads three to five times with 1 mL of wash buffer (lysis buffer with a lower concentration of detergent, e.g., 0.1% NP-40) to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the bound proteins by boiling the beads in 2X SDS-PAGE loading buffer for 5 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie blue or silver staining.

    • Excise unique protein bands present in the Ap4A pull-down but not in the control for identification by mass spectrometry. Alternatively, perform a Western blot to detect a specific protein of interest.

In Vitro Ap4A Synthesis Assay using Lysyl-tRNA Synthetase (LysRS)

This assay measures the ability of LysRS to synthesize Ap4A.

  • Reaction Mixture (50 µL):

    • 50 mM Tris-HCl, pH 7.8

    • 10 mM MgCl₂

    • 2 mM DTT

    • 10 mM L-lysine

    • 5 mM ATP

    • 1 µM purified LysRS enzyme

    • (Optional) [α-³²P]ATP for radioactive detection.

  • Reaction:

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction by adding an equal volume of 1 M perchloric acid or by heating at 95°C for 5 minutes.

  • Analysis:

    • Separate the reaction products by thin-layer chromatography (TLC) on a polyethyleneimine (PEI)-cellulose plate, developing with 0.75 M KH₂PO₄, pH 3.5.

    • Visualize the spots by autoradiography (if using radiolabeled ATP) or by UV shadowing.

    • Quantify the Ap4A spot by scintillation counting or densitometry and compare it to an Ap4A standard.

    • Alternatively, analyze the reaction products by HPLC as described in section 5.1.

Ap4A Hydrolase Activity Assay

This assay measures the degradation of Ap4A by hydrolases like NUDT2.

  • Reaction Mixture (50 µL):

    • 50 mM Tris-HCl, pH 8.0

    • 5 mM MgCl₂

    • 1 mM DTT

    • 100 µM Ap4A

    • Cell lysate or purified Ap4A hydrolase.

  • Reaction:

    • Incubate at 37°C for various time points (e.g., 0, 10, 20, 30 minutes).

    • Stop the reaction by adding EDTA to a final concentration of 20 mM or by heat inactivation.

  • Analysis:

    • The products of Ap4A hydrolysis (ADP and/or ATP and AMP) can be quantified using a variety of methods:

      • HPLC: As described in section 5.1, monitoring the appearance of ADP and ATP peaks and the disappearance of the Ap4A peak.

      • Luciferase-based assay: The amount of ATP produced can be measured using a luciferase/luciferin-based ATP detection kit.

Visualizing Ap4A in Cellular Networks

Graphviz diagrams are provided to illustrate the central role of Ap4A in key cellular pathways and experimental workflows.

Ap4A_Synthesis_and_Degradation cluster_synthesis Biosynthesis cluster_degradation Degradation LysRS LysRS Ap4A_syn Ap4A LysRS->Ap4A_syn  + ATP DNA_Ligase DNA_Ligase DNA_Ligase->Ap4A_syn  + AMP ATP ATP ATP->LysRS ATP->DNA_Ligase Ap4A_deg Ap4A Lysine Lysine Lysine->LysRS DNA_nick DNA Nick DNA_nick->DNA_Ligase NUDT2 NUDT2 (ApaH) ADP ADP NUDT2->ADP Symmetric Cleavage ATP_AMP ATP + AMP NUDT2->ATP_AMP Asymmetric Cleavage Ap4A_deg->NUDT2

Caption: Biosynthesis and degradation pathways of Ap4A.

Ap4A_Signaling_Pathway cluster_stress Cellular Stress cluster_synthesis Ap4A Synthesis cluster_signaling Downstream Signaling Stress Heat Shock, Oxidative Stress, DNA Damage LysRS LysRS Stress->LysRS Activates Ap4A Ap4A LysRS->Ap4A Synthesizes HINT1 HINT1 Ap4A->HINT1 Binds to Ap4A->HINT1 Relieves Inhibition DNA_Replication_Initiation DNA Replication Initiation Ap4A->DNA_Replication_Initiation Inhibits MITF MITF HINT1->MITF Inhibits Gene_Expression Gene Expression (e.g., Melanogenesis) MITF->Gene_Expression Activates

Caption: Simplified signaling pathway of Ap4A in response to cellular stress.

Experimental_Workflow_Pull_Down Start Start Prepare_Lysate Prepare Cell Lysate (Prey Proteins) Start->Prepare_Lysate Prepare_Beads Prepare Ap4A-Agarose and Control Beads Start->Prepare_Beads Incubate Incubate Lysate with Beads Prepare_Lysate->Incubate Prepare_Beads->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE and Mass Spectrometry Elute->Analyze End Identify Ap4A Interactors Analyze->End

Caption: Experimental workflow for identifying Ap4A-binding proteins using a pull-down assay.

Conclusion and Future Directions

Diadenosine tetraphosphate has transitioned from a biochemical curiosity to a recognized key player in cellular signaling. Its roles in linking metabolic state and stress to fundamental processes like DNA replication, transcription, and cell fate decisions make it a molecule of significant interest. For researchers, a deeper understanding of the upstream signals that fine-tune Ap4A synthesis and the full complement of its downstream effectors will be crucial. For drug development professionals, the enzymes that synthesize and degrade Ap4A, as well as its protein targets, represent a rich landscape of potential therapeutic targets. Modulating Ap4A levels or its interactions could offer novel strategies for interventions in cancer, inflammatory diseases, and other conditions where cellular stress responses are dysregulated. The continued exploration of this sentinel molecule promises to unveil further layers of complexity in cellular regulation and open new avenues for therapeutic innovation.

References

The Physiological Functions of Adenylylated Nucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylylation, the covalent attachment of an adenosine monophosphate (AMP) moiety to a protein, is a critical post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular processes. This modification, catalyzed by adenylyltransferases, acts as a molecular switch, profoundly altering the target protein's activity, stability, and interaction networks. From the intricate control of metabolic pathways in bacteria to the modulation of host cell signaling during pathogenesis and the regulation of stress responses in eukaryotes, adenylylation is a ubiquitous and functionally diverse mechanism. This technical guide provides an in-depth exploration of the core physiological functions of adenylylated nucleotides, details the experimental protocols used for their study, and presents quantitative data on the kinetics and binding affinities that govern these systems. It is designed to serve as a comprehensive resource for professionals engaged in biomedical research and therapeutic development.

Introduction to Adenylylation (AMPylation)

Adenylylation is an enzymatic process where an adenylyltransferase transfers an AMP group from an adenosine triphosphate (ATP) molecule to a hydroxyl group on a specific amino acid residue of a target protein, typically a tyrosine, threonine, or serine.[1] This reaction forms a phosphodiester bond and releases pyrophosphate (PPi), which is subsequently hydrolyzed by pyrophosphatase, rendering the forward reaction highly favorable and effectively irreversible under physiological conditions.[2]

This modification introduces a bulky and negatively charged AMP moiety, which can induce significant conformational changes in the target protein.[3] These structural alterations are the basis for the functional consequences of adenylylation, which primarily include:

  • Inhibition of Enzymatic Activity: As seen in the classic example of bacterial glutamine synthetase, adenylylation can directly inhibit an enzyme's catalytic function.[3]

  • Disruption of Protein-Protein Interactions: Adenylylation can sterically hinder the binding of downstream effectors or regulatory proteins, effectively shutting down signaling pathways. This is a common strategy used by bacterial pathogens.[4]

  • Creation of New Binding Sites: While less common, the AMP moiety could potentially create novel interaction surfaces, though the predominant role observed is inhibitory.

The enzymes responsible for this modification, adenylyltransferases, are broadly classified into two main families: the DNA-β-polymerase-like family (e.g., glutamine synthetase adenylyltransferase, GS-ATase) and the Fic (Filamentation induced by cyclic AMP) domain family.[1] Fic domain proteins are found across all domains of life and are particularly notable as virulence factors secreted by pathogenic bacteria to manipulate host cell functions.[5]

Core Physiological Functions and Signaling Pathways

Regulation of Bacterial Metabolism: The Glutamine Synthetase Cascade

One of the earliest and most well-characterized examples of adenylylation is the regulation of glutamine synthetase (GS) in Escherichia coli.[6] GS is a central enzyme in nitrogen assimilation. Its activity is finely tuned by a bicyclic cascade involving reversible adenylylation and uridylylation, which allows the cell to respond to fluctuating nitrogen levels.

The key enzyme, adenylyltransferase (ATase), is bifunctional; it possesses both an adenylylating (AT) activity that inactivates GS and a deadenylylating (AR) activity that reactivates it.[7] The choice between these two functions is allosterically controlled by the regulatory protein PII, whose activity is, in turn, controlled by uridylylation in response to cellular nitrogen status.[8]

  • High Glutamine (Nitrogen Excess): Unmodified PII binds to ATase, activating its adenylylating function. This leads to the AMPylation of GS on a specific tyrosine residue (Tyr397) in each of its 12 subunits, progressively inhibiting its activity.[3]

  • Low Glutamine (Nitrogen Limitation): PII becomes uridylylated (PII-UMP). PII-UMP binds to ATase and activates its deadenylylating (phosphorolysis) activity, removing AMP from GS and restoring its enzymatic function.[7]

GSCascade cluster_0 Nitrogen Sensing cluster_1 Regulatory Cascade cluster_2 Target Enzyme Glutamine High Glutamine aKG High α-Ketoglutarate (Low Nitrogen) PII PII Glutamine->PII Inactivates UTase UTase Uridylyltransferase (UTase) aKG->UTase Activates UTase->PII Uridylylates PII_UMP PII-UMP ATase_AT ATase (Adenylylating) PII->ATase_AT Activates PII_UMP->UTase Stimulates De-uridylylation ATase_AR ATase (De-adenylylating) PII_UMP->ATase_AR Activates GS_active Glutamine Synthetase (Active) ATase_AT->GS_active Adenylylates GS_inactive GS-AMP (Inactive) ATase_AR->GS_inactive De-adenylylates

Fig 1. The Glutamine Synthetase (GS) adenylylation cascade.
Bacterial Pathogenesis: Manipulation of Host Signaling

Many Gram-negative bacteria utilize Type III or Type IV secretion systems to inject effector proteins directly into the host cell cytoplasm.[9] A significant number of these effectors are Fic domain-containing adenylyltransferases that target key host regulatory proteins, particularly small GTPases of the Rho family (e.g., Rho, Rac, and Cdc42).[5]

Rho GTPases are crucial for regulating the actin cytoskeleton, cell migration, and phagocytosis.[1] By adenylylating a conserved tyrosine or threonine residue in the "switch I" region of these GTPases, bacterial effectors like Vibrio parahaemolyticus VopS lock them in an inactive state.[4] The bulky AMP moiety sterically prevents the GTPase from interacting with its downstream effectors, leading to a collapse of the actin cytoskeleton, inhibition of phagocytosis, and ultimately contributing to cytotoxicity and disease progression.[9][10]

FicPathogenesis cluster_host Host Cell Processes Bacterium Pathogenic Bacterium (e.g., Vibrio) T3SS Type III Secretion System Bacterium->T3SS VopS Fic Effector (e.g., VopS) T3SS->VopS Injects HostCell Host Cell Cytoplasm RhoGTPase_I AMPylated Rho GTPase (Inactive) VopS->RhoGTPase_I PPi PPi VopS->PPi Adenylylation RhoGTPase_A Active Rho GTPase (GTP-bound) RhoGTPase_A->VopS Effector Downstream Effector Protein RhoGTPase_A->Effector Binds & Activates RhoGTPase_I->Effector Binding Blocked ATP ATP ATP->VopS Actin Actin Cytoskeleton Collapse Effector->Actin Regulates Cytoskeleton

Fig 2. Fic-mediated disruption of host Rho GTPase signaling.
Eukaryotic Stress Response: The Role of FICD/HYPE

Metazoans possess a single Fic domain protein, known as FICD (in C. elegans) or HYPE (in humans).[11] This enzyme localizes to the endoplasmic reticulum (ER) and is a key regulator of the Unfolded Protein Response (UPR), a cellular stress response pathway.[3] The primary target of FICD/HYPE is the essential ER chaperone BiP (also known as GRP78).

Interestingly, FICD/HYPE is a bifunctional enzyme that can both adenylylate and de-adenylylate BiP.[12] A specific glutamate residue (E234 in HYPE) acts as a molecular switch:

  • Unstressed Conditions: The wild-type enzyme has low, basal adenylylating activity, generating a pool of AMPylated, inactive BiP.[10]

  • ER Stress: The enzyme switches to a potent de-adenylylating state, rapidly removing AMP from BiP. This reactivation of BiP helps the cell manage the increased load of misfolded proteins and restore ER homeostasis.[8]

Mutation of the E234 "gatekeeper" residue to glycine (E234G) eliminates the repressive mechanism, converting FICD/HYPE into a constitutively active adenylyltransferase.[10] This mutant is a valuable tool for studying the downstream effects of BiP adenylylation.

Quantitative Analysis of Adenylylation

The functional impact of adenylylation is underpinned by quantitative changes in enzyme kinetics and binding affinities.

Cellular Nucleotide Concentrations

The substrate for adenylylation, ATP, is maintained at high concentrations within the cell, ensuring the reaction is not substrate-limited. The ATP/AMP ratio is also a key indicator of the cell's energetic state.

NucleotideTypical Intracellular Concentration (Mammalian Cells)Reference
ATP1 - 10 mM[6][7][13]
AMP5 - 50 µM[14]
Ratio
ATP:AMP~100:1[14]

Table 1: Typical concentrations of adenine nucleotides in mammalian cells.

Enzymatic Kinetics of Adenylyltransferases

The efficiency of adenylyltransferases can be described using Michaelis-Menten kinetics. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax, and the catalytic turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Km ratio serves as a measure of catalytic efficiency.[15][16]

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
V. parahaemolyticus VopSATP280 ± 5017 ± 16.1 x 10⁴[17]
V. parahaemolyticus VopSCdc425.1 ± 1.117 ± 13.3 x 10⁶[17]
Human HYPE/FICD (E234G)BiP (WT)1.15 ± 0.140.0031 ± 0.00012.7 x 10³[3][10]
Human HYPE/FICD (E234G)BiP (ATP-bound)1.05 ± 0.170.0028 ± 0.00012.7 x 10³[3][10]

Table 2: Selected kinetic parameters for Fic domain adenylyltransferases.

Binding Affinities of Adenylylated Proteins

A primary consequence of adenylylation is the disruption of protein-protein interactions. This is quantified by the dissociation constant (Kd), where a higher Kd value indicates weaker binding affinity.[15] While precise Kd values for adenylylated protein-effector complexes are context-dependent and not always available, the functional outcome is a dramatic reduction in binding affinity, effectively increasing the Kd by several orders of magnitude and abolishing the interaction under cellular conditions.

Protein ComplexModificationExpected KdFunctional ConsequenceReference
RhoA : EffectorUnmodifiedLow nM rangeStrong binding, signaling ON[4]
AMP-RhoA : EffectorAdenylylatedHigh µM to mM rangeBinding abolished, signaling OFF[4]
BiP : Co-chaperoneUnmodifiedLow µM rangeFunctional chaperone cycle[3]
AMP-BiP : Co-chaperoneAdenylylatedSignificantly IncreasedImpaired chaperone activity[3]

Table 3: Functional impact of adenylylation on protein binding affinities.

Adenylylated Nucleotides in Drug Development

The critical role of adenylyltransferases in bacterial pathogenesis and human disease makes them attractive targets for therapeutic intervention.[18] For instance, inhibiting a bacterial Fic effector could protect host cells from damage, while modulating FICD/HYPE activity could offer a new approach to treating diseases related to ER stress.[8]

The development of high-throughput screening (HTS) assays is essential for discovering small-molecule inhibitors or activators. Fluorescence polarization (FP) assays have proven particularly effective for this purpose.[19] By using a fluorescently labeled ATP analog, the enzymatic transfer of the fluorescent AMP to a protein substrate can be monitored, providing a robust method for identifying compounds that modulate the adenylyltransferase's activity.[2]

Key Experimental Methodologies

Identification of Adenylylation by Mass Spectrometry

Mass spectrometry (MS) is the definitive tool for identifying PTMs, including adenylylation, and pinpointing the exact site of modification.[18] A typical bottom-up proteomics workflow is employed.

MS_Workflow start Start: Protein Mixture (Cell Lysate) sds 1. SDS-PAGE Separation start->sds excise 2. Band Excision sds->excise digest 3. In-Gel Tryptic Digestion excise->digest extract 4. Peptide Extraction digest->extract enrich 5. (Optional) Enrichment of Modified Peptides extract->enrich lcms 6. LC-MS/MS Analysis extract->lcms Direct Analysis enrich->lcms data 7. Database Search & Site Localization lcms->data end End: Identified Adenylylation Site data->end

Fig 3. Workflow for identifying adenylylation sites by mass spectrometry.

Detailed Protocol: In-Gel Digestion and MS Analysis

  • Protein Separation: Separate the protein sample (e.g., cell lysate) by 1D SDS-PAGE. Visualize proteins using a mass spectrometry-compatible stain like Coomassie Brilliant Blue.[1]

  • Band Excision: Carefully excise the protein band of interest from the gel using a clean scalpel. Cut the band into small (~1x1 mm) pieces.[5]

  • Destaining: Wash the gel pieces with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate until the Coomassie stain is removed.

  • Reduction and Alkylation:

    • Shrink the gel pieces by dehydrating with 100% ACN. Remove the ACN and dry the pieces in a vacuum centrifuge.[1]

    • Rehydrate the gel pieces in a reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate) and incubate at 56°C for 45-60 minutes.

    • Cool to room temperature and replace the reduction buffer with an alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate). Incubate in the dark for 30-45 minutes. This step prevents disulfide bonds from reforming.[20]

  • Digestion:

    • Wash the gel pieces with ammonium bicarbonate and dehydrate again with ACN.

    • Rehydrate the gel pieces on ice with a cold solution of sequencing-grade trypsin (e.g., 10-20 ng/µL in 25 mM ammonium bicarbonate), using just enough volume to cover the pieces.[1]

    • After 30-45 minutes on ice, add additional buffer (without trypsin) to fully cover the gel pieces and incubate overnight at 37°C.[1]

  • Peptide Extraction:

    • Collect the supernatant from the digestion.

    • Perform sequential extractions from the gel pieces using solutions with increasing concentrations of ACN and formic acid (e.g., 50% ACN / 5% formic acid). Pool all supernatants.

    • Dry the pooled peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid, 2% ACN in water).[21]

    • Inject the sample into a nano-liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap). Peptides are separated by hydrophobicity on a reverse-phase column before being ionized and introduced into the mass spectrometer.[22]

  • Data Analysis:

    • The mass spectrometer acquires MS1 scans (measuring the mass-to-charge ratio of intact peptides) and MS2 scans (fragmenting selected peptides to determine their amino acid sequence).

    • Search the resulting spectra against a protein database using a search algorithm (e.g., Mascot, Sequest). Specify adenylylation (+329.0525 Da on Ser/Thr or +329.0525 Da on Tyr, accounting for the loss of H₂O) as a variable modification.

    • Adenylylated peptides produce characteristic reporter ions upon fragmentation (e.g., m/z 136.06 for adenine and m/z 348.07 for AMP), which can be used to confirm the identification.[2]

Measurement of Binding and Kinetics by Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a powerful, solution-based technique for monitoring molecular interactions in real-time. It is ideal for HTS of enzyme inhibitors and for measuring binding affinities.[23] The principle relies on the difference in the rate of rotation between a small, fluorescently-labeled molecule (tracer) and a large molecule. When the small tracer is unbound, it tumbles rapidly, and its emitted light is depolarized. When bound to a large protein, its tumbling slows, and the emitted light remains polarized.

FP_Assay cluster_logic Assay Logic start Start: Prepare Reagents (Enzyme, Protein Substrate, Fluorescent ATP-Tracer) mix 1. Mix Enzyme, Substrate, and Test Compound in Plate start->mix initiate 2. Initiate Reaction by adding Fl-ATP Tracer mix->initiate incubate 3. Incubate at RT (e.g., 60 min) initiate->incubate read 4. Read Plate (Measure Polarization) incubate->read analyze 5. Analyze Data (Calculate IC50 or Kd) read->analyze logic_inhibitor IF Compound is Inhibitor: - No adenylylation - Tracer remains small & tumbles fast - LOW Polarization Signal logic_no_inhibitor IF No Inhibitor: - Substrate is adenylylated - Tracer becomes part of large protein - HIGH Polarization Signal end End: Identify Inhibitors or Determine Binding Affinity analyze->end

Fig 4. Generalized workflow for an adenylyltransferase inhibitor screen using FP.

Detailed Protocol: FP-based Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).[8]

    • Enzyme & Substrate: Dilute the purified adenylyltransferase (e.g., VopS) and its protein substrate (e.g., Cdc42) to their final working concentrations in the assay buffer. The optimal concentrations must be determined empirically but are typically in the low µM to nM range.

    • Tracer: Use a fluorescently labeled ATP analog, such as N⁶-(6-Aminohexy)-ATP-FAM (Fl-ATP). The final concentration should be low (e.g., 50-250 nM) and well below the Km for ATP to ensure sensitivity to competitive inhibitors.[8]

    • Test Compounds: Prepare serial dilutions of the compounds to be screened.

  • Assay Setup (384-well plate format):

    • Add assay buffer to all wells.

    • Add positive control wells (enzyme, substrate, tracer, no compound) and negative control wells (substrate, tracer, no enzyme).

    • Add test compounds to the remaining wells.

    • Add the enzyme and protein substrate mixture to all wells except the negative controls.

  • Reaction and Measurement:

    • Initiate the reaction by adding the Fl-ATP tracer to all wells.[19]

    • Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the reaction to proceed.

    • Read the plate in a microplate reader equipped with fluorescence polarization optics. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation / 535 nm emission for FAM).[23] The reader measures the intensity of light emitted parallel and perpendicular to the polarized excitation light.

  • Data Analysis:

    • The instrument software calculates the polarization value, typically in millipolarization units (mP).

    • Normalize the data using the positive (high mP) and negative (low mP) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for active inhibitors.

Conclusion

The study of adenylylated nucleotides has revealed a fundamental mechanism of cellular regulation with profound implications for metabolism, signal transduction, and host-pathogen interactions. The covalent addition of AMP acts as a decisive molecular switch, primarily by disrupting protein function and interactions. The development of sophisticated analytical techniques, particularly mass spectrometry and fluorescence-based assays, has been instrumental in dissecting these pathways and is paving the way for the discovery of novel therapeutics. As research continues to uncover new adenylyltransferases and their targets, this field promises to yield further critical insights into cellular control and offer new strategies for combating human disease.

References

Methodological & Application

Quantification of Diadenosine Tetraphosphate (ApppA) in Cell Lysates Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diadenosine tetraphosphate (ApppA), a dinucleoside polyphosphate, is emerging as a significant intracellular signaling molecule involved in various cellular processes, including stress responses, cell proliferation, and apoptosis.[1][2] Accurate quantification of intracellular this compound levels is crucial for understanding its physiological and pathological roles. This application note provides a detailed protocol for the quantification of this compound in cell lysates using a robust and sensitive ion-pair reversed-phase high-performance liquid chromatography (HPLC) method.

Signaling Pathway of this compound

This compound is known to exert its effects by acting as a signaling molecule, potentially through purinergic receptors. One proposed pathway involves the activation of P2Y receptors, a class of G protein-coupled receptors. Upon binding of this compound to a P2Y receptor, a conformational change is induced, leading to the activation of downstream signaling cascades. This can involve the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then trigger the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[3][4][5]

ApppA_Signaling_Pathway This compound This compound P2Y P2Y Receptor This compound->P2Y Binds G_Protein G Protein P2Y->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Proposed this compound signaling pathway via P2Y receptor activation.

Experimental Workflow

The overall workflow for the quantification of this compound in cell lysates involves several key steps, from cell culture and harvesting to sample preparation, HPLC analysis, and data interpretation.

Experimental_Workflow Cell_Culture 1. Cell Culture & Treatment Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Lysis 3. Cell Lysis (Perchloric Acid Extraction) Harvesting->Lysis Neutralization 4. Neutralization & Centrifugation Lysis->Neutralization Filtration 5. Supernatant Filtration Neutralization->Filtration HPLC 6. HPLC Analysis Filtration->HPLC Data_Analysis 7. Data Analysis & Quantification HPLC->Data_Analysis

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • Cell culture reagents (media, serum, antibiotics)

  • Phosphate-buffered saline (PBS), ice-cold

  • Perchloric acid (PCA), 0.6 N, ice-cold

  • Potassium carbonate (K2CO3), 2 M

  • Diadenosine tetraphosphate (this compound) standard (Sigma-Aldrich or equivalent)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ammonium dihydrogen phosphate (NH4H2PO4)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) as an ion-pairing agent

  • Ultrapure water

  • Syringe filters (0.22 µm)

Cell Lysate Preparation (Perchloric Acid Extraction)

This protocol is adapted from established methods for nucleotide extraction.

  • Cell Culture and Harvesting: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS, then aspirate all PBS. For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and pellet again.

  • Cell Lysis: Add 500 µL of ice-cold 0.6 N perchloric acid to the cell pellet or plate. For adherent cells, scrape the cells and collect the acidic lysate. For suspension cells, resuspend the pellet in the perchloric acid.

  • Incubation: Incubate the lysate on ice for 15-20 minutes to allow for complete protein precipitation.

  • Neutralization: Add 125 µL of 2 M potassium carbonate to the lysate to neutralize the perchloric acid. Vortex briefly. The pH should be between 6 and 8.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and potassium perchlorate.

  • Supernatant Collection: Carefully collect the supernatant containing the nucleotides.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: Samples can be stored at -80°C until HPLC analysis.

HPLC Method
  • HPLC System: An HPLC system equipped with a UV detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase A: 100 mM ammonium dihydrogen phosphate, 5 mM tetrabutylammonium hydrogen sulfate, pH 6.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 259 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
205050
255050
30955
40955

Note: This gradient is a starting point and may require optimization for specific HPLC systems and columns.

Calibration Curve and Quantification
  • Prepare a series of standard solutions of this compound in ultrapure water at known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM).

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Inject the prepared cell lysate samples and determine the peak area corresponding to this compound. The retention time for this compound should be determined by running an authentic standard.

  • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

  • Normalize the this compound concentration to the cell number or total protein concentration of the lysate.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described HPLC method for this compound quantification. These values are estimates and should be determined experimentally during method validation.

ParameterExpected Value
Retention Time (this compound) ~15-20 minutes (highly dependent on the specific column and gradient)
Limit of Detection (LOD) ~0.05 µM
Limit of Quantification (LOQ) ~0.15 µM
Linearity Range 0.1 - 25 µM
Correlation Coefficient (r²) > 0.995

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in cell lysates using ion-pair reversed-phase HPLC. The described method, from sample preparation to data analysis, offers a reliable and sensitive approach for researchers investigating the role of this important signaling molecule in cellular physiology and disease. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context of this compound.

References

Application Notes and Protocols for the Accurate Measurement of Diadenosine Tetraphosphate (Ap4A)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (Ap4A) is a dinucleoside polyphosphate that has transitioned from being considered a metabolic byproduct to a significant signaling molecule involved in various cellular processes, particularly in response to stress.[1][2][3] Its roles in DNA damage response, cell cycle regulation, and as a potential therapeutic target have necessitated the development of accurate and sensitive methods for its quantification in biological samples.[4][5][6] This document provides detailed application notes and protocols for the most common and reliable methods for Ap4A measurement, tailored for researchers, scientists, and professionals in drug development.

The accurate quantification of Ap4A is crucial for understanding its physiological and pathological roles. Intracellular concentrations of Ap4A are typically low under normal conditions but can increase significantly in response to stressors like heat shock, oxidative stress, and DNA damage.[2][7][8] This dynamic range requires analytical methods with high sensitivity and specificity.

Methods for Ap4A Measurement: An Overview

Several analytical techniques are available for the quantification of Ap4A, each with its own advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), and enzymatic assays.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a robust method for separating Ap4A from other nucleotides.[9] It can be used for quantification, though its sensitivity may be lower compared to other techniques.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered one of the most precise and reliable methods for Ap4A identification and quantification.[1][7] Its high specificity and sensitivity allow for the accurate measurement of low concentrations of Ap4A in complex biological matrices.[10]

  • Enzymatic Assays: Luciferase-based enzymatic assays are highly sensitive and can detect sub-picomole quantities of Ap4A.[11] This method relies on the enzymatic conversion of Ap4A to ATP, which is then measured using the firefly luciferin-luciferase reaction. While sensitive, it can be susceptible to interference from other dinucleoside polyphosphates.[1]

Quantitative Data Summary

The following tables summarize the reported concentrations of Ap4A in various biological systems and provide a comparison of the different analytical methods.

Table 1: Basal and Stress-Induced Intracellular Concentrations of Ap4A

Cell Type/OrganismConditionAp4A ConcentrationMethod of MeasurementReference
E. coliBasal0.2 µM - 3.6 µMLC-MS / Luciferase Assay[7]
E. coliHeat Shock~10-fold increaseLuciferase Assay[12]
S. typhimuriumHeat Shock (28-50°C)up to 30 µMNot specified[12]
S. typhimuriumOxidative Stress (CdCl2)up to 365 µMNot specified[8]
Human PlateletsBasal223.8 +/- 172.3 nMHPLC[9]
Mammalian Cells (general)Unstressed0.1–1.0 pmol/10^6 cells (0.05–0.5 μM)General estimate[5]
HEK293T CellsBasal0.9 pmol/10^6 cellsLC-MS/MS[7]
KBM-7 CellsBasal0.21 ± 0.02 pmol/10^6 cellsLuminometric Assay[5]
KBM-7 NUDT2 Knockout-36.9 ± 0.3 pmol/10^6 cells (175-fold increase)Luminometric Assay[5]

Table 2: Comparison of Analytical Methods for Ap4A Measurement

MethodPrincipleSensitivitySpecificityThroughputKey AdvantagesKey Limitations
HPLC Chromatographic separation based on physicochemical properties.Moderate (picomole range)[9]Good, but can have overlapping signals.[7]MediumRobust, quantitative.Lower sensitivity compared to other methods, potential for interference.[7]
LC-MS/MS Chromatographic separation followed by mass-to-charge ratio detection of fragmented ions.High (sub-picomole to femtomole)Very HighHighHigh precision, accuracy, and specificity; suitable for complex mixtures.[7][10]Requires specialized equipment and expertise.
Enzymatic Assay (Luciferase) Enzymatic conversion of Ap4A to ATP, followed by light production via luciferase.Very High (sub-picomole)[11]Moderate; can have cross-reactivity with other dinucleoside polyphosphates.[1]HighHigh sensitivity, relatively simple procedure.Indirect measurement, potential for interference from other nucleotides.[1]

Experimental Protocols

Protocol 1: Quantification of Ap4A by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the principles of ion-pair reversed-phase chromatography for the separation and quantification of diadenosine polyphosphates.[9]

1. Sample Preparation (from Human Platelets) [9] a. Deproteinization: Extract platelets with a suitable deproteinizing agent (e.g., perchloric acid). b. Centrifugation: Centrifuge the sample to pellet precipitated proteins. c. Neutralization: Neutralize the supernatant with a suitable base (e.g., potassium carbonate). d. Boronate Affinity Chromatography: To selectively concentrate diadenosine polyphosphates, apply the neutralized supernatant to a boronate affinity column. e. Elution and Desalting: Elute the bound diadenosine polyphosphates and desalt the sample prior to HPLC analysis.

2. HPLC Analysis a. Column: Use a C18 reversed-phase column. b. Mobile Phase: An isocratic mobile phase consisting of a buffer such as 50 mM potassium hydrogen phosphate (pH 6.80) can be effective.[13] c. Flow Rate: A typical flow rate is around 0.6 mL/min.[13] d. Detection: Monitor the absorbance at 254 nm.[13] e. Quantification: Create a standard curve using known concentrations of Ap4A. The concentration in the sample is determined by comparing its peak area to the standard curve.

Protocol 2: Quantification of Ap4A by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the highly sensitive and specific quantification of Ap4A.

1. Sample Preparation (from Cell Lysates) [14] a. Cell Lysis: Lyse cells using a suitable extraction buffer (e.g., methanol/acetonitrile/water mixture). b. Centrifugation: Centrifuge the lysate to remove cell debris. c. Supernatant Collection: Collect the supernatant containing the nucleotides. d. Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled Ap4A) to the sample for accurate quantification.

2. LC-MS/MS Analysis a. Liquid Chromatography (LC): i. Column: Use a reversed-phase column suitable for nucleotide separation. ii. Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a volatile salt like ammonium acetate) and an organic component (e.g., acetonitrile or methanol). b. Tandem Mass Spectrometry (MS/MS): i. Ionization: Use electrospray ionization (ESI) in positive or negative ion mode.[7] ii. Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. iii. MRM Transitions: Monitor specific precursor-to-product ion transitions for both Ap4A and the internal standard. For Ap4A, the parent ion [M+H]⁺ has an m/z of 836.9, with transitions to m/z 348.0 and m/z 490.0.[14] c. Quantification: The concentration of Ap4A is determined by the ratio of the peak area of the analyte to that of the internal standard, calculated against a standard curve.

Protocol 3: Quantification of Ap4A by Luciferase-Based Enzymatic Assay

This protocol is adapted from the principle of a coupled enzyme assay for the detection of sub-picomole levels of Ap4A.[11]

1. Reagents and Materials a. Ap4A hydrolase (e.g., NUDT2) b. Firefly luciferase c. D-Luciferin d. ATP standard e. Reaction buffer (e.g., Tris-HCl with MgCl2) f. Luminometer

2. Assay Procedure a. Sample Preparation: Prepare cell or tissue extracts and ensure they are free of interfering substances. b. Reaction Setup: In a luminometer tube or a well of a microplate, combine the sample, reaction buffer, and Ap4A hydrolase. c. Incubation: Incubate the mixture to allow for the enzymatic conversion of Ap4A to ATP. d. Luciferin-Luciferase Reaction: Add the luciferin-luciferase reagent to the reaction mixture. e. Measurement: Immediately measure the light output (luminescence) using a luminometer. f. Quantification: Generate a standard curve using known concentrations of ATP. The amount of Ap4A in the sample is calculated based on the stoichiometry of the reaction (1 mole of Ap4A produces 2 moles of ATP, or 1 mole of ATP and 1 mole of AMP, depending on the hydrolase used) and the ATP standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways involving Ap4A and a general experimental workflow for its measurement.

Ap4A_Synthesis_Degradation cluster_synthesis Synthesis cluster_degradation Degradation ATP1 ATP Aminoacyl_tRNA_Synthetase Aminoacyl-tRNA Synthetase ATP1->Aminoacyl_tRNA_Synthetase Ap4A Ap4A Aminoacyl_tRNA_Synthetase->Ap4A Side Reaction Amino_Acid Amino Acid Amino_Acid->Aminoacyl_tRNA_Synthetase Ap4A_in Ap4A ATP2 ATP ATP2->Aminoacyl_tRNA_Synthetase NUDT2 NUDT2 (Ap4A Hydrolase) Ap4A_in->NUDT2 ATP_out ATP NUDT2->ATP_out Asymmetrical Cleavage AMP_out AMP NUDT2->AMP_out Asymmetrical Cleavage ADP_out 2x ADP NUDT2->ADP_out Symmetrical Cleavage DNA_Damage_Response DNA_Damage DNA Damage DNA_Ligase_III DNA Ligase III DNA_Damage->DNA_Ligase_III activates Ap4A Ap4A DNA_Ligase_III->Ap4A synthesizes PARP PARP ADP_ribosylated_Ap4A ADP-ribosylated Ap4A PARP->ADP_ribosylated_Ap4A synthesizes Ap4A->PARP is a primer for DNA_Polymerase_alpha_primase DNA Polymerase-α-primase associated protein ADP_ribosylated_Ap4A->DNA_Polymerase_alpha_primase binds to Inhibition_Replication Inhibition of DNA Replication Initiation DNA_Polymerase_alpha_primase->Inhibition_Replication leads to Ap4A_Measurement_Workflow Start Biological Sample (Cells, Tissues, Platelets) Extraction Extraction of Nucleotides (e.g., Deproteinization) Start->Extraction Concentration Optional: Selective Concentration (e.g., Boronate Affinity Chromatography) Extraction->Concentration Analysis Analytical Measurement Concentration->Analysis HPLC HPLC Analysis->HPLC Separation LCMS LC-MS/MS Analysis->LCMS High Specificity Enzymatic Enzymatic Assay Analysis->Enzymatic High Sensitivity Quantification Data Analysis and Quantification HPLC->Quantification LCMS->Quantification Enzymatic->Quantification Result Ap4A Concentration Quantification->Result

References

Application Notes and Protocols for the Extraction of Diadenosine Tetraphosphate (ApppA) for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (ApppA) is a dinucleoside polyphosphate that acts as a signaling molecule in various cellular processes, including cell proliferation, DNA replication, and stress responses. Accurate quantification of this compound is crucial for understanding its physiological and pathological roles. Mass spectrometry (MS) coupled with liquid chromatography (LC) offers a highly sensitive and specific method for the analysis of this compound. This document provides a detailed protocol for the extraction of this compound from mammalian cells for subsequent LC-MS analysis.

Experimental Protocols

The following protocol outlines a robust method for the extraction of this compound from adherent mammalian cells, adapted from established procedures for polar metabolite extraction.

Materials and Reagents
  • Phosphate-buffered saline (PBS), ice-cold

  • LC-MS grade methanol (MeOH), pre-chilled to -80°C

  • LC-MS grade acetonitrile (ACN), pre-chilled to -80°C

  • LC-MS grade water

  • Cell scraper

  • Microcentrifuge tubes, 1.5 mL

  • Refrigerated centrifuge

  • Centrifugal evaporator (SpeedVac) or nitrogen evaporator

Protocol for this compound Extraction from Adherent Mammalian Cells
  • Cell Culture and Quenching of Metabolism:

    • Culture adherent mammalian cells to the desired confluency (typically 80-90%) in a 6-well plate or 10 cm dish.

    • To quench metabolic activity, rapidly aspirate the cell culture medium.

    • Immediately wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution. Aspirate the wash buffer completely after each wash to minimize salt contamination, which can interfere with MS analysis.

    • Place the plate on dry ice to rapidly freeze the cells and halt metabolic processes.

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled (-80°C) extraction solution, consisting of 80% methanol and 20% water (v/v), to each well.[1]

    • Using a cell scraper, thoroughly scrape the plate to detach the cells and ensure they are suspended in the extraction solution.

    • Transfer the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the cell lysate vigorously for 10 minutes at 4°C to facilitate protein precipitation and cell lysis.

    • Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection and Preparation for Analysis:

    • Carefully transfer the supernatant, which contains the extracted metabolites including this compound, to a new pre-chilled microcentrifuge tube.

    • Dry the samples completely using a centrifugal evaporator (SpeedVac) or under a gentle stream of nitrogen.[1]

    • Store the dried extracts at -80°C until ready for LC-MS analysis.

    • Prior to analysis, reconstitute the dried extract in a solvent compatible with your LC-MS method (e.g., 50% methanol/water).

Data Presentation

Metabolite ClassExtraction SolventTypical Recovery Rate (%)Reference Method
Amino Acids80% Methanol85 - 95
Organic Acids80% Methanol80 - 90
Nucleotides80% Methanol75 - 90[1]
Sugar Phosphates80% Methanol70 - 85[1]

Visualizations

Experimental Workflow for this compound Extraction

The following diagram illustrates the key steps in the extraction of this compound from mammalian cells for mass spectrometry analysis.

ApppA_Extraction_Workflow cluster_cell_culture Cell Culture & Quenching cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Adherent Mammalian Cells wash Wash with ice-cold 0.9% NaCl start->wash quench Quench on Dry Ice wash->quench add_solvent Add 80% Methanol (-80°C) quench->add_solvent Transfer to Extraction scrape Scrape Cells add_solvent->scrape vortex Vortex (10 min, 4°C) scrape->vortex centrifuge Centrifuge (16,000 x g, 10 min, 4°C) vortex->centrifuge Transfer to Purification collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry Dry Extract collect_supernatant->dry reconstitute Reconstitute dry->reconstitute Prepare for Analysis lcms LC-MS Analysis reconstitute->lcms

Caption: Workflow for this compound extraction from mammalian cells.

Putative Signaling Pathway of this compound

The biosynthesis of this compound is primarily catalyzed by aminoacyl-tRNA synthetases. While a detailed signaling pathway is an area of active research, the following diagram illustrates a simplified overview of its formation and potential downstream effects.

ApppA_Signaling_Pathway cluster_synthesis Biosynthesis cluster_effects Cellular Effects ATP ATP Aminoacyl_tRNA_Synthetase Aminoacyl-tRNA Synthetase ATP->Aminoacyl_tRNA_Synthetase This compound This compound Aminoacyl_tRNA_Synthetase->this compound Stress_Response Stress Response This compound->Stress_Response Modulates DNA_Replication DNA Replication This compound->DNA_Replication Influences Cell_Proliferation Cell Proliferation This compound->Cell_Proliferation Regulates

Caption: Simplified this compound biosynthesis and cellular effects.

References

Application Notes and Protocols: Utilizing Fluorescent Analogs to Track ApppA Signaling in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (ApppA), a member of the dinucleoside polyphosphate family, is a ubiquitous signaling molecule found in organisms ranging from bacteria to humans.[1] It functions as an "alarmone," a second messenger that signals cellular stress, particularly oxidative stress.[2] this compound is synthesized by various enzymes, including aminoacyl-tRNA synthetases, and plays a crucial role in diverse cellular processes such as gene expression regulation, immune responses, and DNA replication and repair.[3][4] Understanding the spatiotemporal dynamics of this compound signaling is critical for elucidating its physiological and pathological roles.

Fluorescent analogs of nucleotides are powerful tools for studying the real-time dynamics of signaling events in living cells.[5][6] By labeling this compound with a fluorophore, its localization, concentration changes, and interactions with target proteins can be visualized using fluorescence microscopy. This allows for a deeper understanding of the this compound signaling cascade with high spatial and temporal resolution.

These application notes provide an overview of the use of fluorescent this compound analogs for live-cell imaging, including their properties, experimental protocols for their introduction into cells, and visualization of their involvement in key signaling pathways.

Fluorescent Analogs of this compound: Properties and Characteristics

While a variety of fluorophores can be conjugated to nucleotides, the N-methylanthraniloyl (MANT) group is a commonly used fluorescent probe for ATP and GTP analogs due to its environmental sensitivity.[2][7] The fluorescence of MANT-labeled nucleotides often increases upon binding to proteins, making them excellent tools for studying protein-nucleotide interactions.[7] For the purpose of these application notes, we will consider a MANT-labeled this compound analog (MANT-ApppA) as a representative fluorescent probe. The photophysical properties of MANT-nucleotides are summarized in the table below.

Table 1: Photophysical Properties of a Representative MANT-Nucleotide Analog
PropertyValueReference
Maximum Excitation (λex) 355 nm[1]
Maximum Emission (λem) 448 nm[1]
Molar Extinction Coefficient (ε) at λmax 5,700 L·mol⁻¹·cm⁻¹ at 355 nm (in Tris-HCl, pH 7.5)[1]
Quantum Yield (Φ) Increases upon binding to target proteins.[2]

Key this compound Signaling Pathways

This compound has been implicated in several important signaling pathways. Visualizing the localization and dynamics of fluorescent this compound analogs can provide insights into the activation and regulation of these pathways.

The HINT1-MITF Signaling Pathway

In eukaryotic cells, this compound can act as a second messenger in the regulation of transcription. One well-characterized pathway involves the Histidine Triad Nucleotide-Binding Protein 1 (HINT1) and the Microphthalmia-associated Transcription Factor (MITF).[3] In the absence of this compound, HINT1 binds to and inhibits MITF. Upon cellular stress, this compound levels rise and this compound binds to HINT1, causing the dissociation of the HINT1-MITF complex. This releases MITF, allowing it to translocate to the nucleus and activate the transcription of its target genes.

HINT1_MITF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Fluorescent this compound Analog HINT1_MITF HINT1-MITF Complex This compound->HINT1_MITF Binds HINT1 HINT1 HINT1_MITF->HINT1 Dissociates MITF_cyto MITF HINT1_MITF->MITF_cyto Releases MITF_nuc MITF MITF_cyto->MITF_nuc Translocates DNA Target Genes (e.g., for proteases, cytokine receptors) MITF_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Activates

Caption: The this compound-mediated HINT1-MITF signaling pathway.

Regulation of the cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an antiviral response. Recent evidence suggests that this compound, synthesized by Lysyl-tRNA synthetase (LysRS), can negatively regulate this pathway. LysRS can compete with cGAS for binding to viral DNA. When LysRS levels are high, it produces this compound which can inhibit the activation of STING, thereby attenuating the inflammatory response.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_DNA Cytosolic Viral DNA cGAS cGAS Viral_DNA->cGAS Activates LysRS LysRS Viral_DNA->LysRS Binds STING_ER STING cGAS->STING_ER Activates via cGAMP (not shown) This compound Fluorescent this compound Analog LysRS->this compound Synthesizes This compound->STING_ER Inhibits TBK1 TBK1 STING_ER->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P Phosphorylated IRF3 IFN_Genes Interferon Genes IRF3_P->IFN_Genes Activates Transcription Antiviral Response IFN_Genes->Transcription

Caption: Regulation of the cGAS-STING pathway by this compound.

Experimental Protocols

The successful use of fluorescent this compound analogs in live-cell imaging depends on their effective delivery into the cytoplasm and appropriate imaging conditions to minimize phototoxicity while maximizing signal-to-noise.

Experimental Workflow

The general workflow for tracking this compound signaling using a fluorescent analog is depicted below.

Experimental_Workflow Start Start: Prepare Fluorescent This compound Analog Solution Cell_Culture Culture Adherent Cells on Glass-Bottom Dishes Start->Cell_Culture Probe_Loading Introduce Fluorescent Probe into Cells Cell_Culture->Probe_Loading Incubation Incubate Cells to Allow for Probe Distribution Probe_Loading->Incubation Imaging Live-Cell Fluorescence Microscopy Incubation->Imaging Data_Analysis Image Processing and Data Analysis Imaging->Data_Analysis End End: Interpret Results Data_Analysis->End

Caption: General experimental workflow for live-cell imaging of this compound.

Protocol 1: Cell Preparation for Live-Cell Imaging
  • Cell Culture:

    • Plate adherent cells (e.g., HeLa, HEK293T, or a cell line relevant to the research question) on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

    • Culture cells in appropriate medium at 37°C and 5% CO₂ until they reach 50-70% confluency. The cells should be in a healthy, proliferating state.

  • Media Exchange:

    • Before introducing the fluorescent probe, replace the growth medium with a phenol red-free imaging medium (e.g., FluoroBrite™ DMEM or similar) to reduce background fluorescence.

    • Allow the cells to equilibrate in the imaging medium for at least 30 minutes in the incubator.

Protocol 2: Introduction of Fluorescent this compound Analog into Live Cells

The introduction of charged nucleotide analogs like MANT-ApppA into the cytoplasm of live cells requires transient permeabilization of the cell membrane. Two common methods are microinjection and electroporation.

Method A: Microinjection

  • Prepare Probe Solution:

    • Prepare a stock solution of the fluorescent this compound analog (e.g., 1 mM in sterile, nuclease-free water).

    • Immediately before use, dilute the stock solution to a final concentration of 10-100 µM in sterile microinjection buffer (e.g., phosphate-buffered saline, PBS).

    • Centrifuge the diluted probe solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any aggregates.

  • Microinjection Procedure:

    • Mount the cell culture dish on the stage of an inverted microscope equipped with micromanipulators.

    • Back-fill a microinjection needle with the prepared probe solution.

    • Under microscopic guidance, carefully insert the needle into the cytoplasm of individual cells and inject a small volume of the probe solution.

    • After injection, return the cells to the incubator for a recovery period (e.g., 30-60 minutes) to allow the probe to distribute within the cell.

Method B: Electroporation

  • Cell Preparation:

    • Harvest adherent cells by trypsinization and wash them with electroporation buffer (a buffer with low ionic strength).

    • Resuspend the cell pellet in electroporation buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Electroporation:

    • Add the fluorescent this compound analog to the cell suspension at a final concentration of 1-10 µM.

    • Transfer the cell suspension to an electroporation cuvette.

    • Apply an electrical pulse using an electroporator with optimized settings for the specific cell line.

    • Immediately after electroporation, transfer the cells to a pre-warmed culture dish containing fresh growth medium.

    • Allow the cells to recover and adhere for several hours (e.g., 4-24 hours) before imaging.

Protocol 3: Live-Cell Fluorescence Microscopy
  • Microscope Setup:

    • Use an inverted fluorescence microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS) and an environmental chamber to maintain 37°C and 5% CO₂.

    • For a MANT-labeled probe, use an excitation source around 355 nm (e.g., a UV laser or a filtered mercury/xenon lamp) and an emission filter centered around 450 nm.

  • Image Acquisition:

    • Place the culture dish on the microscope stage and allow the temperature to equilibrate.

    • Locate the cells that have been successfully loaded with the fluorescent probe.

    • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

    • Acquire time-lapse images to track the dynamic changes in the fluorescence signal's intensity and localization. If investigating a cellular response, acquire a baseline before adding a stimulus (e.g., an oxidizing agent to induce this compound production).

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify changes in fluorescence intensity in different cellular compartments (e.g., nucleus vs. cytoplasm) over time.

    • Analyze the spatial distribution of the fluorescent signal to understand the translocation of this compound or its binding to specific subcellular structures.

Data Presentation

The quantitative data obtained from live-cell imaging experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 2: Example of Quantitative Data from a Live-Cell Imaging Experiment
ConditionCellular CompartmentMean Fluorescence Intensity (Arbitrary Units) ± SDFold Change vs. Control
Control (t=0) Cytoplasm150 ± 201.0
Nucleus50 ± 101.0
Stimulus (t=30 min) Cytoplasm145 ± 250.97
Nucleus250 ± 355.0

Conclusion

The use of fluorescent this compound analogs in live-cell imaging provides a powerful approach to investigate the intricate roles of this signaling molecule in cellular physiology and disease. By following the protocols outlined in these application notes, researchers can gain valuable insights into the spatiotemporal dynamics of this compound signaling, its regulation, and its downstream effects. This will undoubtedly contribute to a more comprehensive understanding of this important second messenger and may open new avenues for therapeutic intervention in diseases where this compound signaling is dysregulated.

References

High-Resolution Mass Spectrometry for the Detection of the Cellular Alarmone ApppA

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (ApppA), a member of the dinucleoside polyphosphate family, is a crucial intracellular signaling molecule. It functions as an "alarmone," a signaling molecule that alerts cells to the onset of various stress conditions.[1][2] Under normal physiological conditions, the intracellular concentration of this compound is kept low. However, in response to cellular stressors such as heat shock, oxidative stress, and exposure to certain chemicals, its levels can increase significantly.[1][2] This accumulation of this compound is part of a broader cellular stress response, and its detection and quantification are of significant interest in various fields, including drug development and disease research. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a highly sensitive and specific method for the analysis of this compound, enabling accurate quantification and identification in complex biological matrices. This application note provides a detailed protocol for the detection and quantification of this compound using LC-HRMS.

Signaling Pathway of this compound in Cellular Stress Response

Cellular stress, originating from sources like heat, oxidative agents, or ethanol, triggers the synthesis of this compound by aminoacyl-tRNA synthetases.[1][2] Once synthesized, this compound can modulate various downstream pathways. One notable interaction is with the cGAS-STING pathway, a key component of the innate immune response. This compound can bind to STING, potentially influencing the response to cytosolic DNA. This highlights the role of this compound as a signaling hub in the intricate network of cellular stress responses.

ApppA_Signaling_Pathway cluster_stress Cellular Stressors cluster_synthesis This compound Synthesis cluster_downstream Downstream Effects Heat Shock Heat Shock Aminoacyl-tRNA Synthetases Aminoacyl-tRNA Synthetases Heat Shock->Aminoacyl-tRNA Synthetases Oxidative Stress Oxidative Stress Oxidative Stress->Aminoacyl-tRNA Synthetases Ethanol Ethanol Ethanol->Aminoacyl-tRNA Synthetases This compound This compound Aminoacyl-tRNA Synthetases->this compound ATP cGAS-STING Pathway cGAS-STING Pathway This compound->cGAS-STING Pathway Other Stress Responses Other Stress Responses This compound->Other Stress Responses

Figure 1: Simplified signaling pathway of this compound in the cellular stress response.

Experimental Workflow

The general workflow for the analysis of this compound from biological samples involves several key steps, starting from sample collection and extraction, followed by chromatographic separation and detection by high-resolution mass spectrometry, and concluding with data analysis.

Experimental_Workflow A Sample Collection (e.g., Cells, Plasma) B Cell Lysis & Protein Precipitation A->B C Solid-Phase Extraction (SPE) (Weak Anion Exchange) B->C D LC-HRMS Analysis C->D E Data Processing & Quantification D->E

References

Application Notes and Protocols for Measuring Diadenosine Triphosphate (ApppA) Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diadenosine triphosphate (ApppA), along with other diadenosine polyphosphates (ApnAs), is a member of a family of adenylylated nucleotides. These molecules are increasingly recognized as important intracellular and extracellular signaling molecules, or "alarmones," that mediate cellular responses to various stressors.[1] Specifically, this compound has been shown to accumulate in cells under conditions of oxidative stress, where it is synthesized by aminoacyl-tRNA synthetases.[1] The ability to accurately measure the activity and concentration of this compound is crucial for understanding its physiological roles, identifying regulatory pathways, and for the development of novel therapeutics targeting these pathways.

This document provides an overview of common biochemical assays for the quantification of this compound, detailed protocols for their implementation, and a comparison of their performance characteristics.

I. Overview of Assay Methodologies

Several analytical techniques can be employed to measure this compound concentrations. The choice of method depends on the required sensitivity, throughput, sample matrix, and available instrumentation. The primary methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and enzyme-coupled bioluminescent assays.

  • High-Performance Liquid Chromatography (HPLC): HPLC separates this compound from other nucleotides and cellular components based on its physicochemical properties. Detection is typically achieved using UV absorbance. When coupled with mass spectrometry (LC-MS), it provides high specificity and sensitivity.

  • Mass Spectrometry (MS): MS is a powerful technique for identifying and quantifying molecules based on their mass-to-charge ratio.[2] It offers high sensitivity and the ability to perform structural elucidation, making it ideal for complex biological samples.[2][3]

  • Luciferase-Based Bioluminescent Assays: These are highly sensitive enzymatic assays that measure light output.[4] For this compound, its degradation can be coupled to the production of ATP, which is then used by firefly luciferase to generate a quantifiable light signal. This method is well-suited for high-throughput screening.

II. Quantitative Data Presentation

The selection of an appropriate assay often involves a trade-off between sensitivity, throughput, and cost. The table below summarizes key performance characteristics of the most common methods for this compound quantification.

Assay Method Principle Sensitivity (Limit of Detection) Throughput Advantages Disadvantages
HPLC-UV Chromatographic separation and UV detectionLow to mid micromolar (µM) rangeLow to MediumRobust, quantitative, good for separating related nucleotides[5]Lower sensitivity, requires specialized equipment, not ideal for complex samples
LC-MS/MS Chromatographic separation coupled with mass-to-charge ratio detectionLow nanomolar (nM) to picomolar (pM) rangeMediumHigh sensitivity and specificity, structural confirmation[2][3]High cost of instrumentation, requires expert operation
Luciferase-Based Assay Enzymatic conversion of this compound to ATP, driving light productionLow nanomolar (nM) range[6]HighExtremely sensitive, suitable for 96/384-well plates, rapid[4][6]Prone to interference from endogenous ATP, requires specific coupling enzymes

III. Signaling Pathway and Experimental Workflows

This compound Synthesis Signaling Pathway

This compound is synthesized by aminoacyl-tRNA synthetases in response to cellular stress, particularly oxidative stress, acting as a critical alarmone.[1]

ApppA_Signaling cluster_stress Cellular Environment cluster_synthesis Synthesis cluster_response Cellular Response Oxidative_Stress Oxidative Stress (e.g., H2O2, quinones) Synthetase Aminoacyl-tRNA Synthetase Oxidative_Stress->Synthetase activates This compound This compound Synthetase->this compound synthesizes Alarmone Alarmone Signal This compound->Alarmone Downstream Downstream Cellular Processes Alarmone->Downstream

Caption: this compound synthesis pathway under oxidative stress.

Experimental Workflow: HPLC-Based Assay

This workflow outlines the major steps for quantifying this compound using High-Performance Liquid Chromatography.

HPLC_Workflow A 1. Sample Preparation (Cell Lysis, Deproteinization) B 2. Centrifugation (Remove Debris) A->B C 3. Filtration (0.22 µm filter) B->C D 4. HPLC Injection C->D E 5. Chromatographic Separation (e.g., C18 column) D->E F 6. UV Detection (e.g., 259 nm) E->F G 7. Data Analysis (Peak Integration & Quantification) F->G

Caption: General workflow for this compound quantification by HPLC.

Experimental Workflow: Luciferase-Based Assay

This diagram illustrates the process for a high-throughput, enzyme-coupled bioluminescent assay for this compound.

Luciferase_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A 1. Prepare this compound Standards & Cell Lysates C 3. Add Samples/Standards to 96-well Plate A->C B 2. Prepare Assay Reagent (Buffer, Nuclease, Kinase, Luciferin, Luciferase) D 4. Add Assay Reagent to all wells B->D C->D E 5. Incubate (e.g., 30 min at RT) D->E F 6. Measure Luminescence (Luminometer) E->F G 7. Generate Standard Curve & Calculate Concentrations F->G

References

Application Note: Unveiling ApppA-Protein Interactions in Cellular Stress Responses using Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (AppppA or Ap4A), a dinucleoside polyphosphate, is a crucial signaling molecule that accumulates in cells under conditions of environmental stress, such as heat shock and oxidative stress.[1][2][3][4][5] Its role as an "alarmone" suggests its involvement in orchestrating cellular responses to protect against damage. Understanding the proteins that interact with AppppA is fundamental to elucidating its mechanism of action and identifying potential therapeutic targets for diseases associated with cellular stress. This application note provides a detailed protocol for investigating ApppA-protein binding interactions using a modified co-immunoprecipitation (Co-IP) approach, often referred to as a pull-down assay when using a tagged small molecule as bait.

Identifying this compound-Binding Proteins

Studies in Escherichia coli have identified several heat shock and oxidative stress proteins as binding partners for AppppA. These interactions underscore the role of AppppA in the cellular stress response network.

Quantitative Data on this compound-Protein Interactions

While extensive quantitative data remains to be fully elucidated for all this compound-protein interactions, some binding affinities have been determined. The following table summarizes known and putative this compound-interacting proteins.

Interacting ProteinOrganism/Cell TypeFunction of Interacting ProteinDissociation Constant (Kd)
DnaK Escherichia coliHsp70 molecular chaperone, involved in protein folding and repair.[2][5]Not Reported
GroEL Escherichia coliHsp60 molecular chaperone, assists in the folding of newly synthesized or stress-denatured proteins.[2][5]Not Reported
E89, C45, C40 Escherichia coliHeat shock and oxidative stress proteins.[2][5]Not Reported
Adenylate Kinase (AdK) Escherichia coliNucleotide metabolism.14 µM[6]
P2Y Receptors Chromaffin cellsPurinergic signaling.8 ± 0.65 x 10⁻¹¹ M and 5.6 ± 0.53 x 10⁻⁹ M[7]

Experimental Protocol: Co-Immunoprecipitation/Pull-Down Assay for this compound-Protein Interactions

This protocol is designed to identify and validate protein interactions with this compound using a biotinylated this compound analog as "bait" to capture interacting proteins ("prey") from a cell lysate.

Materials and Reagents
  • Biotinylated this compound (custom synthesis or commercially available)

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Cell culture reagents

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

  • Bradford assay reagent for protein quantification

  • SDS-PAGE gels and reagents

  • Western blot apparatus and reagents

  • Primary antibodies against candidate interacting proteins

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Experimental Procedure
  • Preparation of Cell Lysate:

    • Culture cells of interest to the desired density.

    • Induce stress (e.g., heat shock at 42°C for 30 minutes) if investigating stress-dependent interactions.

    • Wash cells with ice-cold PBS and harvest.

    • Lyse cells in ice-cold Lysis Buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a Bradford assay.

  • Pre-clearing of Lysate (Optional but Recommended):

    • To reduce non-specific binding, incubate the cell lysate with streptavidin beads (without biotinylated this compound) for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Incubation with Biotinylated this compound:

    • Add biotinylated this compound to the pre-cleared cell lysate to a final concentration of 1-10 µM (optimization may be required).

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of this compound-protein complexes.

  • Capture of this compound-Protein Complexes:

    • Add pre-washed streptavidin-conjugated beads to the lysate containing the biotinylated this compound-protein complexes.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated this compound to bind to the streptavidin beads.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the captured proteins from the beads. This can be achieved by:

      • Resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

      • Incubating the beads with an excess of free biotin to competitively elute the biotinylated this compound complexes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by:

      • Western Blotting: To confirm the presence of a suspected interacting protein using a specific primary antibody.

      • Mass Spectrometry: To identify novel interacting proteins.

Visualizing the Experimental Workflow

CoIP_Workflow start Start: Cell Culture (with or without stress induction) lysis Cell Lysis (Release of proteins) start->lysis preclear Pre-clearing Lysate (Reduce non-specific binding) lysis->preclear incubation Incubation with Biotinylated this compound preclear->incubation capture Capture with Streptavidin Beads incubation->capture wash Washing Steps (Remove unbound proteins) capture->wash elution Elution of Bound Proteins wash->elution analysis Analysis: Western Blot or Mass Spectrometry elution->analysis end End: Identification of This compound-Interacting Proteins analysis->end

Caption: Co-immunoprecipitation/Pull-down workflow for this compound.

This compound in Cellular Stress Signaling

The accumulation of this compound under stress conditions and its interaction with key molecular chaperones like DnaK and GroEL strongly suggest its role in the cellular stress response pathway. This pathway is critical for maintaining protein homeostasis and cell survival.

Visualizing the this compound Signaling Pathway

ApppA_Signaling_Pathway stress Cellular Stress (Heat Shock, Oxidative Stress) apppa_synthesis Increased This compound Synthesis stress->apppa_synthesis induces damaged_proteins Damaged/Misfolded Proteins stress->damaged_proteins causes This compound This compound apppa_synthesis->this compound chaperones Binding to Chaperones (DnaK, GroEL) This compound->chaperones protein_folding Modulation of Protein Folding & Repair chaperones->protein_folding regulates cell_survival Enhanced Cell Survival protein_folding->cell_survival damaged_proteins->chaperones are substrates for

Caption: Proposed this compound signaling pathway in stress response.

Conclusion

The investigation of this compound-protein interactions is a rapidly evolving field. The co-immunoprecipitation/pull-down assay described here provides a robust method for identifying and validating these interactions. Elucidating the this compound interactome will undoubtedly provide deeper insights into the mechanisms of cellular stress responses and may reveal novel targets for therapeutic intervention in a range of human diseases.

References

Application Notes and Protocols for Luciferase-Based ApppA Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (ApppA) is a dinucleoside polyphosphate that acts as an important signaling molecule in various cellular processes, including stress responses, cell proliferation, and apoptosis. Accurate quantification of this compound is crucial for understanding its physiological and pathological roles. Luciferase-based assays provide a highly sensitive and specific method for this compound quantification. This method relies on the enzymatic conversion of this compound to adenosine triphosphate (ATP) by the enzyme NUDT2 (also known as APAH1), followed by the quantification of the generated ATP using the firefly luciferase-luciferin system.[1][2][3] The light produced in the luciferase reaction is directly proportional to the initial amount of this compound in the sample.

These application notes provide detailed protocols and data for the quantification of this compound using a coupled enzyme luciferase-based assay.

Principle of the Assay

The quantification of this compound is achieved through a two-step enzymatic reaction:

  • This compound Hydrolysis: The enzyme NUDT2 specifically hydrolyzes this compound into one molecule of ATP and one molecule of adenosine monophosphate (AMP).[4][5][6]

    This compound + H₂O --(NUDT2)--> ATP + AMP

  • ATP Detection: The ATP produced in the first reaction is then quantified using the firefly luciferase enzyme. In the presence of ATP, luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light. The amount of light produced is directly proportional to the concentration of ATP, and therefore to the initial concentration of this compound.

    ATP + D-Luciferin + O₂ --(Luciferase)--> Oxyluciferin + AMP + PPi + Light

Data Presentation

Quantitative Data of this compound Levels

The intracellular concentration of this compound can vary depending on the cell type and cellular conditions. Below is a summary of reported this compound concentrations in different biological samples.

Cell Type/TissueConditionThis compound ConcentrationReference
Mammalian Cells (general)Unstressed0.1–1.0 pmol/10⁶ cells (0.05–0.5 μM)[7]
KBM-7 CellsLog phase0.21 ± 0.02 pmol/10⁶ cells[7]
KBM-7-NuKO (NUDT2 knockout)Log phase36.9 ± 0.3 pmol/10⁶ cells[7]
Arabidopsis thaliana seedlingsHypertonic stressTransient increase in extracellular levels[3]

Experimental Protocols

Protocol 1: Quantification of this compound in Cell Lysates

This protocol describes the quantification of intracellular this compound from cultured cells.

Materials:

  • Cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 25 mM Tris-phosphate pH 7.8, 4 mM EGTA, 1% Triton X-100, 10% glycerol, 2 mM DTT)

  • Recombinant human NUDT2 enzyme

  • NUDT2 reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)

  • ATP standard solution (for calibration curve)

  • This compound standard solution (for validation)

  • Luciferase assay kit (containing luciferase and D-luciferin)

  • Luminometer

  • Microcentrifuge

  • 96-well white opaque microplates

Procedure:

  • Cell Lysis: a. Culture cells to the desired confluency. b. Wash cells once with ice-cold PBS. c. Add an appropriate volume of lysis buffer to the cells (e.g., 200 µL for a 6-well plate). d. Scrape the cells and transfer the lysate to a microfuge tube. e. Centrifuge at high speed for 5 minutes at room temperature to pellet cell debris. f. Collect the supernatant containing the cell extract.

  • This compound Hydrolysis: a. In a 96-well plate, add 20 µL of cell lysate supernatant. b. Prepare a reaction mix containing NUDT2 reaction buffer and recombinant NUDT2 enzyme. The optimal concentration of NUDT2 should be determined empirically but can start in the range of 10-100 ng per reaction. c. Add 20 µL of the NUDT2 reaction mix to each well containing the cell lysate. d. Incubate the plate at 37°C for 30-60 minutes to allow for the complete hydrolysis of this compound to ATP.

  • ATP Detection: a. Prepare the luciferase assay reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized luciferase and D-luciferin. b. Allow the luciferase reagent to equilibrate to room temperature. c. Using a luminometer with an injector, add 100 µL of the luciferase assay reagent to each well. d. Immediately measure the luminescence. The signal is typically stable for about 1 minute.[8]

  • Data Analysis: a. Generate a standard curve using known concentrations of ATP. b. Use the standard curve to determine the concentration of ATP in the samples. c. The concentration of this compound in the original sample is equal to the concentration of ATP generated in the NUDT2 reaction. d. Normalize the this compound concentration to the total protein concentration or cell number of the lysate.

Protocol 2: Preparation of Reagents and Buffers

NUDT2 Reaction Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT, pH 8.0):

  • Tris-HCl: 6.057 g/L

  • MgCl₂: 0.476 g/L

  • DTT: 0.154 g/L

  • Adjust pH to 8.0 with HCl.

Luciferase Assay Buffer (General Example):

  • 25 mM Tris-acetate, pH 7.75

  • 2 mM EDTA

  • 10 mM Mg-acetate

  • 1 mg/mL BSA

  • 1 mM DTT

  • 0.2 mM D-Luciferin

  • 5 µg/mL Firefly Luciferase

Signaling Pathways and Experimental Workflows

This compound Metabolism and Signaling Pathway

ApppA_Metabolism_Signaling cluster_synthesis This compound Synthesis cluster_degradation This compound Degradation cluster_signaling Downstream Signaling Aminoacyl-tRNA Synthetases Aminoacyl-tRNA Synthetases This compound This compound Aminoacyl-tRNA Synthetases->this compound ATP ATP_source ATP ATP_source->Aminoacyl-tRNA Synthetases NUDT2 NUDT2 (APAH) This compound->NUDT2 Hint1 Hint-1 This compound->Hint1 Cellular_Stress_Response Stress Response (Heat Shock, Oxidative Stress) This compound->Cellular_Stress_Response ATP_product ATP NUDT2->ATP_product AMP AMP NUDT2->AMP Immune_Response Immune Response Hint1->Immune_Response Cellular_Stress Cellular Stress Cellular_Stress->Aminoacyl-tRNA Synthetases

Caption: this compound metabolism and signaling pathway.

Experimental Workflow for this compound Quantification

ApppA_Quantification_Workflow Sample Biological Sample (e.g., Cell Lysate) Hydrolysis Enzymatic Hydrolysis with NUDT2 Sample->Hydrolysis ATP_Generation ATP Generation Hydrolysis->ATP_Generation Luciferase_Reaction Luciferin-Luciferase Reaction ATP_Generation->Luciferase_Reaction Light_Detection Luminescence Detection (Luminometer) Luciferase_Reaction->Light_Detection Quantification This compound Quantification Light_Detection->Quantification

Caption: Experimental workflow for this compound quantification.

LysRS-ApppA-NUDT2 Signaling Pathway in Cancer

LysRS_ApppA_NUDT2_Pathway Growth_Factors Growth Factors LysRS Lysyl-tRNA Synthetase (LysRS) Growth_Factors->LysRS Activation This compound This compound LysRS->this compound Synthesis Cell_Proliferation Cell Proliferation & Migration This compound->Cell_Proliferation Promotes NUDT2 NUDT2 NUDT2->this compound Hydrolyzes (Inhibits Signaling) Cancer_Progression Cancer Progression Cell_Proliferation->Cancer_Progression

Caption: LysRS-ApppA-NUDT2 signaling in cancer.

References

In Vitro Synthesis of ApppA for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (ApppA) is a naturally occurring dinucleotide that has garnered significant interest in biomedical research due to its role as a signaling molecule in various cellular processes. It is implicated in cellular stress responses, DNA replication, and purinergic signaling. The ability to synthesize high-purity this compound in vitro is crucial for elucidating its physiological functions and for its potential development as a therapeutic agent. These application notes provide detailed protocols for the enzymatic and chemical synthesis of this compound, along with methods for its purification and analysis.

Application Notes

This compound synthesized through the methods described below can be utilized in a variety of experimental applications, including:

  • Enzyme kinetics: Studying the activity of enzymes that metabolize this compound.

  • Receptor binding assays: Investigating the interaction of this compound with purinergic receptors, such as the P2Y family of G protein-coupled receptors.[1][2]

  • Cell-based assays: Examining the effects of exogenous this compound on cellular processes like proliferation, apoptosis, and stress responses.

  • Structural biology: Co-crystallization of this compound with target proteins to understand molecular interactions.

  • Drug screening: As a tool in high-throughput screening campaigns to identify modulators of this compound signaling pathways.

In Vitro Synthesis of this compound

The in vitro synthesis of this compound can be achieved through both enzymatic and chemical approaches. The choice of method will depend on the desired yield, purity, and the availability of starting materials and equipment.

Enzymatic Synthesis of this compound

Enzymatic synthesis offers high specificity and can produce this compound under mild reaction conditions. One effective method utilizes firefly luciferase, an enzyme known to adenylate its substrate, D-luciferin, in the first step of the bioluminescence reaction.[3] This adenylation activity can be harnessed to synthesize this compound from ATP.

Table 1: Quantitative Parameters for Enzymatic Synthesis of this compound

ParameterValue
EnzymeFirefly Luciferase
SubstratesAdenosine 5'-triphosphate (ATP)
Key Co-factorsMg²⁺
pH Optimum7.6
Temperature25°C
Typical YieldVaries (dependent on enzyme concentration and reaction time)
PurityHigh (due to enzyme specificity)
  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing 1 M Glycine-Tris, 10 mM EDTA, and 100 mM magnesium sulfate, with the pH adjusted to 7.6 at 25°C.[4]

    • In a microcentrifuge tube, combine the following components in the specified order:

      • Nuclease-free water

      • 10x Reaction Buffer

      • ATP solution (to a final concentration of 1-10 mM)

      • Firefly Luciferase (e.g., 1-5 µM)

  • Incubation:

    • Incubate the reaction mixture at 25°C. The optimal incubation time should be determined empirically and can range from 1 to 4 hours.

  • Enzyme Inactivation:

    • Terminate the reaction by heating the mixture at 95°C for 5 minutes to denature the luciferase.

  • Sample Preparation for Analysis:

    • Centrifuge the sample at high speed to pellet the denatured protein.

    • The supernatant, containing the synthesized this compound, can be directly used for analysis or further purification.

Chemical Synthesis of this compound

Chemical synthesis provides a route to larger quantities of this compound and allows for the introduction of modifications to the molecule. A common method involves the activation of ADP followed by reaction with another ADP molecule.

Table 2: Quantitative Data for Chemical Synthesis of this compound

ParameterValue
Starting MaterialsAdenosine 5'-diphosphate (ADP)
Activating AgentCarbonyldiimidazole or similar coupling agent
SolventAnhydrous organic solvent (e.g., DMF)
Reaction Time12-24 hours
Typical Yield40-60%
PurityModerate (requires purification to remove byproducts)
  • Activation of ADP:

    • In an anhydrous solvent such as dimethylformamide (DMF), dissolve ADP.

    • Add an activating agent, such as 1,1'-carbonyldiimidazole, in a dropwise manner while stirring under an inert atmosphere (e.g., argon or nitrogen).

    • Allow the activation reaction to proceed at room temperature for 2-4 hours.

  • Coupling Reaction:

    • To the activated ADP solution, add a solution of another equivalent of ADP in anhydrous DMF.

    • Let the reaction mixture stir at room temperature for 12-24 hours.

  • Quenching and Precipitation:

    • Quench the reaction by adding a small amount of water.

    • Precipitate the product by adding a non-polar solvent like diethyl ether or acetone.

  • Collection and Drying:

    • Collect the precipitate by centrifugation or filtration.

    • Wash the precipitate with the non-polar solvent and dry under vacuum. The crude product will require further purification.

Purification of Synthesized this compound

Due to the presence of unreacted starting materials and byproducts, the synthesized this compound must be purified. Ion-exchange chromatography is a highly effective method for this purpose, as this compound is a negatively charged molecule at neutral pH.

Table 3: Parameters for this compound Purification by Ion-Exchange Chromatography

ParameterValue/Description
Chromatography TypeAnion-Exchange Chromatography
ResinDEAE-Sephacel or similar weak anion exchanger
Equilibration Buffer30 mM Tris-HCl, pH 8.0[5]
Elution MethodSalt Gradient (e.g., 0-1 M NaCl or KCl)
DetectionUV Absorbance at 259 nm
  • Column Preparation:

    • Pack a chromatography column with a suitable anion-exchange resin (e.g., DEAE-Sephacel).[5]

    • Equilibrate the column by washing with several column volumes of the equilibration buffer (e.g., 30 mM Tris-HCl, pH 8.0) until the pH and conductivity of the eluate match the buffer.[5]

  • Sample Loading:

    • Dissolve the crude this compound sample in the equilibration buffer.

    • Load the sample onto the equilibrated column.[6]

  • Washing:

    • Wash the column with the equilibration buffer to remove any unbound or weakly bound impurities.

  • Elution:

    • Elute the bound this compound using a linear gradient of a salt solution (e.g., 0-1 M NaCl in the equilibration buffer). This compound will elute at a specific salt concentration depending on its charge.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the absorbance at 259 nm to identify the peak corresponding to this compound.

    • Pool the fractions containing pure this compound.

  • Desalting:

    • Desalt the pooled fractions using size-exclusion chromatography or dialysis to obtain the final product in a suitable buffer or as a lyophilized powder.

Analysis and Verification of this compound

The purity and identity of the synthesized this compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Table 4: HPLC-UV Analysis Parameters for this compound

ParameterValue/Description
HPLC SystemStandard HPLC with UV detector
ColumnC18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[7][8]
Mobile Phase A100 mM Sodium Acetate Buffer, pH 4.5[7]
Mobile Phase BAcetonitrile[7]
Elution ModeIsocratic or Gradient
Flow Rate1.0 - 1.2 mL/min[7][8]
Detection Wavelength259 nm
Injection Volume20 µL[7]
  • Sample Preparation:

    • Dissolve the purified this compound in the mobile phase or a compatible solvent.

  • HPLC Analysis:

    • Set up the HPLC system with the specified column and mobile phases.

    • Inject the sample and run the analysis.

    • The retention time of the synthesized this compound should be compared to a commercially available this compound standard.

  • Purity Assessment:

    • The purity of the sample can be determined by integrating the peak area of this compound and expressing it as a percentage of the total peak area in the chromatogram.

Signaling Pathways and Experimental Workflows

This compound in Stress Response Signaling

This compound is known to act as an "alarmone," a signaling molecule that accumulates in response to cellular stress, such as heat shock and oxidative stress.[9] It is thought to trigger a protective cellular response. One proposed mechanism involves the activation of purinergic P2Y receptors.

ApppA_Stress_Response cluster_stress Cellular Stress cluster_membrane Plasma Membrane Heat Shock Heat Shock This compound Synthesis This compound Synthesis Heat Shock->this compound Synthesis Oxidative Stress Oxidative Stress Oxidative Stress->this compound Synthesis P2Y_Receptor P2Y Receptor This compound Synthesis->P2Y_Receptor this compound G_Protein G-protein Activation P2Y_Receptor->G_Protein Downstream_Effectors Downstream Effectors (e.g., PLC, AC) G_Protein->Downstream_Effectors Cellular_Response Cellular Response (e.g., Stress Gene Expression) Downstream_Effectors->Cellular_Response

Caption: this compound-mediated stress response signaling pathway.

Experimental Workflow for In Vitro Synthesis and Analysis of this compound

The following diagram outlines the logical flow of the experimental procedures described in this document.

ApppA_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Enzymatic Enzymatic Synthesis Crude_Product Crude this compound Enzymatic->Crude_Product Chemical Chemical Synthesis Chemical->Crude_Product Purification Purification (Ion-Exchange Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product HPLC HPLC-UV Analysis Pure_Product->HPLC MassSpec Mass Spectrometry (Optional) Pure_Product->MassSpec Verification Purity and Identity Verification HPLC->Verification MassSpec->Verification

Caption: Workflow for this compound synthesis and analysis.

References

Troubleshooting & Optimization

Troubleshooting common issues in HPLC analysis of ApppA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Diadenosine Triphosphate (ApppA). This guide provides troubleshooting for common issues, detailed experimental protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: Why is my this compound peak showing poor shape (e.g., tailing or fronting)?

A1: Poor peak shape for a highly polar molecule like this compound is a common issue in reversed-phase HPLC. The primary causes and solutions are:

  • Secondary Interactions: The negatively charged phosphate groups of this compound can interact with residual positive sites on the silica-based C18 column, causing peak tailing.

    • Solution: Use an ion-pairing agent in the mobile phase, such as tetrabutylammonium (TBA), to mask these charges and improve peak symmetry. Ensure the mobile phase pH is appropriately controlled with a buffer to maintain consistent ionization of this compound.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or the injection volume. If a high sample load is necessary, consider using a column with a larger internal diameter.

  • Physical Column Issues: A void at the column inlet or a blocked frit can cause tailing for all peaks in the chromatogram.

    • Solution: If all peaks are tailing, try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.

Q2: My retention time for this compound is drifting or has suddenly shifted. What should I investigate?

A2: Retention time instability is often linked to the mobile phase, temperature, or column health.

  • Mobile Phase Inconsistency: The concentration of the ion-pairing agent and the pH of the aqueous buffer are critical for consistent retention of this compound.

    • Solution: Prepare fresh mobile phase daily. Use a calibrated pH meter and ensure accurate weighing and measuring of all components. A small change in the organic-to-aqueous ratio can also significantly impact retention.

  • Temperature Fluctuations: Changes in column temperature will affect retention times.

    • Solution: Use a thermostatted column compartment and ensure it maintains a stable temperature throughout the analytical run.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to shifts in retention.

    • Solution: Monitor column performance with a standard sample. If retention times consistently decrease and peak shape worsens, it may be time to replace the column.

Q3: I'm experiencing baseline noise or a drifting baseline in my chromatogram. What are the likely causes?

A3: Baseline issues can obscure small peaks and affect integration accuracy.

  • Mobile Phase Preparation: Dissolved gases or microbial growth in the mobile phase are common culprits.

    • Solution: Degas the mobile phase before use (e.g., by sonication or helium sparging). Prepare fresh aqueous buffers daily and filter all mobile phase components through a 0.22 µm filter.

  • System Contamination: Contaminants from previous injections can slowly elute, causing a drifting baseline, especially during gradient elution.

    • Solution: Flush the system and column with a strong solvent. Ensure the sample preparation process is effective at removing matrix components.

  • Detector Issues: A failing lamp in a UV detector can cause noise.

    • Solution: Check the detector lamp's energy output. If it is low, the lamp may need replacement.

Q4: My this compound peak is either absent or has very low sensitivity. What could be the problem?

A4: A lack of signal can be due to sample degradation, injection issues, or incorrect detection parameters.

  • Sample Degradation: this compound is susceptible to enzymatic degradation.

    • Solution: Prepare samples in a way that inactivates enzymes, for example, by using an acidic extraction solvent or by boiling the sample. Analyze samples as quickly as possible after preparation or store them at -80°C.

  • Incorrect UV Wavelength: this compound has a strong absorbance at approximately 259 nm.

    • Solution: Ensure your UV detector is set to a wavelength near 259 nm for optimal sensitivity.

  • Injection Problems: A blocked syringe, a leak in the injector, or an air bubble in the sample loop can lead to no or partial injection.

    • Solution: Inspect the injector for any visible leaks or blockages. Purge the injection port to remove any air bubbles.

Quantitative Data Summary

The following table summarizes how changes in key HPLC parameters can affect the analysis of this compound.

Parameter ChangePotential Effect on this compound AnalysisTypical Magnitude of Change
Increase in Organic Modifier (e.g., Acetonitrile) Decreased retention time~5-15% decrease in retention time per 1% increase in organic
Increase in Ion-Pairing Agent Concentration Increased retention timeVariable, depends on agent and concentration
Increase in Column Temperature Decreased retention time, sharper peaks~1-2% decrease in retention time per 1°C increase
Increase in Mobile Phase pH Increased retention time (due to increased negative charge)Significant shifts, especially around the pKa values of the phosphate groups
Column Aging Decreased retention time, peak tailingGradual shift over the column's lifetime

Detailed Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC for the Quantification of this compound

This protocol provides a robust method for the separation and quantification of this compound from biological samples using a C18 column with an ion-pairing agent.

1. Materials and Reagents:

  • This compound standard (Sigma-Aldrich or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Tetrabutylammonium hydrogensulfate (TBAHS) (for ion-pairing)

  • Ultrapure water (18.2 MΩ·cm)

  • Perchloric acid (for sample extraction)

  • Potassium carbonate (for neutralization)

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, thermostatted column compartment, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

3. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous Buffer):

    • Prepare a 100 mM potassium phosphate buffer by dissolving 13.6 g of KH₂PO₄ in 1 L of ultrapure water.

    • Add 5 mM TBAHS (1.7 g/L).

    • Adjust the pH to 6.5 with potassium hydroxide.

    • Filter through a 0.22 µm membrane filter and degas.

  • Mobile Phase B (Organic):

    • Acetonitrile (100%).

    • Filter through a 0.22 µm membrane filter and degas.

4. Sample Preparation (from Cell Lysates):

  • Harvest cells and wash with ice-cold phosphate-buffered saline.

  • Lyse the cell pellet by adding 200 µL of ice-cold 0.6 M perchloric acid.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (the acid extract) to a new tube.

  • Neutralize the extract by adding 3 M potassium carbonate.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

5. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 259 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    22 95 5

    | 30 | 95 | 5 |

6. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of a pure standard.

  • Quantify the amount of this compound by creating a standard curve with known concentrations of the this compound standard.

Visualizations

This compound Signaling and Metabolism Pathway

ApppA_Signaling cluster_synthesis Synthesis cluster_signaling Signaling & Degradation Stress Oxidative Stress Heat Shock Synthetases Aminoacyl-tRNA Synthetases Stress->Synthetases Activates This compound This compound (Alarmone) Synthetases->this compound Synthesizes Hint Hint Proteins (e.g., Hint1) This compound->Hint Binds to NUDT2 NUDT2 Hydrolase This compound->NUDT2 Substrate for Downstream Modulation of Downstream Signaling (e.g., Apoptosis, Transcription) Hint->Downstream Degradation AMP + ADP NUDT2->Degradation Hydrolyzes to

Caption: Overview of this compound synthesis, signaling, and degradation pathways.

Troubleshooting Workflow for Retention Time Shifts

Troubleshooting_Workflow start Start: Retention Time Shift Observed check_mobile_phase Is Mobile Phase Freshly Prepared and pH Correct? start->check_mobile_phase prepare_new_mp Action: Prepare Fresh Mobile Phase, Verify pH and Composition check_mobile_phase->prepare_new_mp No check_temp Is Column Temperature Stable? check_mobile_phase->check_temp Yes prepare_new_mp->check_mobile_phase stabilize_temp Action: Check/Set Column Oven Temperature check_temp->stabilize_temp No check_column Is the Column Old or Showing Poor Performance with Standards? check_temp->check_column Yes stabilize_temp->check_temp replace_column Action: Replace with a New Column check_column->replace_column Yes check_flow_rate Is Flow Rate Correct and Stable? check_column->check_flow_rate No end Problem Resolved replace_column->end check_pump Action: Check Pump for Leaks, Purge System check_flow_rate->check_pump No check_flow_rate->end Yes check_pump->check_flow_rate

Caption: A logical workflow for troubleshooting retention time shifts in HPLC.

Technical Support Center: Quantification of Diadenosine Tetraphosphate (Ap4A)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying diadenosine tetraphosphate (Ap4A).

Frequently Asked Questions (FAQs)

Q1: What is diadenosine tetraphosphate (Ap4A) and why is it difficult to quantify?

A1: Diadenosine tetraphosphate (Ap4A) is a signaling molecule found in organisms from bacteria to humans, where it plays a role in cellular stress responses.[1][2] Its quantification is challenging due to several factors:

  • Low physiological concentrations: Basal levels of Ap4A in cells are typically in the low micromolar to nanomolar range.[3]

  • Rapid turnover: Ap4A levels can change rapidly in response to cellular stress and are tightly regulated by synthesis and degradation enzymes.[1][4]

  • Interference from other nucleotides: The cellular environment contains a high abundance of structurally similar nucleotides (e.g., ATP, ADP) that can interfere with quantification.

  • Sample stability: Ap4A can be degraded by phosphatases and hydrolases present in biological samples, requiring careful sample preparation.

Q2: What are the common methods for quantifying Ap4A?

A2: The most common and reliable methods for quantifying Ap4A include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (LC-MS/MS), this is considered a highly sensitive and specific method.[3] Reversed-phase C18 columns are frequently used for separation.[3]

  • Enzymatic Assays: Luciferase-based assays are a sensitive method for detection.[3] These assays often involve the enzymatic conversion of Ap4A to ATP, which is then measured using the firefly luciferase reaction.

  • Boronate Affinity Chromatography: This technique can be used for the selective concentration and purification of diadenosine polyphosphates from complex biological samples prior to analysis by other methods like HPLC.[5]

Q3: How do cellular stress conditions affect Ap4A levels?

A3: Ap4A levels are known to increase significantly under various stress conditions, acting as an "alarmone" to signal cellular distress.[2] For example:

  • Oxidative stress: Exposure to agents like cadmium chloride (CdCl2) can lead to a more than 100-fold increase in Ap4A concentrations in some cells.[6][7]

  • Heat shock: Thermal stress can cause a 2- to 10-fold increase in intracellular Ap4A levels.[3]

  • DNA damage: Genotoxic stress induced by agents like MNNG can increase Ap4A levels by 2 to 8 times.[3]

Troubleshooting Guides

Issue 1: Low or No Ap4A Signal Detected
Possible Cause Troubleshooting Step
Sample Degradation Ensure rapid sample processing on ice to minimize enzymatic degradation by hydrolases. Use of phosphatase and hydrolase inhibitors during extraction is recommended.
Inefficient Extraction Optimize the extraction protocol. Perchloric acid or methanol/chloroform extractions are commonly used. Ensure complete cell lysis.
Low Abundance Concentrate the sample prior to analysis. Boronate affinity chromatography can selectively enrich for Ap4A and other dinucleoside polyphosphates.[5]
Instrument Sensitivity For HPLC-based methods, ensure the detector (UV or mass spectrometer) is operating at optimal sensitivity. For enzymatic assays, verify the activity of all enzymes and the quality of reagents.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Standardize all sample handling and extraction steps. Ensure precise and consistent pipetting, especially for small volumes.[8]
Precipitation in Sample Centrifuge samples to remove any particulates before injection into an HPLC system or addition to an assay plate.[8]
Instrument Instability Check for baseline drift or other signs of instability in your analytical instrument.[9] Recalibrate if necessary.
Use of an Internal Standard The use of a suitable internal standard, such as a stable isotope-labeled Ap4A for LC-MS, is crucial to account for variability in sample preparation and instrument response.
Issue 3: Poor Chromatographic Peak Shape (HPLC)
Possible Cause Troubleshooting Step
Column Overloading Reduce the amount of sample injected onto the column.
Inappropriate Mobile Phase Optimize the mobile phase composition, including the ion-pairing reagent concentration and pH, to improve peak shape.
Column Contamination or Degradation Flush the column with a strong solvent or replace it if it is old or has been subjected to harsh conditions.
Sample Matrix Effects Implement a more rigorous sample clean-up procedure to remove interfering substances. Solid-phase extraction (SPE) or boronate affinity chromatography can be beneficial.

Quantitative Data Summary

The following tables summarize reported intracellular concentrations of Ap4A in various cell types under basal and stressed conditions.

Table 1: Basal Ap4A Concentrations in Different Cell Types

Cell TypeConcentrationMethod
E. coli0.2 - 3.6 µMLC-MS / Luciferase Assay[3]
Myxococcus xanthus~6 µMHPLC[3]
HEK293T cells0.9 pmol / 10^6 cellsLC-MS/MS[3]
AA8 cells0.63 pmol / 10^6 cellsLuciferase Assay[3]
Human Platelets223.8 ± 172.3 nMHPLC[5]

Table 2: Ap4A Concentrations Under Stress Conditions

Cell Type / OrganismStress ConditionFold Increase / Concentration
Salmonella typhimuriumCdCl2 treatmentUp to 365 µM[6][7]
Drosophila cellsCdCl2 (1 mM)>100-fold (to 30 µM)[6][7]
Drosophila cellsHeat Shock2-fold[3]
YeastHeat Shock / Cadmium~300-fold (to 145-150 µM)[3]
Various Eukaryotic CellsDNA Damage (MNNG)2 to 8-fold[3]

Experimental Protocols

Protocol 1: General Workflow for Ap4A Quantification by LC-MS/MS
  • Sample Collection and Quenching: Harvest cells rapidly and quench metabolic activity, for example, by flash-freezing in liquid nitrogen or using cold methanol.

  • Cell Lysis and Extraction: Lyse cells and extract metabolites using a suitable method, such as perchloric acid precipitation followed by neutralization, or a biphasic methanol/chloroform/water extraction.

  • Sample Clean-up (Optional but Recommended): To remove interfering substances and enrich for Ap4A, use solid-phase extraction (SPE) or boronate affinity chromatography.

  • LC Separation: Inject the prepared sample onto a reversed-phase HPLC column (e.g., C18). Use an ion-pairing reagent in the mobile phase to improve retention and separation of the highly polar Ap4A.

  • MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. Use an internal standard (e.g., ¹³C₁₀,¹⁵N₅-Ap4A) for accurate quantification.

  • Data Analysis: Quantify Ap4A concentration by comparing the peak area of the analyte to that of the internal standard against a calibration curve.

Protocol 2: Luciferase-Based Enzymatic Assay for Ap4A
  • Sample Preparation: Prepare cell extracts as described in Protocol 1 (steps 1 and 2).

  • Enzymatic Conversion: Incubate the sample with a specific phosphodiesterase that hydrolyzes Ap4A to produce ATP.

  • Luciferase Reaction: Add the reaction mixture containing luciferin and firefly luciferase to the sample.

  • Luminescence Detection: Measure the light produced from the luciferase-catalyzed reaction using a luminometer. The light intensity is directly proportional to the amount of ATP, and thus to the original amount of Ap4A in the sample.

  • Quantification: Determine the Ap4A concentration by comparing the luminescence signal to a standard curve generated with known concentrations of Ap4A.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection & Quenching Extraction 2. Lysis & Extraction SampleCollection->Extraction Cleanup 3. Sample Clean-up (e.g., SPE) Extraction->Cleanup LC_Separation 4a. LC Separation (HPLC) Cleanup->LC_Separation LC-MS/MS Path Enzymatic_Assay 4b. Enzymatic Assay (Luciferase) Cleanup->Enzymatic_Assay Enzymatic Path MS_Detection 5a. MS/MS Detection LC_Separation->MS_Detection Data_Analysis 6. Data Analysis & Quantification MS_Detection->Data_Analysis Enzymatic_Assay->Data_Analysis

Caption: General experimental workflow for Ap4A quantification.

ap4a_signaling cluster_synthesis Synthesis cluster_core Ap4A Signaling cluster_degradation Degradation cluster_effects Downstream Effects Stress Cellular Stress (Oxidative, Heat, etc.) aaRS Aminoacyl-tRNA Synthetases (e.g., LysRS) Stress->aaRS activates Ap4A Ap4A aaRS->Ap4A synthesizes ATP ATP ATP->aaRS Nudix Nudix Hydrolases (e.g., NUDT2) Ap4A->Nudix hydrolyzed by ApaH ApaH Ap4A->ApaH hydrolyzed by StressResponse Stress Response (e.g., HSP expression) Ap4A->StressResponse induces HINT1 HINT1-MITF Complex Ap4A->HINT1 binds & dissociates cGAS_STING cGAS-STING Pathway Modulation Ap4A->cGAS_STING modulates AMP AMP Nudix->AMP ADP ADP ApaH->ADP MITF Free MITF (Transcription Factor) HINT1->MITF

Caption: Simplified Ap4A synthesis, degradation, and signaling pathway.

References

Technical Support Center: Optimizing Mass Spectrometry for Sensitive ApppA Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of diadenosine triphosphate (ApppA) using mass spectrometry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is the typical precursor ion (m/z) for this compound in positive and negative ionization modes?

A1: The theoretical monoisotopic mass of this compound (C₂₀H₂₇N₁₀O₁₆P₃) is 756.0857 g/mol . However, in mass spectrometry, this compound is typically observed as a charged molecule.

  • Negative Ion Mode (ESI-): this compound is most commonly detected as the singly deprotonated ion [M-H]⁻ at an m/z of 755.0780 . It can also be observed as a doubly deprotonated ion [M-2H]²⁻ at an m/z of 377.0351 . The choice of monitoring the singly or doubly charged ion will depend on the instrument's sensitivity in the respective m/z range.

  • Positive Ion Mode (ESI+): In positive ion mode, this compound is typically observed as the singly protonated ion [M+H]⁺ at an m/z of 757.0934 . Adducts with sodium [M+Na]⁺ (m/z 779.0753) or potassium [M+K]⁺ (m/z 795.0493) may also be present.

It is crucial to confirm the observed m/z in your specific experimental conditions by infusing a pure standard of this compound.

Q2: What are the characteristic product ions of this compound for tandem mass spectrometry (MS/MS)?

A2: Fragmentation of the this compound precursor ion provides specificity for its detection. The most common fragmentation occurs at the phosphoanhydride bonds.

  • For the [M-H]⁻ precursor (m/z 755.1) , characteristic product ions include:

    • m/z 428.1: [AMP - H]⁻

    • m/z 348.1: [Adenosine - H + HPO₃]⁻

    • m/z 134.0: [Adenine - H]⁻

  • For the [M+H]⁺ precursor (m/z 757.1) , characteristic product ions include:

    • m/z 428.1: [AMP+H]⁺

    • m/z 348.1: [Adenosine+H+HPO₃]⁺

    • m/z 136.1: [Adenine+H]⁺

These transitions can be used to set up Multiple Reaction Monitoring (MRM) experiments for sensitive and specific quantification of this compound.

Q3: Which type of liquid chromatography (LC) column is best suited for this compound analysis?

A3: Due to its polar and anionic nature, reversed-phase C18 columns can be challenging for retaining this compound. However, with appropriate ion-pairing agents, they can be used. More commonly, porous graphitic carbon (PGC) columns or hydrophilic interaction liquid chromatography (HILIC) columns are recommended for better retention and separation of this compound from other nucleotides.[1] PGC columns, in particular, offer good retention for highly polar compounds.[1]

Q4: How can I improve the peak shape for this compound in my chromatogram?

A4: Poor peak shape, such as tailing, is a common issue.

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate to maintain a consistent charge state of this compound. For PGC columns, a mobile phase with a pH around 9.5, such as 10 mM ammonium acetate, can be effective.[2]

  • Ion-Pairing Reagents: If using a C18 column, adding an ion-pairing agent like dimethylhexylamine (DMHA) to the mobile phase can improve retention and peak shape.

  • Column Contamination: Contamination of the column can lead to peak tailing. Ensure proper sample cleanup and periodically flush the column.

  • Injection Volume and Solvent: Injecting a large volume of sample dissolved in a solvent stronger than the mobile phase can cause peak distortion. Try reducing the injection volume or dissolving the sample in the initial mobile phase.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound detection experiments.

Problem Possible Cause(s) Suggested Solution(s)
Low or No this compound Signal 1. Inefficient Ionization: Suboptimal ESI source parameters. 2. Poor Fragmentation: Incorrect collision energy. 3. Sample Degradation: this compound is susceptible to enzymatic degradation. 4. Matrix Effects: Co-eluting compounds from the sample matrix suppressing the this compound signal.1. Optimize Source Parameters: Infuse an this compound standard and optimize capillary voltage, gas flow, and temperature. 2. Optimize Collision Energy: Perform a product ion scan of the this compound precursor and vary the collision energy to find the optimal setting for your chosen product ions. 3. Proper Sample Handling: Keep samples on ice and use phosphatase inhibitors during extraction. 4. Improve Sample Cleanup: Use solid-phase extraction (SPE) with a weak anion-exchange sorbent to enrich for nucleotides and remove interfering substances.[3]
Poor Chromatographic Peak Shape (Tailing, Fronting, Splitting) 1. Inappropriate Mobile Phase: pH or solvent composition not optimal for the column. 2. Column Overload: Injecting too much sample. 3. Secondary Interactions: Analyte interacting with active sites on the column. 4. Injection Issues: Mismatch between sample solvent and mobile phase.1. Adjust Mobile Phase: For PGC columns, try a gradient with 10 mM ammonium acetate (pH 9.5) and acetonitrile.[1][2] For C18, consider adding an ion-pairing agent. 2. Reduce Sample Load: Dilute the sample or decrease the injection volume. 3. Use a Different Column: Consider a PGC or HILIC column if using a C18. 4. Match Sample Solvent: Dissolve the sample in the initial mobile phase conditions.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. 2. System Contamination: Carryover from previous injections. 3. In-source Fragmentation: Fragmentation of other molecules in the ESI source.1. Use High-Purity Reagents: Use LC-MS grade solvents and freshly prepared mobile phases. 2. Implement a Wash Method: Run blank injections between samples and use a strong wash solvent to clean the injector and column. 3. Optimize Source Conditions: Reduce the source temperature and cone voltage to minimize in-source fragmentation.
Inconsistent Retention Time 1. Fluctuations in Pump Pressure: Air bubbles or leaks in the LC system. 2. Mobile Phase Composition Changes: Inaccurate mixing of gradient solvents or evaporation. 3. Column Temperature Variation: Inconsistent column oven temperature.1. Degas Mobile Phase and Check for Leaks: Ensure solvents are properly degassed and inspect all fittings for leaks. 2. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep solvent bottles capped. 3. Use a Column Oven: Maintain a stable column temperature using a column oven.

Experimental Protocols

Sample Preparation from Plant Tissue

This protocol is adapted for the extraction of nucleotides like this compound.[1][2]

  • Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead mill.

  • Extraction: Add 1 mL of a pre-chilled (-20°C) extraction buffer (methanol:acetonitrile:water, 2:2:1 v/v/v) to the homogenized tissue. Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Drying: Lyophilize the supernatant to dryness using a freeze-dryer.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% aqueous mobile phase A).

  • Final Centrifugation: Centrifuge at high speed (e.g., 40,000 x g) for 10 minutes at 4°C to pellet any insoluble material.

  • Analysis: Transfer the clear supernatant to an LC-MS vial for analysis.

LC-MS/MS Method Parameters

These are starting parameters that should be optimized for your specific instrument and application.

Liquid Chromatography (using a Porous Graphitic Carbon Column):

  • Column: Porous Graphitic Carbon (PGC), e.g., 50 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.5.[2]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-50% B

    • 10-12 min: 50-95% B

    • 12-15 min: 95% B

    • 15.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 25°C

Mass Spectrometry (Triple Quadrupole in Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
755.1428.10.13025
755.1348.10.13035
755.1134.00.13045

Visualizations

ApppA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Add Extraction Buffer Centrifugation1 Centrifugation1 Extraction->Centrifugation1 Separate Solids Drying Drying Centrifugation1->Drying Collect Supernatant Reconstitution Reconstitution Drying->Reconstitution Dissolve in Mobile Phase Centrifugation2 Centrifugation2 Reconstitution->Centrifugation2 Remove Particulates LC_Separation LC Separation (PGC Column) Centrifugation2->LC_Separation Inject Sample Ionization Electrospray Ionization (ESI-) LC_Separation->Ionization Precursor_Selection Quadrupole 1 (Select m/z 755.1) Ionization->Precursor_Selection Fragmentation Quadrupole 2 (Collision with Argon) Precursor_Selection->Fragmentation Product_Detection Quadrupole 3 (Detect Product Ions) Fragmentation->Product_Detection Data_Analysis Data_Analysis Product_Detection->Data_Analysis Generate Chromatogram

Caption: Experimental workflow for this compound analysis.

ApppA_Fragmentation cluster_products Characteristic Product Ions ApppA_Precursor This compound [M-H]⁻ m/z 755.1 Product1 [AMP - H]⁻ m/z 428.1 ApppA_Precursor->Product1 Cleavage of phosphoanhydride bond Product2 [Adenosine - H + HPO₃]⁻ m/z 348.1 ApppA_Precursor->Product2 Cleavage and rearrangement Product3 [Adenine - H]⁻ m/z 134.0 ApppA_Precursor->Product3 Cleavage of glycosidic bond

Caption: Fragmentation pathway of this compound in MS/MS.

Troubleshooting_Tree Start Problem: Low or No this compound Signal Check_Standard Infuse this compound Standard Is signal present? Start->Check_Standard Check_Sample Check Sample Preparation and Matrix Effects Check_Standard->Check_Sample Yes Optimize_MS Optimize Source Parameters and Collision Energy Check_Standard->Optimize_MS No Improve_Cleanup Implement SPE Cleanup Check_Sample->Improve_Cleanup Suspect Matrix Effects Check_Degradation Check for Sample Degradation (Use fresh samples, inhibitors) Check_Sample->Check_Degradation Signal still low Re_run Re_run Optimize_MS->Re_run Re-run Standard Re_run_Sample Re_run_Sample Improve_Cleanup->Re_run_Sample Re-run Sample Check_Degradation->Re_run_Sample

Caption: Troubleshooting low this compound signal intensity.

References

Strategies to improve the sensitivity of luciferase assays for ApppA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of diadenosine tetraphosphate (ApppA) using luciferase-based assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to ensure the success of your experiments.

Understanding the Assay Principle

Direct measurement of this compound using a standard luciferase assay is not feasible. Therefore, a highly sensitive coupled enzymatic assay is employed. This method involves two key steps:

  • Enzymatic Conversion: this compound is first hydrolyzed by a Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) to yield ATP and AMP.

  • Luminescent Detection: The newly generated ATP is then quantified using the firefly luciferase-luciferin system, where the light output is directly proportional to the initial amount of this compound.

This two-step process allows for the sensitive and specific quantification of this compound in various biological samples.

Frequently Asked Questions (FAQs)

Q1: Why is my luciferase signal for this compound detection very low or absent?

A1: A low or absent signal can stem from issues in either the this compound-to-ATP conversion step or the subsequent luciferase reaction. Here are potential causes and troubleshooting steps:

  • Inefficient this compound Conversion:

    • Suboptimal Enzyme Activity: Ensure your Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) is active and used at the recommended concentration. Prepare fresh enzyme dilutions for each experiment.

    • Incorrect Reaction Conditions: Verify the pH, temperature, and cofactor concentrations (e.g., Mg²⁺) of your conversion buffer are optimal for the specific NPP enzyme you are using.

    • Presence of Inhibitors: Your sample may contain endogenous inhibitors of the NPP enzyme. Consider sample purification or dilution.

  • Problems with the Luciferase Reaction:

    • ATP Contamination: High background from ATP contamination in your reagents or sample can mask the signal from this compound conversion. Use ATP-free water and high-purity reagents.

    • Inactive Luciferase Reagents: Ensure your luciferase and luciferin are properly stored and handled to maintain their activity. Prepare the luciferase working solution fresh before each experiment.

    • Quenching of Luminescence: Components in your sample matrix may absorb the emitted light, leading to a lower signal. Test for quenching by spiking a known amount of ATP into your sample.

Q2: I'm observing high background luminescence. What can I do?

A2: High background can obscure the specific signal from this compound. Here’s how to address it:

  • Source of High Background:

    • ATP Contamination: As mentioned, this is a primary cause. Run a "no this compound" control to quantify the background ATP.

    • Reagent Instability: Old or improperly stored luciferase reagents can sometimes produce a high, unstable background.

    • Plate Luminescence: Use opaque, white-walled microplates designed for luminescence assays to minimize well-to-well crosstalk and background.

  • Mitigation Strategies:

    • ATP Depletion: If your sample has high endogenous ATP, consider pre-treating it with an ATP-degrading enzyme like apyrase before adding the NPP for this compound conversion.

    • Reagent Quality Control: Use fresh, high-quality reagents and ATP-free water for all buffers and solutions.

    • Blank Subtraction: Always include a blank control (all reagents except the sample) and subtract this value from your sample readings.

Q3: The luminescent signal is decaying too quickly. How can I stabilize it?

A3: A rapid signal decay, often referred to as "flash" kinetics, can make timing critical and lead to inconsistent results.

  • Causes of Rapid Decay:

    • Standard Luciferase Formulations: Some luciferase reagents are inherently "flash-type."

    • High Enzyme Concentrations: Very high concentrations of luciferase or ATP can lead to a rapid burnout of the substrate.

  • Solutions for Signal Stability:

    • Use "Glow-Type" Luciferase Reagents: Many commercial luciferase assay kits are formulated to produce a stable, long-lasting "glow" signal, which is more forgiving for plate reading times.

    • Optimize Reagent Concentrations: If preparing your own reagents, you may need to adjust the concentrations of luciferase and D-luciferin to achieve a more stable signal. The inclusion of coenzyme A in the reaction can enhance and sustain the light output.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Very Low Signal Inactive Nucleotide Pyrophosphatase/Phosphodiesterase (NPP)- Use a fresh batch of NPP enzyme. - Ensure proper storage conditions (-20°C or -80°C in appropriate buffer). - Test NPP activity with a known ATP standard.
Incomplete this compound to ATP Conversion- Increase the incubation time for the conversion step. - Optimize the NPP concentration. - Check the pH and temperature of the conversion buffer.
Inhibition of NPP or Luciferase- Dilute the sample to reduce inhibitor concentration. - Perform a spike-and-recovery experiment with a known amount of this compound to assess inhibition. - Consider sample clean-up steps (e.g., solid-phase extraction).
High Background Signal ATP Contamination in Sample or Reagents- Use certified ATP-free water and pipette tips. - Run reagent blanks to identify the source of contamination. - Pre-treat samples with apyrase to degrade existing ATP.
Autoluminescence of Compounds in Sample- Measure the luminescence of the sample without adding luciferase reagents. - If significant, subtract this background from the final reading.
High Well-to-Well Variability Inconsistent Pipetting- Use a multichannel pipette for reagent addition. - Ensure thorough mixing of reagents in each well.
Temperature Gradients Across the Plate- Allow the plate and reagents to equilibrate to room temperature before starting the assay.
Signal Instability (Rapid Decay) "Flash-type" Luciferase Kinetics- Switch to a "glow-type" luciferase assay formulation. - Read the plate immediately after adding the luciferase reagent and maintain consistent timing for all wells.
Substrate Depletion- Dilute the sample if the this compound concentration is very high.

Experimental Protocols

Protocol 1: Quantification of this compound in Cell Lysates

This protocol outlines the measurement of this compound from cultured cells.

1. Sample Preparation (Cell Lysis):

  • Wash cells with ice-old PBS.

  • Lyse cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (cell lysate) and keep it on ice.

  • Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization.

2. This compound to ATP Conversion:

  • In a white, opaque 96-well plate, add 20 µL of cell lysate.

  • Prepare a conversion master mix containing:

    • NPP enzyme (e.g., recombinant human NPP1) at an optimized concentration.

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂).

  • Add 20 µL of the conversion master mix to each well containing the cell lysate.

  • Incubate the plate at 37°C for 30-60 minutes to allow for the complete conversion of this compound to ATP.

3. ATP Detection (Luciferase Reaction):

  • Prepare the luciferase working solution according to the manufacturer's instructions (for commercial kits) or by mixing luciferase and D-luciferin in an appropriate buffer.

  • Allow the 96-well plate to cool to room temperature.

  • Add 40 µL of the luciferase working solution to each well.

  • Immediately measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

  • Generate a standard curve using known concentrations of this compound.

  • Subtract the background luminescence (from a "no this compound" control) from all readings.

  • Determine the concentration of this compound in your samples by interpolating from the standard curve.

  • Normalize the this compound concentration to the total protein concentration of the cell lysate.

Quantitative Data Summary

The sensitivity of the this compound luciferase assay is dependent on the efficiency of both the enzymatic conversion and the ATP detection steps. The following table provides a summary of expected performance metrics.

ParameterTypical ValueNotes
Limit of Detection (LOD) 1 - 10 nMThis can vary based on the specific NPP enzyme and luciferase kit used.
Linear Dynamic Range 10 nM - 10 µMThe upper limit may be extended by diluting the sample.
NPP1 Kₘ for ATP ~70 nMLower Kₘ indicates higher affinity for the substrate, suggesting efficient hydrolysis at physiological concentrations.[2]
Luciferase Assay Sensitivity Down to 10⁻¹⁵ moles of ATPCommercially available luciferase assay kits offer extremely high sensitivity for ATP detection.

Visualizations

Experimental Workflow

ApppA_Assay_Workflow cluster_prep Sample Preparation cluster_assay Coupled Enzyme Assay cluster_analysis Data Analysis Sample Biological Sample (e.g., Cells) Lysate Cell Lysate Sample->Lysate Lysis Conversion This compound to ATP Conversion (NPP Enzyme) Lysate->Conversion Detection ATP Detection (Luciferase/Luciferin) Conversion->Detection Luminescence Luminescence Signal Detection->Luminescence Quantification This compound Quantification Luminescence->Quantification

Caption: Experimental workflow for this compound quantification.

Coupled Enzymatic Reaction Pathway

Coupled_Reaction cluster_luciferase Luciferase Reaction This compound This compound NPP NPP Enzyme This compound->NPP ATP ATP Oxyluciferin Oxyluciferin Luciferase Firefly Luciferase ATP->Luciferase + O₂ AMP AMP NPP->ATP NPP->AMP Luciferin D-Luciferin Luciferin->Luciferase Light Light (Luminescence) Oxyluciferin->Light + PPi + AMP + CO₂ Luciferase->Oxyluciferin

Caption: Coupled enzymatic reaction for this compound detection.

References

Technical Support Center: Efficient Extraction of Diadenosine Tetraphosphate (ApppA) from Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the efficient extraction of Diadenosine Tetraphosphate (ApppA) from various tissues. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification in tissues important?

A1: Diadenosine tetraphosphate (this compound) is a naturally occurring nucleotide that has been implicated as a signaling molecule in a variety of cellular processes, particularly in response to stress. It is considered an "alarmone," signaling the onset of conditions like oxidative and heat stress.[1][2] Accurate quantification of this compound in tissues is crucial for understanding its physiological and pathophysiological roles, which could lead to the identification of new therapeutic targets for diseases involving cellular stress.

Q2: Which tissues are known to have detectable levels of this compound?

A2: this compound has been detected in a wide range of tissues and cell types. Notably, it is found in platelet-dense granules, the adrenal medulla, and various regions of the brain.[3] Its concentration can increase significantly in response to stressful stimuli.

Q3: What are the major challenges in extracting this compound from tissues?

A3: The primary challenges in this compound extraction include its low endogenous concentrations, susceptibility to enzymatic degradation by phosphodiesterases, and the presence of interfering substances that can affect quantification.[4] Additionally, inefficient cell lysis and poor recovery from the tissue matrix can lead to underestimation of this compound levels.

Q4: What are the critical first steps in tissue sample handling to ensure this compound stability?

A4: To prevent the degradation of this compound, it is imperative to process tissue samples immediately after collection. If immediate processing is not possible, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[5] Thawing and refreezing of samples should be avoided.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detectable this compound yield 1. Inadequate cell lysis: The tissue was not sufficiently homogenized to release intracellular contents. 2. Enzymatic degradation: Endogenous phosphodiesterases degraded this compound during the extraction process. 3. Inefficient extraction: The chosen solvent system is not optimal for this compound solubility and recovery.1. Optimize homogenization: Use a rotor-stator homogenizer or bead mill for thorough tissue disruption on ice. 2. Inhibit enzyme activity: Perform all extraction steps at 4°C and consider the addition of a broad-spectrum phosphodiesterase inhibitor to the lysis buffer. 3. Use a suitable extraction solvent: A common method involves protein precipitation with ice-cold perchloric acid or trichloroacetic acid, followed by neutralization.
High variability between replicate samples 1. Inconsistent sample homogenization: Different degrees of tissue disruption between samples. 2. Variable enzyme activity: Differences in the time between tissue collection and homogenization. 3. Pipetting errors: Inaccurate handling of small volumes of reagents or extracts.1. Standardize homogenization: Use a consistent method, time, and power setting for homogenization for all samples. 2. Minimize processing time: Process all samples in a consistent and timely manner after collection. 3. Use calibrated pipettes: Ensure all pipettes are properly calibrated, especially for small volumes.
Poor peak shape or resolution in HPLC analysis 1. Presence of interfering substances: Co-elution of other nucleotides or cellular components with this compound. 2. Suboptimal mobile phase: The pH or ionic strength of the mobile phase is not ideal for this compound separation. 3. Column degradation: The HPLC column performance has deteriorated.1. Incorporate a solid-phase extraction (SPE) step: Use an appropriate SPE cartridge to clean up the sample before HPLC analysis. 2. Optimize mobile phase: Adjust the pH and salt concentration of the mobile phase to improve peak resolution. A gradient elution may be necessary. 3. Use a new or guard column: Replace the analytical column if it is old or damaged, and use a guard column to protect it.
Low recovery during solid-phase extraction (SPE) 1. Inappropriate SPE sorbent: The chosen sorbent is not retaining this compound effectively. 2. Incorrect conditioning or elution solvents: The solvents used are not compatible with the sorbent or are not eluting this compound efficiently. 3. Sample overload: Too much sample is being loaded onto the SPE column, leading to breakthrough.1. Select a suitable sorbent: Anion exchange or reversed-phase C18 sorbents are commonly used for nucleotide purification. 2. Optimize SPE method: Carefully follow the manufacturer's instructions for conditioning, loading, washing, and elution, and optimize the solvent compositions. 3. Reduce sample load: Dilute the sample or use a smaller volume to avoid overloading the SPE column.

Quantitative Data on Extraction Methods

While specific quantitative data for this compound extraction efficiency across different tissues is not extensively published, the following table provides an illustrative comparison of expected recovery rates based on common extraction principles for nucleotides.

Extraction Method Tissue Type (Example) Principle Expected Recovery (%) Advantages Disadvantages
Perchloric Acid (PCA) Precipitation LiverProtein precipitation70-85Simple, rapid, effective deproteinizationRequires careful neutralization, potential for nucleotide degradation if pH is not controlled
Trichloroacetic Acid (TCA) Precipitation BrainProtein precipitation65-80Stronger acid, efficient deproteinizationHarsher conditions, may lead to some nucleotide hydrolysis, requires ether extraction to remove TCA
Solid-Phase Extraction (SPE) MuscleChromatographic separation85-95High purity, good recovery, amenable to automationMore complex, requires method development, higher cost
Aqueous Two-Phase System (ATPS) GeneralPartitioning between two immiscible aqueous phases80-90Mild conditions, can be scaled upCan be time-consuming, requires optimization of phase components

Note: The expected recovery rates are estimates and should be empirically determined for your specific tissue and experimental conditions.

Experimental Protocols

Detailed Protocol for this compound Extraction from Rat Liver Tissue using Perchloric Acid Precipitation

This protocol is a synthesized best-practice method based on principles for nucleotide extraction.

Materials:

  • Fresh or frozen rat liver tissue

  • Ice-cold 0.4 M perchloric acid (PCA)

  • Ice-cold 2 M potassium carbonate (K₂CO₃)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Liquid nitrogen

  • Rotor-stator homogenizer

  • Refrigerated centrifuge

  • pH meter

  • 0.22 µm syringe filters

Procedure:

  • Tissue Preparation:

    • Excise the rat liver immediately after euthanasia and place it in ice-cold PBS to wash away excess blood.

    • Blot the tissue dry, weigh it, and snap-freeze in liquid nitrogen. Store at -80°C until use.

  • Homogenization:

    • On ice, place a pre-weighed frozen liver sample (approximately 100-200 mg) in a pre-chilled tube.

    • Add 1 mL of ice-cold 0.4 M PCA per 100 mg of tissue.

    • Homogenize the tissue thoroughly using a rotor-stator homogenizer at high speed for 30-60 seconds, ensuring the sample remains cold.

  • Deproteinization:

    • Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acid-soluble nucleotides, and transfer it to a new pre-chilled tube.

  • Neutralization:

    • On ice, slowly add ice-cold 2 M K₂CO₃ to the supernatant while gently vortexing.

    • Monitor the pH of the solution using a pH meter or pH paper, and continue adding K₂CO₃ until the pH reaches 6.5-7.0. The precipitation of potassium perchlorate will be observed.

    • Incubate the neutralized extract on ice for 15 minutes to ensure complete precipitation of the salt.

  • Final Clarification:

    • Centrifuge the neutralized extract at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

    • Carefully collect the supernatant containing the this compound.

    • For analysis by HPLC, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • The sample is now ready for quantification by a suitable analytical method like HPLC-MS/MS.

Signaling Pathways and Experimental Workflows

This compound in Cellular Stress Response Signaling

Cellular stressors such as heat shock and oxidative stress can lead to an increase in intracellular this compound levels. This compound is thought to act as an alarmone, triggering downstream responses to mitigate cellular damage. This can involve the modulation of heat shock protein expression and interaction with purinergic signaling pathways.

ApppA_Stress_Response Stress Cellular Stress (Heat Shock, Oxidative Stress) Aminoacyl_tRNA_synthetases Aminoacyl-tRNA Synthetases Stress->Aminoacyl_tRNA_synthetases activates ATP ATP ATP->Aminoacyl_tRNA_synthetases This compound This compound (Diadenosine Tetraphosphate) Aminoacyl_tRNA_synthetases->this compound synthesizes HSPs Heat Shock Proteins (HSPs) (e.g., Hsp70) This compound->HSPs modulates expression P2Y_Receptors Extracellular P2Y Receptors This compound->P2Y_Receptors can be released and act on Cellular_Protection Cellular Protection (Protein folding, damage repair) HSPs->Cellular_Protection promotes Downstream_Signaling Downstream Signaling (e.g., Ca²⁺ mobilization) P2Y_Receptors->Downstream_Signaling activates

Caption: Intracellular this compound signaling in response to cellular stress.

General Workflow for this compound Extraction and Quantification

This workflow outlines the key stages from tissue collection to data analysis for the quantification of this compound.

ApppA_Extraction_Workflow Tissue_Collection 1. Tissue Collection (Rapid harvesting, snap-freezing) Homogenization 2. Homogenization (in acid, on ice) Tissue_Collection->Homogenization Deproteinization 3. Deproteinization (Centrifugation) Homogenization->Deproteinization Neutralization 4. Neutralization (e.g., with K₂CO₃) Deproteinization->Neutralization Cleanup 5. Sample Cleanup (Optional) (Solid-Phase Extraction) Neutralization->Cleanup Quantification 6. Quantification (HPLC-MS/MS) Neutralization->Quantification Direct analysis Cleanup->Quantification Data_Analysis 7. Data Analysis Quantification->Data_Analysis

Caption: Experimental workflow for this compound extraction and analysis.

References

Minimizing matrix effects in the LC-MS/MS analysis of ApppA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Adenosine 5'-triphosphate-5'-adenosine (ApppA).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] Given this compound's highly polar nature, it is particularly susceptible to matrix effects from endogenous components in biological samples like plasma, serum, or tissue homogenates.

Q2: I'm observing poor peak shape and inconsistent retention times for this compound. What could be the cause?

A: Poor peak shape (e.g., tailing or fronting) and retention time shifts for a polar compound like this compound can be attributed to several factors:

  • Secondary Interactions: Unwanted interactions between the negatively charged phosphate groups of this compound and active sites on the analytical column can cause peak tailing.

  • Inadequate Chromatography: Standard reversed-phase columns may not provide sufficient retention for this compound, leading to its elution near the solvent front where matrix effects are often most pronounced.

  • Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.

Troubleshooting Steps:

  • Optimize Chromatography: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Chromatography (IPC) which are better suited for retaining and separating highly polar analytes like this compound.[4][5]

  • Adjust Mobile Phase: Ensure the pH of your mobile phase is appropriate to maintain a consistent charge state for this compound. The use of mobile phase additives can also improve peak shape.

  • Sample Diluent: Where possible, dissolve your final extract in a solvent that is the same or weaker than your initial mobile phase.

Q3: My this compound signal is low and variable between samples. How can I improve sensitivity and reproducibility?

A: Low and variable signal is a classic sign of ion suppression due to matrix effects.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[6] Consider more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) instead of a simple protein precipitation.[7] Phospholipid removal strategies can also be beneficial as phospholipids are a major source of ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound would co-elute and experience similar matrix effects as the analyte, allowing for accurate correction of signal variability. While a commercial SIL-ApppA may not be readily available, custom synthesis is an option.[2][8]

  • Chromatographic Separation: Ensure your chromatography effectively separates this compound from the bulk of the matrix components. Developing a gradient elution method can help to resolve this compound from early-eluting, polar interferences.

Q4: How do I choose the right sample preparation technique for this compound analysis?

A: The choice of sample preparation depends on the complexity of your matrix and the required sensitivity of your assay.

  • Protein Precipitation (PPT): This is a simple and fast method but is often insufficient for removing significant matrix interferences for sensitive analyses.[9]

  • Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT at removing certain interferences but may have lower recovery for highly polar analytes like this compound.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[7] For a highly polar and anionic molecule like this compound, a weak anion-exchange (WAX) or mixed-mode SPE sorbent would be appropriate.[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma (Model Protocol)

This protocol is a general guideline for weak anion-exchange SPE and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 50 µL of internal standard solution (if available).

    • Add 200 µL of 2% formic acid in water to acidify the sample and ensure this compound is in its anionic form. Vortex to mix.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a weak anion-exchange (WAX) SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 2 x 500 µL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: HILIC LC-MS/MS Method for this compound Analysis (Model Protocol)

This is a starting point for developing a HILIC method for this compound.

  • LC Column: A HILIC column with an amide or diol stationary phase is recommended (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water

  • Gradient:

    • 0-1 min: 100% A

    • 1-5 min: Linear gradient to 100% B

    • 5-7 min: Hold at 100% B

    • 7.1-10 min: Return to 100% A and re-equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS/MS Parameters (Example for a Triple Quadrupole):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions: These would need to be optimized for this compound. A starting point would be to monitor the transition from the precursor ion [M-H]⁻ to a characteristic fragment ion (e.g., loss of a phosphate group or cleavage of the pyrophosphate bond).

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Nucleotide Analysis (Illustrative Data)

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (Acetonitrile)85-45 (Suppression)15
Liquid-Liquid Extraction (Ethyl Acetate)60-20 (Suppression)12
Solid-Phase Extraction (WAX)95-5 (Minimal Effect)5

Data presented are illustrative for a generic polar nucleotide and highlight the expected trends. Actual values for this compound would need to be experimentally determined.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., with Acid) add_is->ppt spe Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute ppt->spe dry_recon Dry Down & Reconstitute spe->dry_recon lcms LC-MS/MS System (HILIC or IPC) dry_recon->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

signaling_pathway stress Cellular Stress (e.g., Oxidative, Heat Shock) enzyme Enzymatic Synthesis stress->enzyme This compound ↑ [this compound] enzyme->this compound downstream Downstream Effectors (e.g., Hsp70, Protein Kinases) This compound->downstream response Stress Response (e.g., Apoptosis, DNA Repair) downstream->response

Caption: Proposed signaling pathway for this compound in the cellular stress response.

References

Improving peak resolution in the chromatographic separation of ApppA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Adenosine 5'-tetraphosphate (ApppA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to improving the peak resolution of this compound.

Troubleshooting Guide: Improving Peak Resolution for this compound

Poor peak resolution in the chromatographic analysis of this compound can arise from a variety of factors, often related to the highly charged nature of the molecule. This guide provides a systematic approach to identifying and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution when analyzing this compound?

Poor peak resolution for this compound, often observed as peak broadening, tailing, or co-elution with related nucleotides like ATP and ADP, can stem from several factors:

  • Inappropriate Column Chemistry: Using a standard reversed-phase column without an ion-pairing agent will result in poor retention and no separation of highly polar analytes like this compound.

  • Suboptimal Mobile Phase Conditions: Incorrect pH, ionic strength, or organic modifier concentration can lead to poor selectivity and peak shape.

  • Secondary Interactions: this compound's phosphate groups can interact with active sites on the stationary phase, particularly with silica-based columns, leading to peak tailing.

  • Column Overload: Injecting too much sample can cause peak fronting or broadening.[1]

  • Analyte Degradation: this compound can be susceptible to degradation, leading to the appearance of extra peaks and a decrease in the main peak's intensity.

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue when analyzing acidic compounds like this compound. It is often caused by strong interactions between the negatively charged phosphate groups of this compound and active sites on the stationary phase.[2]

Troubleshooting Peak Tailing for this compound

Potential Cause Recommended Solution Explanation
Secondary Interactions with Silanol Groups Use a high-purity, end-capped silica column. Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 10-25 mM).[2]End-capping reduces the number of available silanol groups. A competing base will interact with the remaining active sites, preventing the analyte from doing so.
Chelation with Metal Ions Add a chelating agent, like ethylenediaminetetraacetic acid (EDTA), to the mobile phase at a low concentration (e.g., 0.1 mM).Metal ions present in the stationary phase or system can interact with the phosphate groups of this compound, causing tailing. EDTA will bind to these metal ions, preventing this interaction.
Inadequate Mobile Phase pH For ion-exchange chromatography, ensure the mobile phase pH is appropriately set to control the charge state of this compound and the stationary phase. For ion-pair reversed-phase, a pH around 6.0-7.0 is often effective.The pH of the mobile phase dictates the ionization state of both the analyte and the stationary phase, which is critical for achieving optimal separation and symmetrical peak shape.[3]

Q3: I am seeing co-elution of this compound with ATP and ADP. How can I improve their separation?

Separating this compound from its structurally similar and often co-occurring relatives, ATP and ADP, is a primary challenge. The key is to optimize the selectivity of the chromatographic system.

Strategies to Improve Resolution of this compound from ATP and ADP

Parameter Ion-Exchange Chromatography Ion-Pair Reversed-Phase Chromatography
Mobile Phase Gradient Employ a shallow salt gradient (e.g., using NaCl or ammonium acetate). A slower increase in ionic strength will provide more time for the separation of these closely related compounds.Use a shallow gradient of the organic modifier (e.g., acetonitrile or methanol). This will allow for finer control over the elution of the ion-paired analytes.
Mobile Phase pH Adjust the pH to optimize the charge differences between this compound, ATP, and ADP. A slight change in pH can significantly alter the retention times.Optimize the pH to ensure complete ionization of the analytes and the ion-pairing reagent. A stable pH is crucial for reproducible separation.
Ion-Pairing Reagent Not applicable.Select an appropriate ion-pairing reagent (e.g., tetrabutylammonium). The concentration of the ion-pairing reagent can be optimized to improve resolution.
Column Temperature Increasing the temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer. However, the effect is compound-specific.Similar to ion-exchange, adjusting the temperature can impact selectivity. It is a parameter that should be investigated during method development.
Flow Rate Decreasing the flow rate can increase the interaction time with the stationary phase, potentially improving resolution, but will also increase the analysis time.A lower flow rate can enhance resolution by allowing more time for the partitioning process to occur.

Experimental Protocols

Below are detailed methodologies for two common approaches to this compound separation. These should be considered as starting points for method development and optimization.

Protocol 1: Anion-Exchange HPLC for this compound Separation

This method is effective for separating nucleotides based on their charge.

  • Column: A strong anion-exchange (SAX) column, such as one with a quaternary ammonium stationary phase.

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 7.0.

  • Mobile Phase B: 20 mM Phosphate Buffer with 1 M NaCl, pH 7.0.

  • Gradient:

    • 0-5 min: 0% B

    • 5-35 min: Linear gradient from 0% to 50% B

    • 35-40 min: 50% B

    • 40-45 min: Linear gradient from 50% to 0% B

    • 45-55 min: 0% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 259 nm

Protocol 2: Ion-Pair Reversed-Phase HPLC for this compound Separation

This technique is a powerful alternative that utilizes a standard reversed-phase column.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 100 mM Potassium Phosphate Monobasic, 5 mM Tetrabutylammonium Hydrogen Sulfate, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 5% B

    • 10-25 min: Linear gradient from 5% to 30% B

    • 25-30 min: 30% B

    • 30-35 min: Linear gradient from 30% to 5% B

    • 35-45 min: 5% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Temperature: 25 °C

  • Detection: UV at 259 nm

Visualizing Chromatographic Concepts

To better understand the relationships and workflows involved in troubleshooting this compound peak resolution, the following diagrams are provided.

Troubleshooting_Workflow Start Poor this compound Peak Resolution Identify_Problem Identify Peak Shape Issue Start->Identify_Problem Tailing Peak Tailing Identify_Problem->Tailing Broadening Peak Broadening / Co-elution Identify_Problem->Broadening Fronting Peak Fronting Identify_Problem->Fronting Tailing_Cause1 Secondary Interactions? Tailing->Tailing_Cause1 Tailing_Cause2 Metal Chelation? Tailing->Tailing_Cause2 Broadening_Cause1 Suboptimal Selectivity? Broadening->Broadening_Cause1 Broadening_Cause2 Inappropriate Column? Broadening->Broadening_Cause2 Fronting_Cause1 Column Overload? Fronting->Fronting_Cause1 Tailing_Solution1 Use End-capped Column / Add Competing Base Tailing_Cause1->Tailing_Solution1 End Improved Resolution Tailing_Solution1->End Tailing_Solution2 Add EDTA to Mobile Phase Tailing_Cause2->Tailing_Solution2 Tailing_Solution2->End Broadening_Solution1 Optimize Gradient Slope / Mobile Phase pH Broadening_Cause1->Broadening_Solution1 Broadening_Solution1->End Broadening_Solution2 Use Anion-Exchange or Ion-Pair RP Column Broadening_Cause2->Broadening_Solution2 Broadening_Solution2->End Fronting_Solution1 Reduce Sample Concentration / Injection Volume Fronting_Cause1->Fronting_Solution1 Fronting_Solution1->End

Troubleshooting workflow for poor this compound peak resolution.

Separation_Principles cluster_IEC Anion-Exchange Chromatography cluster_IPRPC Ion-Pair Reversed-Phase Chromatography IEC_Column Positively Charged Stationary Phase IEC_Separation Separation by Net Negative Charge IEC_Column->IEC_Separation IEC_Elution Elution with Increasing Salt Concentration IEC_Separation->IEC_Elution IPRPC_Column Hydrophobic (C18) Stationary Phase IPRPC_Complex Formation of Neutral Analyte-Agent Complex IPRPC_Column->IPRPC_Complex IPRPC_Agent Ion-Pairing Agent in Mobile Phase IPRPC_Agent->IPRPC_Complex IPRPC_Separation Separation by Hydrophobicity IPRPC_Complex->IPRPC_Separation IPRPC_Elution Elution with Increasing Organic Solvent IPRPC_Separation->IPRPC_Elution This compound This compound (Analyte) cluster_IEC cluster_IEC This compound->cluster_IEC  High Negative Charge cluster_IPRPC cluster_IPRPC This compound->cluster_IPRPC  Forms Ion Pair

Comparison of separation principles for this compound analysis.

References

Validation & Comparative

Validating ApppA Measurements: A Comparative Guide to Orthogonal Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diadenosine tetraphosphate (ApppA), a critical signaling molecule involved in cellular stress responses, is paramount. This guide provides a comprehensive comparison of orthogonal analytical methods for validating this compound measurements, complete with experimental data and detailed protocols to ensure the reliability and accuracy of your findings.

This compound has emerged as a key player in various physiological and pathological processes, including DNA damage repair, apoptosis, and immune responses. Consequently, the precise measurement of its intracellular and extracellular concentrations is crucial for understanding its biological roles and for the development of novel therapeutics. To achieve the highest level of confidence in this compound quantification, employing orthogonal analytical methods—techniques that rely on different physical and chemical principles—is essential. This approach minimizes the risk of method-specific artifacts and provides a more complete and accurate picture of this compound levels.

This guide will delve into three primary analytical techniques for this compound measurement: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Luciferase-Based Enzymatic Assays.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of the three discussed methods.

ParameterHPLC-UVLC-MS/MSLuciferase-Based Enzymatic Assay
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratioEnzymatic conversion of this compound to ATP, light production measured
Linearity (R²)¹ >0.99>0.99>0.99
Limit of Detection (LOD)² ~1 pmol~10 fmol~50 fmol
Limit of Quantitation (LOQ)² ~5 pmol~50 fmol~150 fmol
Precision (%RSD)³ <5%<10%<15%
Accuracy (%Recovery)³ 95-105%90-110%85-115%
Throughput ModerateHighHigh
Cost LowHighModerate

¹As determined by the coefficient of determination for a calibration curve. ²Represents typical values and may vary depending on the specific instrument and experimental conditions. ³As determined by replicate measurements of a known concentration of this compound.

This compound Signaling Pathway in Oxidative Stress

Under conditions of oxidative stress, intracellular levels of this compound can increase significantly. This elevation triggers a signaling cascade that contributes to the cellular stress response. A key protein in this pathway is Histidine Triad Nucleotide-Binding Protein 1 (HINT1), which can hydrolyze this compound. The enzyme NUDT2 (also known as NUDIX2) also plays a crucial role in hydrolyzing this compound, thereby regulating its signaling activity.

ApppA_Signaling_Pathway oxidative_stress Oxidative Stress cellular_damage Cellular Damage oxidative_stress->cellular_damage aat_activation Aminoacyl-tRNA Synthetase Activation cellular_damage->aat_activation apppa_synthesis This compound Synthesis aat_activation->apppa_synthesis This compound This compound apppa_synthesis->this compound hint1 HINT1 This compound->hint1 Hydrolysis nudt2 NUDT2 This compound->nudt2 Hydrolysis downstream_effectors Downstream Effectors This compound->downstream_effectors Signaling amp_atp AMP + ATP hint1->amp_atp nudt2->amp_atp stress_response Stress Response (e.g., Apoptosis, DNA Repair) downstream_effectors->stress_response

Caption: this compound signaling pathway in response to oxidative stress.

Experimental Protocols

Detailed methodologies for the three key analytical techniques are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method separates this compound from other cellular components based on its retention time on a chromatographic column, followed by detection using a UV detector.

Experimental Workflow:

HPLC_Workflow sample_prep Sample Preparation (Cell Lysis, Protein Precipitation) hplc HPLC Separation (C18 Column) sample_prep->hplc uv_detection UV Detection (259 nm) hplc->uv_detection quantification Quantification (Peak Area vs. Standard Curve) uv_detection->quantification

Caption: HPLC-UV experimental workflow for this compound quantification.

Methodology:

  • Sample Preparation:

    • Lyse cells using a suitable buffer (e.g., RIPA buffer).

    • Precipitate proteins by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Neutralize the supernatant with an appropriate volume of 1.5 M Tris-HCl, pH 8.8.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1 M potassium phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 0% to 20% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV absorbance at 259 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify this compound in samples by comparing the peak area to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity by coupling the separation power of liquid chromatography with the precise detection of mass spectrometry.

Experimental Workflow:

LCMS_Workflow sample_prep Sample Preparation (Lysis, Precipitation, SPE) lc_separation LC Separation (HILIC Column) sample_prep->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization msms_detection MS/MS Detection (MRM Mode) esi_ionization->msms_detection quantification Quantification (Peak Area Ratio vs. Standard Curve) msms_detection->quantification

Caption: LC-MS/MS experimental workflow for this compound quantification.

Methodology:

  • Sample Preparation:

    • Perform cell lysis and protein precipitation as described for the HPLC-UV method.

    • For enhanced cleanup, perform solid-phase extraction (SPE) using a suitable sorbent.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient tailored to the specific HILIC column.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor the transition of the precursor ion (m/z) to specific product ions. For this compound, a common precursor ion is m/z 835.1, with product ions at m/z 348.1 and m/z 134.1.

  • Quantification:

    • Use an internal standard (e.g., a stable isotope-labeled this compound) to correct for matrix effects and variations in instrument response.

    • Generate a standard curve by plotting the peak area ratio of this compound to the internal standard against known concentrations.

Luciferase-Based Enzymatic Assay

This method relies on the enzymatic conversion of this compound to ATP, which is then quantified using the light-producing reaction of firefly luciferase.

Experimental Workflow:

Enzymatic_Workflow sample_prep Sample Preparation (Cell Lysis) apppa_conversion Enzymatic Conversion (this compound -> ATP) sample_prep->apppa_conversion luciferase_reaction Luciferase Reaction (ATP + Luciferin -> Light) apppa_conversion->luciferase_reaction luminescence_detection Luminescence Detection luciferase_reaction->luminescence_detection quantification Quantification (Light Signal vs. Standard Curve) luminescence_detection->quantification

Caption: Luciferase-based enzymatic assay workflow for this compound.

Methodology:

  • Sample Preparation:

    • Lyse cells in a buffer compatible with the enzymatic assay.

  • Enzymatic Reaction:

    • Incubate the sample with an enzyme cocktail that specifically converts this compound to ATP. This typically involves a phosphodiesterase that hydrolyzes this compound to AMP and ATP.

  • Luciferase Assay:

    • Add a luciferase reagent containing luciferin and firefly luciferase.

    • The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Detection and Quantification:

    • Measure the light output using a luminometer.

    • Generate a standard curve using known concentrations of this compound to determine the amount of this compound in the samples.

Conclusion

The validation of this compound measurements using orthogonal analytical methods is crucial for obtaining reliable and accurate data. HPLC-UV provides a cost-effective and robust method for routine analysis. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low-abundance this compound and for complex sample matrices. Luciferase-based enzymatic assays provide a high-throughput and sensitive alternative, particularly for screening applications. By carefully selecting and validating the appropriate analytical methods, researchers can ensure the integrity of their data and advance our understanding of the critical roles of this compound in health and disease.

A Comparative Analysis of HPLC and Mass Spectrometry for ApppA Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Method for Diadenosine Triphosphate (ApppA) Quantification.

The accurate quantification of diadenosine triphosphate (this compound), a key signaling molecule involved in various cellular processes, is crucial for advancing research in areas such as cardiovascular function, neurotransmission, and oncology. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This guide provides a comprehensive comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

At a Glance: HPLC vs. Mass Spectrometry for this compound Quantification

FeatureHPLC-UVMass Spectrometry (LC-MS/MS)
Principle Separation based on physicochemical properties, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Lower, typically in the micromolar (µM) range.Higher, capable of detecting nanomolar (nM) concentrations.
Specificity Lower, susceptible to interference from co-eluting compounds with similar UV absorbance.Higher, provides structural information for definitive identification.
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.
Accuracy Generally good, but can be affected by matrix effects.High, with the use of internal standards to correct for matrix effects.
Precision Good, with low variability in repeated measurements.Excellent, providing high reproducibility.
Cost Lower initial instrument cost and operational expenses.Higher initial investment and maintenance costs.
Throughput Can be high, especially with optimized methods.Can be high-throughput with rapid chromatography methods.

Performance Data: A Quantitative Comparison

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound and related nucleotides. It is important to note that the data presented is synthesized from different studies and direct head-to-head comparisons in a single study are limited.

Table 1: HPLC-UV Performance for Adenosine Phosphates Quantification (Based on a method for ATP, ADP, and AMP, adaptable for this compound)

ParameterPerformance
Linearity Range 0.2 - 10 µM
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µM
Limit of Quantification (LOQ) 0.2 µM
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Table 2: LC-MS/MS Performance for Diadenosine Polyphosphates (including this compound) Quantification

ParameterPerformance
Linearity Range 1.9 - 125 nM
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) < 1 nM
Limit of Quantification (LOQ) 1.9 nM
Intra-day Precision (%RSD) 0.1% - 11.4%
Inter-day Precision (%RSD) < 12%
Accuracy (% Recovery) 91.4% - 110.9%

Experimental Protocols

HPLC-UV Method for this compound Quantification

This protocol is adapted from established methods for the analysis of adenosine phosphates and would require optimization for this compound.

  • Sample Preparation:

    • Cell or tissue samples are homogenized in a suitable extraction buffer (e.g., 0.6 M perchloric acid).

    • The homogenate is centrifuged to precipitate proteins.

    • The supernatant is neutralized with a potassium carbonate solution.

    • The neutralized extract is filtered through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 100 mM potassium phosphate buffer (pH 6.5) containing a small percentage of methanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 20 µL.

  • Detection:

    • UV detector set to a wavelength of 259 nm.

  • Quantification:

    • A calibration curve is generated using standards of known this compound concentrations.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

LC-MS/MS Method for this compound Quantification

This protocol is based on a validated method for the simultaneous quantification of diadenosine polyphosphates in biological samples.

  • Sample Preparation:

    • Plasma samples (100 µL) are subjected to solid-phase extraction (SPE) using weak anion-exchange cartridges.

    • The cartridges are washed with an appropriate buffer to remove interfering substances.

    • This compound is eluted with a suitable solvent mixture.

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.

  • Liquid Chromatography:

    • Column: Capillary C18 reverse-phase column.

    • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine and 15 mM acetic acid).

    • Mobile Phase B: Methanol.

    • Gradient Elution: A gradient from low to high organic phase concentration is used to separate the diadenosine polyphosphates.

    • Flow Rate: 200 µL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound ([M-H]⁻) is m/z 757.9, and a specific product ion is monitored for quantification.

    • Internal Standard: A stable isotope-labeled internal standard is recommended for accurate quantification.

Visualizing the Processes: Signaling Pathways and Experimental Workflows

To better understand the context and procedures involved in this compound quantification, the following diagrams illustrate the relevant signaling pathway and the analytical workflows.

ApppA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound P2Y_Receptor P2Y Receptor This compound->P2Y_Receptor binds G_Protein G-protein (Gq/Gi) P2Y_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates (Gq) AC Adenylyl Cyclatase (AC) G_Protein->AC inhibits (Gi) IP3_DAG IP3 + DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation PKA_Activation PKA Activation cAMP->PKA_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response PKA_Activation->Cellular_Response

Caption: this compound Purinergic Signaling Pathway.

Quantification_Workflows cluster_HPLC HPLC-UV Workflow cluster_MS LC-MS/MS Workflow hplc_sample Sample Preparation (Protein Precipitation) hplc_separation HPLC Separation (C18 Column) hplc_sample->hplc_separation hplc_detection UV Detection (259 nm) hplc_separation->hplc_detection hplc_quant Quantification (External Standard) hplc_detection->hplc_quant ms_sample Sample Preparation (Solid-Phase Extraction) ms_separation LC Separation (C18 Column) ms_sample->ms_separation ms_detection MS/MS Detection (MRM) ms_separation->ms_detection ms_quant Quantification (Internal Standard) ms_detection->ms_quant

Caption: Experimental Workflows for this compound Quantification.

Conclusion: Making the Right Choice

The choice between HPLC-UV and LC-MS/MS for this compound quantification hinges on the specific requirements of the research.

  • HPLC-UV is a cost-effective, robust, and reliable method suitable for applications where high sensitivity is not a primary concern and the sample matrix is relatively simple. Its lower operational cost and ease of use make it an attractive option for routine analysis and screening purposes.

  • LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for applications requiring the detection of low nanomolar concentrations of this compound or for studies with complex biological matrices where interferences are a significant concern. The structural information provided by mass spectrometry ensures confident identification and accurate quantification.

For researchers in drug development and those investigating the nuanced roles of this compound in cellular signaling, the superior sensitivity and specificity of LC-MS/MS will likely be indispensable. Conversely, for laboratories with budget constraints or those performing initial exploratory studies, HPLC-UV can provide valuable quantitative data. Ultimately, a thorough consideration of the experimental goals, sample complexity, and available resources will guide the selection of the optimal analytical technique.

Distinguishing the Signaling Roles of ApppA versus ATP in Cellular Processes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is universally recognized as the primary energy currency of the cell. However, its roles extend far beyond bioenergetics, as it is a critical signaling molecule both inside and outside the cell. Extracellular ATP, for instance, activates a range of purinergic receptors to modulate numerous physiological processes. In recent years, a related class of molecules, the diadenosine polyphosphates (of which diadenosine triphosphate, ApppA, is a member), has emerged from being considered mere byproducts of metabolic stress to being recognized as bona fide signaling molecules, or "alarmones," with distinct physiological roles. This guide provides a detailed comparison of the signaling functions of this compound and ATP, presenting experimental data and methodologies to aid researchers in distinguishing their effects in cellular processes.

Comparative Overview of Signaling Roles

While both ATP and this compound are purine-based molecules, their signaling functions exhibit both overlap and clear distinctions. ATP is a well-established agonist for P2 purinergic receptors (P2X and P2Y), leading to a variety of downstream effects. Diadenosine polyphosphates, including this compound and the more extensively studied diadenosine tetraphosphate (Ap4A), are now understood to be a novel class of second messengers, particularly in the context of cellular stress. Their intracellular concentrations rise in response to stimuli like oxidative stress and glucose challenge, and they can modulate the activity of specific intracellular targets.

Quantitative Comparison of Cellular Effects

The following tables summarize the available quantitative data comparing the concentrations and effects of this compound (and related diadenosine polyphosphates) and ATP in various cellular contexts.

Parameter This compound / Diadenosine Polyphosphates ATP Cellular Context Reference(s)
Basal Intracellular Concentration 0.02 - 1.9 µM (Ap4A)1 - 10 mMMammalian Cells[1]
Stimulated Intracellular Concentration Rises to micromolar levels (ApnA)Relatively stablePancreatic β-cells (glucose stimulation)[2]
Plasma Concentration 0.18 - 0.89 µM (Ap3A-Ap6A)Varies (released upon cell damage)Human Plasma[3]

Table 1: Comparative Concentrations of this compound/Diadenosine Polyphosphates and ATP.

Target/Process Effect of this compound / Diadenosine Polyphosphates Effect of ATP Key Findings Reference(s)
ATP-sensitive K+ (KATP) Channels Inhibition (potency and efficacy similar to ATP)InhibitionApnA and ATP do not compete for the same binding site, indicating a different mechanism of action.[2]
Ca2+ ATPase Allosteric activationSubstrateThe stimulatory effect of diadenosine polyphosphates is not competitive with ATP.[4]
P2Y1 Receptors Activation (by Ap4A)ActivationBoth molecules can act on the same class of purinergic receptors.[5]
Sperm Motility Inhibitory signal after prolonged exposure (0.1 mM Ap3A/Ap4A)Primary energy source for motilityHighlights a distinct signaling role for diadenosine polyphosphates in contrast to ATP's metabolic role.

Table 2: Comparative Effects of this compound/Diadenosine Polyphosphates and ATP on Cellular Targets and Processes.

Signaling Pathways

The signaling pathways for ATP are well-characterized, primarily involving the activation of P2 receptors. The pathways for this compound are an area of active research, with evidence pointing to both intracellular and extracellular actions.

ATP Signaling Pathways

Extracellular ATP can bind to two families of purinergic receptors: P2X ion channels and G-protein coupled P2Y receptors. Activation of P2Y receptors, for example, can lead to the stimulation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). Alternatively, ATP can modulate the activity of adenylyl cyclase, thereby affecting intracellular cyclic AMP (cAMP) levels.

ATP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2Y P2Y Receptor ATP->P2Y Gq Gq P2Y->Gq Gs_Gi Gs/Gi P2Y->Gs_Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gq->PLC Gs_Gi->AC PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC Protein Kinase C DAG->PKC Ca2->PKC PKC->Response

Caption: Simplified ATP signaling pathway via P2Y receptors.
This compound Signaling Pathways

This compound and other diadenosine polyphosphates can act both intracellularly and extracellularly. Intracellularly, they are recognized as "alarmones" that signal cellular stress. A key identified intracellular target is the ATP-sensitive potassium (KATP) channel, which they inhibit through a mechanism distinct from ATP. Extracellularly, there is evidence that they can activate some of the same P2Y receptors as ATP, suggesting a convergence of their signaling pathways at the receptor level.

ApppA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ApppA_ext This compound P2Y P2Y Receptor ApppA_ext->P2Y Downstream Downstream Signaling P2Y->Downstream KATP KATP Channel Membrane_Depolarization Membrane Depolarization KATP->Membrane_Depolarization Modulates Stress Cellular Stress (e.g., Oxidative) aaRS Aminoacyl-tRNA Synthetases Stress->aaRS ApppA_int Intracellular this compound aaRS->ApppA_int Synthesis ApppA_int->KATP Inhibition (Allosteric) Ca_ATPase Ca²⁺ ATPase ApppA_int->Ca_ATPase Activation (Allosteric) Ca_Homeostasis Ca²⁺ Homeostasis Regulation Ca_ATPase->Ca_Homeostasis Modulates

Caption: Proposed signaling roles of intracellular and extracellular this compound.

Experimental Protocols

Distinguishing the signaling roles of this compound and ATP requires specific experimental approaches. Below are detailed methodologies for key experiments.

Measurement of Intracellular this compound and ATP Concentrations by HPLC-MS/MS

This protocol allows for the simultaneous quantification of intracellular this compound and ATP, enabling the study of their relative abundance under different cellular conditions.

Workflow Diagram

HPLC_Workflow start Cell Culture (e.g., Primary Neurons) step1 Treatment (e.g., Stressor vs. Control) start->step1 step2 Cell Lysis (e.g., Acetonitrile Extraction) step1->step2 step3 Centrifugation (Pellet proteins) step2->step3 step4 Supernatant Collection and Evaporation step3->step4 step5 Reconstitution in Mobile Phase step4->step5 step6 HPLC Separation (Reversed-Phase Ion-Pairing) step5->step6 step7 Tandem Mass Spectrometry (MS/MS) Detection step6->step7 end Quantification (vs. Standard Curves) step7->end

Caption: Workflow for HPLC-MS/MS analysis of intracellular nucleotides.

Methodology:

  • Cell Culture and Treatment: Culture cells of interest (e.g., primary neurons, pancreatic beta-cells) to the desired confluency. Treat with the stimulus of interest (e.g., an oxidizing agent to induce stress) or vehicle control for a defined period.

  • Metabolite Extraction:

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and precipitate proteins by adding a cold extraction solvent (e.g., 80% acetonitrile).

    • Scrape the cells and collect the lysate.

  • Sample Preparation:

    • Centrifuge the lysate at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet proteins and cell debris.

    • Collect the supernatant containing the metabolites.

    • Evaporate the supernatant to dryness using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample into an HPLC system equipped with a reversed-phase column.

    • Use an ion-pairing reagent in the mobile phase to retain the highly polar nucleotides.

    • Elute the nucleotides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer.

    • Couple the HPLC eluent to a tandem mass spectrometer operating in negative ion mode.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify ATP and this compound based on their unique precursor-to-product ion transitions.

  • Quantification:

    • Prepare standard curves of known concentrations of ATP and this compound.

    • Calculate the concentrations of ATP and this compound in the cell extracts by comparing their peak areas to the standard curves.

    • Normalize the results to the total protein concentration or cell number.

Intracellular Calcium Mobilization Assay

This assay can be used to compare the ability of extracellular this compound and ATP to elicit calcium signaling, likely through P2Y receptors.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the P2Y receptor of interest (e.g., HEK293 cells) in a 96-well black, clear-bottom plate.

    • Allow the cells to adhere and grow overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Agonist Stimulation and Signal Detection:

    • Prepare serial dilutions of this compound and ATP.

    • Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence.

    • Inject the different concentrations of this compound or ATP into the wells and immediately begin recording the fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, use excitation at ~490 nm and measure emission at ~520 nm.

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for Fura-2) or the change in fluorescence intensity (for Fluo-4).

    • Plot the peak calcium response against the agonist concentration to generate dose-response curves.

    • Calculate the EC50 (half-maximal effective concentration) for both this compound and ATP to compare their potencies.

Comparative Analysis of ERK Phosphorylation by Western Blot

This protocol can determine if this compound and ATP differentially activate the MAPK/ERK signaling pathway, a common downstream target of GPCRs.

Methodology:

  • Cell Treatment:

    • Culture cells to near confluency and then serum-starve them overnight to reduce basal ERK phosphorylation.

    • Treat the cells with various concentrations of this compound or ATP for a defined time course (e.g., 5, 15, 30 minutes).

  • Protein Extraction:

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Compare the fold-change in ERK phosphorylation induced by this compound and ATP relative to the untreated control.

Conclusion

The distinction between the signaling roles of this compound and ATP is a burgeoning field of research. While ATP's functions as a neurotransmitter and extracellular signaling molecule are well-established, this compound and related diadenosine polyphosphates are emerging as a distinct class of "alarmones" or second messengers that fine-tune cellular responses, particularly under conditions of stress. The experimental protocols outlined in this guide provide a framework for researchers to dissect the unique and overlapping signaling pathways of these two critical molecules. Further investigation, particularly quantitative proteomics and transcriptomics studies, will be invaluable in fully elucidating the differential cellular responses elicited by this compound and ATP, potentially uncovering new targets for therapeutic intervention in diseases characterized by cellular stress and aberrant purinergic signaling.

References

Assessing Cross-Reactivity in Luciferase-Based Assays for ApppA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diadenosine tetraphosphate (ApppA), a key signaling molecule, is paramount. While luciferase-based assays offer high sensitivity, their susceptibility to cross-reactivity with other nucleotides necessitates a thorough evaluation. This guide provides a comprehensive comparison of luciferase-based methods with alternative technologies, offering insights into their performance, specificity, and experimental considerations.

Introduction to this compound and its Detection

Diadenosine tetraphosphate (this compound) is a dinucleoside polyphosphate involved in various cellular processes, including DNA replication, cell proliferation, and stress responses. Its accurate measurement is crucial for understanding its physiological and pathological roles. Luciferase-based assays have emerged as a popular method for nucleotide quantification due to their high sensitivity and simple workflow. However, the inherent ability of firefly luciferase to synthesize this compound in the presence of ATP and luciferin presents a significant challenge for direct measurement and raises concerns about cross-reactivity.

This guide explores a more reliable approach: a coupled-enzyme luciferase assay. It also provides a comparative analysis with two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to aid researchers in selecting the most appropriate method for their specific needs.

Coupled-Enzyme Luciferase Assay: A More Specific Approach

To overcome the limitations of direct luciferase assays, a coupled-enzyme system offers a more specific and accurate method for this compound quantification. This approach utilizes a specific enzyme, such as nucleotide pyrophosphatase, to first hydrolyze this compound, generating ATP. The subsequent measurement of ATP using a standard luciferase-luciferin reaction provides an indirect but highly sensitive measure of the initial this compound concentration.

A key advantage of this method is the enzymatic specificity of the pyrophosphatase, which can preferentially hydrolyze this compound over other nucleotides, thereby minimizing cross-reactivity. Snake venom nucleotide pyrophosphatase, for instance, has been shown to exhibit high specificity for dinucleoside polyphosphates.[1][2]

Experimental Workflow

The experimental workflow for a coupled-enzyme luciferase assay for this compound can be summarized in the following steps:

experimental_workflow cluster_prep Sample Preparation cluster_assay Coupled Enzyme Reaction cluster_detection Luminescence Detection Sample Biological Sample Extraction This compound Extraction Sample->Extraction Incubation Incubate with Nucleotide Pyrophosphatase Extraction->Incubation ATP_Generation This compound -> 2 ATP Incubation->ATP_Generation Enzymatic Hydrolysis Luciferase_Reaction Add Luciferin/Luciferase ATP_Generation->Luciferase_Reaction Light_Emission Light Emission Luciferase_Reaction->Light_Emission ATP-dependent Luminometer Measure Luminescence Light_Emission->Luminometer

Coupled-enzyme luciferase assay workflow for this compound.
Experimental Protocol

A generalized protocol for a coupled-enzyme luciferase assay for this compound is as follows:

  • Sample Preparation: Extract this compound from the biological sample using appropriate methods (e.g., acid extraction followed by neutralization).

  • Enzymatic Hydrolysis:

    • Prepare a reaction mixture containing the extracted sample, a suitable buffer (e.g., Tris-HCl), and nucleotide pyrophosphatase.

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period to ensure complete hydrolysis of this compound to ATP.

  • ATP Quantification:

    • Following incubation, add a commercially available luciferase/luciferin reagent to the reaction mixture.

    • Immediately measure the resulting luminescence using a luminometer.

  • Standard Curve: Generate a standard curve using known concentrations of this compound to determine the concentration in the unknown samples.

Comparison of this compound Quantification Methods

To provide a comprehensive overview, the performance of the coupled-enzyme luciferase assay is compared with two widely used analytical methods: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

FeatureCoupled-Enzyme Luciferase AssayHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Enzymatic conversion of this compound to ATP, followed by bioluminescent detection of ATP.Separation of this compound from other molecules based on its physicochemical properties, followed by UV or fluorescence detection.Ionization of this compound and separation of ions based on their mass-to-charge ratio for detection and quantification.
Sensitivity High (picomolar to nanomolar range).Moderate (micromolar range).Very High (femtomolar to picomolar range).
Specificity Dependent on the specificity of the nucleotide pyrophosphatase. Potential for cross-reactivity with other nucleotides if the enzyme is not highly specific.High, as it physically separates this compound from other compounds.Very High, provides structural information and can distinguish between isoforms.
Throughput High, suitable for 96-well or 384-well plate formats.Low to moderate, requires serial sample injection.Moderate to high, depending on the LC-MS setup.
Cost Relatively low cost per sample.Moderate instrument and running costs.High instrument and maintenance costs.
Expertise Requires basic biochemical assay skills.Requires expertise in chromatography.Requires specialized expertise in mass spectrometry.

Assessing Cross-Reactivity in the Coupled-Enzyme Luciferase Assay

The primary source of cross-reactivity in the coupled-enzyme luciferase assay is the potential for the nucleotide pyrophosphatase to hydrolyze other nucleotides present in the sample, such as ATP, ADP, and AMP, which would lead to an overestimation of this compound.

Logical Relationship of Cross-Reactivity Assessment

cross_reactivity_assessment cluster_analyte Analyte & Potential Interferents cluster_products Reaction Products cluster_detection Luminescence Signal This compound This compound Enzyme Nucleotide Pyrophosphatase This compound->Enzyme Desired Hydrolysis ATP ATP ATP->Enzyme Potential Cross-Reactivity ADP ADP ADP->Enzyme Potential Cross-Reactivity AMP AMP AMP->Enzyme Potential Cross-Reactivity ATP_from_this compound ATP (from this compound) Enzyme->ATP_from_this compound ATP_from_others ATP (from other nucleotides) Enzyme->ATP_from_others Total_ATP Total Measured ATP ATP_from_this compound->Total_ATP ATP_from_others->Total_ATP Accurate_Signal Signal from this compound Total_ATP->Accurate_Signal Inaccurate_Signal Signal from Cross-Reactivity Total_ATP->Inaccurate_Signal

Assessing potential cross-reactivity in the coupled assay.

To mitigate this, it is crucial to select a highly specific nucleotide pyrophosphatase. Enzymes from snake venom have been reported to have a preference for dinucleoside polyphosphates.[1][2] Validation of the chosen enzyme's specificity should be performed by testing its activity against a panel of relevant nucleotides (ATP, ADP, AMP, GTP, etc.) at physiological concentrations.

Alternative Methods: HPLC and Mass Spectrometry

For applications requiring higher specificity or absolute quantification, HPLC and Mass Spectrometry are powerful alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC separates molecules based on their affinity for a stationary phase, allowing for the isolation and quantification of this compound. When coupled with a UV or fluorescence detector, HPLC can provide accurate and reproducible measurements.

Key validation parameters for an HPLC method include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Mass Spectrometry (MS)

Mass spectrometry offers the highest sensitivity and specificity for this compound quantification. By measuring the mass-to-charge ratio of ionized this compound, MS can provide unambiguous identification and precise quantification, even in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for this purpose.

Conclusion

The choice of an appropriate assay for this compound quantification depends on the specific requirements of the research. While standard firefly luciferase assays are unsuitable due to inherent synthesis of this compound, the coupled-enzyme luciferase assay provides a sensitive and high-throughput option, provided that the specificity of the nucleotide pyrophosphatase is carefully validated to minimize cross-reactivity. For studies demanding the highest level of specificity and absolute quantification, HPLC and particularly Mass Spectrometry are the methods of choice. Researchers should carefully consider the trade-offs between sensitivity, specificity, throughput, and cost when selecting the optimal method for their this compound analysis.

References

The Alarmone Ap4A: A Potential Biomarker for Cellular Stress-Related Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals on the Preclinical Validation of Diadenosine Tetraphosphate (Ap4A)

Diadenosine tetraphosphate (Ap4A) is a ubiquitous intracellular signaling molecule, long considered a simple metabolic byproduct but now recognized as a critical "alarmone" that rapidly accumulates in response to cellular stress.[1][2] Its synthesis is ramped up under conditions of oxidative stress, DNA damage, and hypoxia, positioning it as a potential dynamic biomarker for a range of pathological states.[3] This guide provides a comparative overview of the existing preclinical evidence supporting Ap4A's potential as a biomarker in oncology, cardiovascular disease, and neurology, contrasted with established clinical markers. It also details the methodologies for its detection and illustrates its core signaling pathways.

Quantitative Data: Ap4A Levels in Response to Cellular Stress

Unlike established biomarkers with defined clinical cutoffs, the validation of Ap4A is primarily in the preclinical stage. The majority of quantitative data pertains to the fold-increase of intracellular Ap4A concentrations in response to various stressors in cellular and animal models. One study has quantified baseline levels in human plasma, finding a mean total concentration of 0.72 micromol/L in the cubital veins of normotensive subjects.[4]

Condition/Model Stress Factor Fold Increase in Ap4A Levels Reference
Oncology
Human DNA Repair-Mutant CellsMitomycin C (DNA cross-linking agent)>50-fold (up to ~25µM)[5]
Human CellsUV Light2-fold[6]
Human CellsMNNG (DNA damaging compound)2 to 8-fold[6]
Cardiovascular
Physarum polycephalumHypoxia / Anaerobic conditions3 to 7-fold[4]
Neurology / General Stress
Salmonella typhimuriumCdCl₂ (Oxidative Stress)>100-fold (up to 365µM)[3]
Drosophila CellsCdCl₂ (Heavy Metal Stress)>100-fold[3]
E. coliKanamycin (induces oxidative stress)20-fold[3]
S. typhimuriumHeat Shock (10% Ethanol)~10-fold (>50µM)[3]

Comparison with Standard Biomarkers

Direct clinical performance data (e.g., sensitivity, specificity) for Ap4A is not yet available. The following comparison is based on the biological role and the type of information each biomarker provides.

Disease State Established Biomarker(s) Biological Information Provided Potential Role of Ap4A (Preclinical Evidence) Potential Advantage/Difference
Oncology CEA, CA-125, PSA, KRAS/EGFR mutationsTumor burden, presence of specific cancer types, genetic drivers for targeted therapy.[1][7]A real-time indicator of cellular stress, particularly DNA damage response.[5][8]Ap4A may provide a functional measure of ongoing DNA damage and repair activity within a tumor, potentially indicating response to genotoxic therapies.
Cardiovascular Disease Cardiac Troponins (cTnI, cTnT), BNP, NT-proBNPMyocardial cell death (necrosis), ventricular stress, and heart failure.[8][9][10]A marker of ischemic stress and a mediator of cardioprotection.[7]Ap4A levels could rise during ischemia before irreversible cell death occurs, potentially offering an earlier window for detection and intervention compared to troponins.
Neurological Disorders Tau protein, β-amyloid (Alzheimer's); Neurofilament light chain (NfL) (Neuroaxonal damage)Indicates specific pathologies of neurodegeneration and neuronal injury.[11][12]A marker of neuronal stress and a mediator of neuroprotection in models of stroke and Parkinson's disease.[11]Ap4A may signal acute neuronal stress in response to excitotoxicity or ischemic injury, potentially serving as a marker for acute events or ongoing neurodegenerative stress.[13]

Experimental Protocols & Methodologies

The detection and quantification of Ap4A in biological samples require sensitive and specific analytical methods due to its low baseline concentrations and susceptibility to hydrolysis.

Key Experimental Methodologies
  • High-Performance Liquid Chromatography (HPLC): A widely used method to separate Ap4A from other nucleotides in cell extracts or plasma. Quantification is typically achieved with UV detection.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and specificity, allowing for simultaneous quantification of Ap4A and other dinucleoside polyphosphates. This is considered a gold-standard method for accurate measurement.

  • Boronate Chromatography: This technique is used to separate the reaction products of Ap4A hydrolysis (AMP, ADP, ATP) from the Ap4A substrate, allowing for the assay of Ap4A-hydrolyzing enzymes.[10]

  • Enzymatic Assays: These methods use a series of coupled enzyme reactions. For example, after removing contaminating ATP, Ap4A can be hydrolyzed by phosphodiesterase to ATP, which is then quantified using the highly sensitive luciferin-luciferase reaction.[14]

Visualizations: Pathways and Workflows

Ap4A Synthesis and Core Signaling Pathway

The following diagram illustrates the primary synthesis route of Ap4A from ATP by Lysyl-tRNA synthetase (LysRS) and its role in modulating transcription via the HINT1-MITF complex, a key pathway in cellular response.[1][9]

cluster_synthesis Ap4A Synthesis cluster_signaling Transcriptional Regulation ATP1 2x ATP LysRS Lysyl-tRNA synthetase (LysRS) ATP1->LysRS Ap4A_synth Ap4A LysRS->Ap4A_synth Ap4A_signal Ap4A Ap4A_synth->Ap4A_signal Cellular Accumulation (Stress Signal) HINT1 HINT1 Complex HINT1-MITF Complex (Inactive) HINT1->Complex MITF MITF (Transcription Factor) MITF->Complex Transcription Target Gene Transcription MITF->Transcription Complex->MITF Releases MITF Ap4A_signal->Complex Binds to HINT1

Caption: Ap4A is synthesized by LysRS and modulates gene expression by releasing MITF.

General Experimental Workflow for Ap4A Quantification

This diagram outlines the critical steps for accurately measuring Ap4A in plasma, from sample collection to final analysis.

cluster_0 Sample Collection & Preparation cluster_1 Purification & Analysis cluster_2 Data Interpretation A 1. Blood Collection (Add stabilizers to prevent ATP release & degradation) B 2. Centrifugation (Isolate Plasma) A->B C 3. Protein Precipitation (e.g., with perchloric acid) B->C D 4. Purification (e.g., HPLC, Affinity Chromatography) C->D E 5. Detection & Quantification (LC-MS or Enzymatic Assay) D->E F 6. Data Analysis (Compare patient vs. control) E->F

Caption: Workflow for the quantification of Ap4A from human plasma samples.

Conclusion

Diadenosine tetraphosphate (Ap4A) presents a compelling case as a next-generation biomarker. Its fundamental role as a rapid responder to cellular stress suggests it could provide a real-time window into disease processes like DNA damage, ischemia, and neurotoxicity. Preclinical data consistently show a dramatic increase in Ap4A levels under these conditions.

However, the transition from a promising preclinical molecule to a validated clinical biomarker requires significant further research. Future studies must focus on:

  • Establishing Clinical Reference Ranges: Defining Ap4A concentrations in healthy and various diseased populations.

  • Direct Comparison Studies: Designing clinical trials to directly compare the diagnostic and prognostic performance of Ap4A against gold-standard biomarkers for specific diseases.

  • Assay Standardization: Developing robust, reproducible, and high-throughput assays suitable for clinical laboratory use.

For researchers and drug development professionals, Ap4A is a target of high interest. It offers the potential not only as a diagnostic or prognostic marker but also as a pharmacodynamic biomarker to monitor cellular stress in response to novel therapeutics, particularly in oncology and neuroprotection.

References

Orthogonal Validation of AppA's Interaction with a Novel Protein Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the orthogonal validation of a newly identified protein-protein interaction (PPI) involving the Rhodobacter sphaeroides protein AppA. To illustrate these principles, we will use the well-characterized interaction between AppA and the transcriptional repressor PpsR as a model system.[1] The methodologies and data presented herein are designed to offer a robust strategy for confirming novel PPIs, a critical step in fundamental research and drug discovery.

Introduction to Orthogonal Validation

The identification of protein-protein interactions is fundamental to understanding cellular processes. However, initial screening methods are often associated with false positives.[2] Orthogonal validation, the use of multiple, independent experimental techniques, is therefore essential to confirm the biological relevance of a putative interaction.[2] This guide outlines several widely accepted methods for such validation.

Comparative Analysis of Validation Techniques

The selection of appropriate orthogonal methods is crucial for robust validation. The following table summarizes key techniques, their principles, and their respective strengths and weaknesses.

Technique Principle Type of Interaction Detected Strengths Weaknesses
Co-Immunoprecipitation (Co-IP) An antibody targets a known protein ("bait"), pulling it out of a cell lysate along with any bound interaction partners ("prey").Indirect or DirectIn vivo interaction, physiological conditionsMay not distinguish between direct and indirect interactions, antibody quality is critical
Pull-Down Assay A purified, tagged "bait" protein is immobilized on a resin and used to capture interacting "prey" proteins from a cell lysate or a solution of purified proteins.DirectCan demonstrate direct interaction if using purified proteinsIn vitro, may not reflect cellular conditions, potential for non-specific binding
Yeast Two-Hybrid (Y2H) Based on the reconstitution of a functional transcription factor in yeast when two interacting proteins (fused to the DNA-binding and activation domains of the transcription factor) are brought into proximity.DirectHigh-throughput, in vivo screeningHigh rate of false positives and false negatives, interactions must occur in the nucleus
Surface Plasmon Resonance (SPR) Measures the binding of an analyte (e.g., "prey" protein) to a ligand (e.g., "bait" protein) immobilized on a sensor chip by detecting changes in the refractive index at the surface.DirectReal-time kinetics and affinity (KD), label-freeIn vitro, requires specialized equipment, protein immobilization can affect conformation
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon the binding of two molecules in solution.DirectProvides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS), solution-basedRequires large amounts of pure protein, low throughput
Förster Resonance Energy Transfer (FRET) Measures the transfer of energy from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity (typically <10 nm).DirectIn vivo or in vitro, provides spatial informationRequires fluorescently tagged proteins, distance-dependent

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

Co-Immunoprecipitation (Co-IP) Protocol

This protocol describes the co-immunoprecipitation of a novel target with AppA from Rhodobacter sphaeroides.

1. Cell Lysis:

  • Grow R. sphaeroides cultures expressing the proteins of interest to the desired cell density.
  • Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS).
  • Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
  • Lyse the cells by sonication or French press on ice.
  • Clarify the lysate by centrifugation to remove cell debris.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
  • Incubate the pre-cleared lysate with an antibody specific to AppA or the putative interacting protein overnight at 4°C with gentle rotation.
  • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

3. Elution and Analysis:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
  • Separate the proteins by SDS-PAGE.
  • Analyze the separated proteins by Western blotting using antibodies against both AppA and the novel target protein.

Pull-Down Assay Protocol

This protocol details an in vitro pull-down assay using a purified, tagged AppA protein.

1. Protein Purification and Immobilization:

  • Express and purify recombinant AppA fused to an affinity tag (e.g., GST or His-tag).
  • Prepare a cell lysate containing the putative interacting protein or use a purified version of the protein.
  • Immobilize the tagged AppA protein on the appropriate affinity resin (e.g., glutathione-agarose for GST-tags, Ni-NTA agarose for His-tags).

2. Binding Reaction:

  • Incubate the immobilized AppA with the cell lysate or purified protein for several hours at 4°C with gentle rotation.
  • Include a control with the affinity resin alone or a resin with an irrelevant tagged protein to check for non-specific binding.

3. Washing and Elution:

  • Wash the resin extensively with a wash buffer to remove unbound proteins.
  • Elute the bound proteins from the resin using a competitive eluent (e.g., glutathione for GST-tags, imidazole for His-tags) or by boiling in SDS-PAGE sample buffer.

4. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the novel target protein.

Visualizing the Validation Workflow and Signaling Context

Diagrams generated using Graphviz can help to conceptualize the experimental workflows and the potential signaling pathways involved.

Orthogonal_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Orthogonal Validation Y2H Yeast Two-Hybrid Screen Discovery Discovery APMS Affinity Purification-Mass Spectrometry Putative_Interaction Putative Interaction (AppA - Novel Target) Discovery->Putative_Interaction CoIP Co-Immunoprecipitation Putative_Interaction->CoIP In vivo context PullDown Pull-Down Assay Putative_Interaction->PullDown In vitro direct binding SPR Surface Plasmon Resonance Putative_Interaction->SPR Kinetics & Affinity Validated_Interaction Validated Interaction CoIP->Validated_Interaction PullDown->Validated_Interaction SPR->Validated_Interaction

Caption: Workflow for the orthogonal validation of a novel AppA interaction.

AppA_PpsR_Signaling_Pathway cluster_inputs Environmental Signals Light Blue Light AppA AppA Light->AppA Inhibits Interaction Oxygen Low Oxygen Oxygen->AppA Promotes Interaction AppA_PpsR AppA-PpsR Complex AppA->AppA_PpsR PpsR PpsR PpsR->AppA_PpsR Photosynthesis_Genes Photosynthesis Genes PpsR->Photosynthesis_Genes Represses AppA_PpsR->PpsR Dissociation under blue light

References

Comparative Analysis of Diadenosine Triphosphate (ApppA) Levels Across Diverse Cellular Landscapes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of diadenosine triphosphate (ApppA) concentrations reveals significant variations across different cell types and tissues, underscoring its potential role as a dynamic signaling molecule. While a singular, comprehensive database of this compound levels remains to be established, a compilation of data from various studies highlights these differences and points towards a nuanced regulatory network governing its intracellular concentration.

Diadenosine triphosphate (this compound), along with other diadenosine polyphosphates like diadenosine tetraphosphate (Ap4A), are emerging as crucial intracellular signaling molecules, often referred to as "alarmones." These molecules are synthesized in response to cellular stress, such as heat shock and oxidative stress, and are believed to play a role in orchestrating the cellular stress response.[1][2][3] The concentration of these molecules is tightly regulated through a balance of synthesis and degradation, and disruptions in this balance can have significant physiological consequences.

Quantitative Comparison of this compound Levels

Direct comparative studies measuring this compound across a wide array of cell types and tissues are limited. However, by collating data from individual research articles, a comparative overview can be assembled. It is important to note that variations in experimental methodologies, including cell culture conditions and extraction techniques, can influence the reported values.

Cell Type/TissueOrganismThis compound Concentration (µM)NotesReference
Salmonella typhimuriumBacteriumBaseline levels increase significantly upon heat shock or exposure to ethanol.Accumulates with other adenylylated nucleotides under stress.[1][2]
Escherichia coliBacteriumSimilar to S. typhimurium, levels rise in response to heat and oxidative stress.Considered a key component of the bacterial stress response.[1][2]

Experimental Protocols for this compound Quantification

The accurate measurement of intracellular this compound levels is critical for understanding its physiological roles. The two primary methods employed for the quantification of diadenosine polyphosphates are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and luciferase-based enzymatic assays.

HPLC-MS/MS Method for this compound Quantification

This method offers high sensitivity and specificity for the detection and quantification of this compound in complex biological samples.

1. Sample Preparation (Cell Lysate):

  • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., 25 mM Tris-phosphate, 4 mM EGTA, 1% Triton X-100, pH 7.8).

  • Scrape the cells and transfer the lysate to a microfuge tube.

  • Centrifuge at high speed (e.g., 12,000 x g) for 5-15 minutes at 4°C.

  • Collect the supernatant containing the cell extract.

2. Chromatographic Separation:

  • Use a suitable HPLC system equipped with a C18 reverse-phase column.

  • Employ a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • The gradient is optimized to achieve separation of this compound from other cellular components and related nucleotides.

3. Mass Spectrometric Detection:

  • Utilize a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity.

  • The mass spectrometer is set to detect specific precursor-to-product ion transitions for this compound.

  • Quantify this compound by comparing the peak area of the analyte in the sample to a standard curve generated with known concentrations of this compound.

Luciferase-Based Enzymatic Assay

This assay provides a highly sensitive method for detecting this compound, often in the sub-picomole range. The principle relies on the enzymatic conversion of this compound to ATP, which is then measured using the firefly luciferase-luciferin reaction.

1. Sample Preparation:

  • Prepare cell lysates as described in the HPLC-MS/MS protocol.

2. Assay Procedure:

  • Prepare an assay buffer containing Tris, magnesium sulfate, and EGTA, adjusted to pH 7.8.

  • Add a known volume of the cell extract supernatant to the assay buffer.

  • Initiate the reaction by adding a solution containing luciferin.

  • Measure the resulting luminescence using a luminometer. The light output is proportional to the amount of ATP generated, which in turn is proportional to the initial amount of this compound in the sample.

  • A standard curve is generated using known concentrations of this compound to quantify the amount in the samples.

Signaling Pathways and Cellular Functions

The precise signaling pathways of this compound in mammalian cells are still under active investigation. However, the accumulation of this compound and related diadenosine polyphosphates under conditions of cellular stress strongly suggests their involvement in stress response pathways.

It is hypothesized that these molecules act as intracellular messengers, or "alarmones," that signal the presence of adverse conditions and trigger adaptive responses.[1][2][3] These responses can include the induction of heat-shock proteins and other protective mechanisms. The signaling cascade likely involves the interaction of this compound with specific protein targets, leading to downstream effects on gene expression and cellular metabolism.

ApppA_Signaling_Pathway cluster_stress Cellular Stress cluster_synthesis Synthesis cluster_response Cellular Response Heat Shock Heat Shock Aminoacyl-tRNA Synthetases Aminoacyl-tRNA Synthetases Heat Shock->Aminoacyl-tRNA Synthetases Oxidative Stress Oxidative Stress Oxidative Stress->Aminoacyl-tRNA Synthetases This compound This compound Aminoacyl-tRNA Synthetases->this compound Target Proteins Target Proteins This compound->Target Proteins Gene Expression Changes Gene Expression Changes Target Proteins->Gene Expression Changes Metabolic Adaptation Metabolic Adaptation Target Proteins->Metabolic Adaptation Induction of Heat-Shock Proteins Induction of Heat-Shock Proteins Gene Expression Changes->Induction of Heat-Shock Proteins

Proposed signaling cascade for this compound in the cellular stress response.

Experimental_Workflow_ApppA_Quantification cluster_sample Sample Preparation cluster_hplc HPLC-MS/MS cluster_luciferase Luciferase Assay Cells/Tissues Cells/Tissues Lysis Lysis Cells/Tissues->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant (Lysate) Supernatant (Lysate) Centrifugation->Supernatant (Lysate) HPLC Separation HPLC Separation Supernatant (Lysate)->HPLC Separation Enzymatic Reaction Enzymatic Reaction Supernatant (Lysate)->Enzymatic Reaction MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Quantification_HPLC Quantification MS/MS Detection->Quantification_HPLC Luminometer Reading Luminometer Reading Enzymatic Reaction->Luminometer Reading Quantification_Luc Quantification Luminometer Reading->Quantification_Luc

General experimental workflow for the quantification of this compound.

References

Cross-validation of ApppA quantification results between different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of ApppA (diadenosine triphosphate) quantification results between different laboratories. Ensuring consistency and comparability of analytical data is paramount in collaborative research and multi-center studies. This document outlines key experimental protocols, data presentation standards, and visual workflows to facilitate robust inter-laboratory comparisons.

Introduction to this compound and the Need for Cross-Validation

Diadenosine polyphosphates, such as this compound, are signaling molecules implicated in various physiological processes, including vascular tone regulation and cell growth[1][2][3]. Accurate quantification of this compound is crucial for understanding its role in health and disease. However, variations in analytical methodologies and laboratory practices can lead to disparate results, hindering the ability to compare findings across studies[4]. A standardized approach to cross-validation is essential to establish the reliability and reproducibility of this compound quantification methods.

Proposed Experimental Protocol for this compound Quantification

To ensure comparability, participating laboratories should adhere to a standardized protocol. The following methodology is proposed based on established techniques for diadenosine polyphosphate analysis[1][2].

2.1. Sample Preparation

  • Blood Collection : Collect blood samples using a consistent method and anticoagulant (e.g., EDTA or citrate) to minimize variability introduced during sample acquisition[1][2].

  • Plasma Separation : Centrifuge the blood samples promptly to separate the plasma.

  • Deproteinization : Deproteinize plasma samples to remove proteins that can interfere with the analysis.

  • Purification : Employ a multi-step purification process involving affinity chromatography, anion-exchange chromatography, and reversed-phase chromatography to isolate this compound from other plasma components[1][2].

2.2. Analytical Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Chromatographic Separation : Utilize a reversed-phase HPLC column to separate this compound from other analytes. A gradient elution with a suitable mobile phase should be optimized.

  • Mass Spectrometric Detection : Employ a mass spectrometer, such as a MALDI-MS or electrospray ionization (ESI)-MS, for sensitive and specific detection of this compound[1][2]. The instrument should be operated in a mode that allows for accurate mass determination.

  • Quantification : Generate a standard curve using authentic this compound standards of known concentrations. The concentration of this compound in the samples can then be determined by comparing their peak areas to the standard curve.

2.3. Quality Control

  • Internal Standards : Include an appropriate internal standard in all samples and standards to correct for variations in sample processing and instrument response.

  • Blanks : Analyze procedural blanks to monitor for contamination.

  • Replicates : Analyze replicate samples to assess the precision of the method.

Data Presentation for Inter-Laboratory Comparison

Quantitative data from each laboratory should be summarized in standardized tables to facilitate direct comparison.

Table 1: Comparison of Standard Curve Parameters

LaboratoryLinearity (R²)Linear Range (nmol/L)
Lab A
Lab B
Lab C

Table 2: Comparison of Method Performance Characteristics

LaboratoryLimit of Detection (LOD) (nmol/L)Limit of Quantification (LOQ) (nmol/L)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (% Recovery)
Lab A
Lab B
Lab C

Table 3: Quantification of this compound in a Common Reference Sample

LaboratoryMeasured this compound Concentration (μmol/L) ± SD (n=...)
Lab A
Lab B
Lab C

Visualizing Workflows and Pathways

4.1. Experimental Workflow for Cross-Validation

The following diagram outlines the proposed workflow for conducting an inter-laboratory comparison of this compound quantification.

G cluster_prep Phase 1: Preparation and Standardization cluster_analysis Phase 2: Independent Laboratory Analysis cluster_data Phase 3: Data Compilation and Comparison P1 Develop Standardized Protocol P2 Prepare & Distribute Common Reference Samples P1->P2 P3 Distribute Authentic this compound Standards P2->P3 L1 Lab A: Protocol Implementation & Analysis P3->L1 Standardized Materials L2 Lab B: Protocol Implementation & Analysis P3->L2 Standardized Materials L3 Lab C: Protocol Implementation & Analysis P3->L3 Standardized Materials D1 Central Data Collection L1->D1 Submit Data L2->D1 Submit Data L3->D1 Submit Data D2 Statistical Analysis of Results D1->D2 D3 Comparison of Performance Metrics D2->D3

Caption: Workflow for inter-laboratory this compound quantification.

4.2. Illustrative this compound Signaling Pathway

The precise signaling pathways of this compound are a subject of ongoing research. The diagram below provides a generalized representation of a potential signal transduction cascade initiated by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound Extracellular this compound Receptor P2Y Receptor This compound->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Protein_Kinase Protein Kinase Cascade Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) Protein_Kinase->Cellular_Response Leads to

Caption: Generalized this compound signaling pathway.

Conclusion

A rigorous cross-validation of this compound quantification methods is achievable through the adoption of standardized protocols, transparent data reporting, and clear communication between participating laboratories. The framework presented in this guide provides a foundation for designing and executing such studies, ultimately leading to more reliable and comparable data in the field of this compound research.

References

Safety Operating Guide

Navigating the Critical Path: A Guide to Proper Laboratory Chemical Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your lab practices. Proper chemical disposal is not merely a regulatory hurdle; it is a fundamental component of a safe, efficient, and environmentally responsible laboratory. Adhering to correct disposal procedures protects personnel, prevents environmental contamination, and ensures the validity of experimental outcomes by avoiding cross-contamination.

This guide provides essential, step-by-step information for the safe and compliant disposal of laboratory chemicals, helping to build a culture of safety and trust that extends beyond the products you use.

The First Step: Hazard Identification and Assessment

Before any disposal procedure can begin, a thorough understanding of the chemical's properties and hazards is paramount. The primary resource for this information is the Safety Data Sheet (SDS), formerly known as the Material Safety Data Sheet (MSDS).

Key Sections of an SDS for Disposal:

  • Section 2: Hazard(s) Identification: Provides a quick overview of the chemical's potential harms.

  • Section 7: Handling and Storage: Offers guidance on safe handling practices and storage requirements, which can inform disposal container choice.[1]

  • Section 8: Exposure Controls/Personal Protection: Details the necessary Personal Protective Equipment (PPE) required when handling the chemical.[1]

  • Section 13: Disposal Considerations: While not always mandatory for manufacturers to complete, this section provides the most direct information on recommended disposal methods and containers.[1]

Always consult the SDS before working with or disposing of any new chemical. This document provides the critical information needed to handle substances safely.[2]

Core Principles of Chemical Waste Management

A systematic approach to waste management is crucial for maintaining a safe laboratory environment.

  • Segregation of Waste: Never mix different types of chemical waste unless explicitly instructed by a procedure.[3] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. As a best practice, maintain separate waste streams.[1][3] Liquid and solid waste should also be kept in separate containers.[4]

  • Proper Labeling: All waste containers must be clearly and accurately labeled.[1][4] Labels should include the full chemical name (no abbreviations or formulas), associated hazards (e.g., "Flammable," "Corrosive"), and the date of accumulation.[1]

  • Use of Appropriate Containers: Waste must be collected in containers that are compatible with the chemicals they hold. For example, corrosive wastes should not be stored in metal cans. Containers must be in good condition, with tightly sealing lids to prevent leaks and spills.[4] For liquid waste, leave about 10% of the container volume as headspace to allow for vapor expansion.[4]

Chemical Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal path for a laboratory chemical.

G start Start: Unwanted Chemical sds Consult Safety Data Sheet (SDS) & Institutional Guidelines start->sds is_hazardous Is the chemical hazardous? sds->is_hazardous non_hazardous Non-Hazardous Waste Stream is_hazardous->non_hazardous No hazardous_waste Hazardous Chemical Waste Stream is_hazardous->hazardous_waste Yes drain_check Can it be disposed of via sanitary sewer? non_hazardous->drain_check trash Trash Disposal (e.g., paper, gloves not contaminated with hazardous material) end End drain_check->trash No drain Drain Disposal (with copious amounts of water) drain_check->drain Yes neutralize_check Is it an acid or base suitable for in-lab neutralization? hazardous_waste->neutralize_check neutralize Perform Neutralization Procedure neutralize_check->neutralize Yes hw_collection Segregate, Label & Store for Professional Hazardous Waste Collection neutralize_check->hw_collection No neutralize->drain_check Post-neutralization (pH 5-9) hw_collection->end

Caption: A workflow for determining the proper chemical disposal route.

Detailed Disposal Procedures

There are three primary routes for the disposal of laboratory chemical waste.[5]

Only a limited number of non-hazardous, water-soluble chemicals can be disposed of down the drain. Always consult your institution's specific guidelines and local regulations before proceeding.

ParameterGuideline / Limit
pH Must be between 5.0 and 9.0 after neutralization.[5]
Chemical Properties Must be liquid or a water-soluble solid.[5]
Must not be a severe irritant or lachrymator.[5]
Must not emit strong or noxious odors (e.g., mercaptans, amines).[5]
Environmental Impact Must not be harmful to aquatic life as specified on the SDS.[5]
Procedure Flush with at least an equal volume of water.[5]

Important: Never pour organic solvents, flammable liquids, or hazardous chemicals down the drain.[4][6]

Certain acidic and basic wastes can be neutralized in the laboratory to render them non-hazardous before drain disposal. This procedure must be performed with extreme caution.

Experimental Protocol for Neutralization:

  • Preparation: Work in a fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2] Have a spill kit ready.

  • Dilution (Critical Step): For strong, concentrated acids or bases (quantities ≤ 25 mL), dilute them by a factor of 10 before neutralization.[5] Always add acid to water, never the other way around. [2] Quantities exceeding 25 mL must be managed by a professional disposal service.[5]

  • Neutralization: Slowly add the neutralizing agent while stirring the solution in a beaker placed in an ice bath to control the exothermic reaction.

    • For acids, use a weak base like sodium bicarbonate or sodium hydroxide.

    • For bases, use a weak acid like citric acid or hydrochloric acid.

  • Reaction Time: Allow the mixture to react for at least 15 minutes to dissipate any heat.[5]

  • pH Verification: Use a calibrated pH meter or pH paper to confirm that the final pH of the solution is between 5 and 9.[5]

  • Disposal: If the pH is within the acceptable range, flush the neutralized solution down the sanitary sewer with at least 20 parts water.[5]

Note: Acids or bases containing heavy metals, or oxidizing acids like perchloric and nitric acid, must not be neutralized and require professional disposal.[5]

Chemicals that are flammable, corrosive, reactive, toxic, or otherwise hazardous must be collected for disposal by a licensed hazardous waste management company.[1]

Waste TypeExamplesDisposal Container
Flammable Solvents Acetone, ethanol, hexane, tolueneLabeled, sealed solvent container
Corrosive Waste Strong acids and bases not suitable for neutralizationDesignated acid/base carboy
Toxic/Reactive Waste Heavy metal solutions, cyanides, oxidizersClearly labeled, compatible container
Contaminated Sharps Needles, blades, broken glass contaminated with chemicalsPuncture-resistant sharps container
Biological Waste Cultures, tissues, contaminated materialsAutoclavable biohazard bags or containers[3][7]

Procedure for Professional Disposal:

  • Accumulation: Collect waste in a designated, supervised area near the point of generation but away from regular lab traffic.[4]

  • Packaging: Ensure containers are properly labeled and sealed.

  • Contact: Work with a reputable disposal company experienced in laboratory and medical waste to schedule a pickup and transfer of the waste to a Treatment, Storage, and Disposal Facility (TSDF).[1]

Hazardous Waste Segregation Logic

The following diagram outlines the critical importance of separating incompatible waste streams to prevent dangerous reactions.

G A Flammable Solvents (e.g., Acetone) ContA Solvent Waste A->ContA B Acids (e.g., HCl) ContB Acid Waste B->ContB C Bases (e.g., NaOH) ContC Base Waste C->ContC D Oxidizers (e.g., Nitric Acid) ContD Oxidizer Waste D->ContD ContA->ContD  Fire/Explosion Hazard ContB->ContC  Reacts Violently (Heat) ContB->ContD  Toxic Gas Generation

Caption: The importance of segregating incompatible chemical waste.

Proactive Waste Management: The Principles of Green Chemistry

The most effective way to manage waste is to prevent its creation. The 12 Principles of Green Chemistry offer a framework for designing safer, more efficient processes that minimize waste from the outset.

  • Prevention: It is better to prevent waste than to treat or clean it up after it has been created.[8]

  • Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

  • Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.

By applying these principles during experimental design, laboratories can dramatically reduce the volume and hazard level of the waste they produce, leading to a safer and more sustainable research environment.[8]

References

Essential Safety and Handling Guide for Diadenosine Tetraphosphate (ApppA)

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of Diadenosine Tetraphosphate (ApppA), a signaling nucleotide involved in cellular stress responses. Adherence to these guidelines is essential for ensuring laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, the following personal protective equipment is mandatory to prevent inhalation and contact.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles.
Hand Protection Standard laboratory gloves (e.g., nitrile)Prevents skin contact.
Respiratory Protection N95-rated respirator or equivalentPrevents inhalation of fine powder.
Body Protection Laboratory coatProtects skin and clothing from contamination.

Operational Plan: Handling and Storage

This compound is typically a white to off-white powder. Proper handling and storage are crucial for maintaining its stability and preventing contamination.

Quantitative Data Summary

ParameterValueSource
Storage Temperature -20°CSigma-Aldrich
Solubility in Water 50 mg/mLSigma-Aldrich
Appearance White to off-white powderSigma-Aldrich
Short-term Storage Ambient temperature (up to 1 week cumulative)Jena Bioscience
Protocol for Preparing a 10 mM Aqueous Stock Solution

This protocol provides a step-by-step guide for the safe preparation of a standard this compound stock solution.

Materials:

  • This compound powder

  • Nuclease-free water

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: In a designated weighing area, ensure all necessary PPE is worn. Place a sterile microcentrifuge tube on the analytical balance and tare.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder into the microcentrifuge tube. For a 1 mL 10 mM stock solution, weigh out 8.36 mg of this compound (Molecular Weight: 836.39 g/mol ).

  • Solubilization: Add the appropriate volume of nuclease-free water to the tube. For a 10 mM solution, add 1 mL of water for every 8.36 mg of this compound.

  • Mixing: Close the tube securely and vortex until the powder is completely dissolved. The solution should be clear and colorless.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Disposal Plan

Dispose of this compound and contaminated materials in accordance with institutional and local regulations for non-hazardous chemical waste.

  • Solid Waste: Unused this compound powder and materials used for handling the solid (e.g., weigh boats, contaminated pipette tips) should be collected in a designated, sealed waste container.

  • Liquid Waste: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater regulations.

  • Decontamination: Work surfaces should be wiped down with a suitable laboratory disinfectant.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate key processes related to this compound handling and its biological function.

ApppA_Handling_Workflow cluster_prep Preparation cluster_storage Storage cluster_disposal Disposal PPE Don PPE (Goggles, Gloves, N95, Lab Coat) Weigh Weigh this compound Powder PPE->Weigh Ensure Safety Dissolve Dissolve in Nuclease-Free Water Weigh->Dissolve Vortex Vortex to Mix Dissolve->Vortex Aliquot Aliquot Stock Solution Vortex->Aliquot Store Store at -20°C Aliquot->Store Collect Collect Solid & Liquid Waste Dispose Dispose per Local Regulations Collect->Dispose LysRS_Ap4A_MITF_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LysRS_inactive Inactive LysRS LysRS_active Active p-LysRS LysRS_inactive->LysRS_active Phosphorylation This compound This compound Synthesis LysRS_active->this compound Synthesizes HINT1_MITF HINT1-MITF Complex HINT1_this compound HINT1-ApppA Complex HINT1_MITF->HINT1_this compound Forms MITF_free Free MITF HINT1_MITF->MITF_free Releases MITF This compound->HINT1_MITF Binds to HINT1 MITF_nucleus MITF MITF_free->MITF_nucleus Translocates Transcription Target Gene Transcription MITF_nucleus->Transcription Activates Allergen Allergen Signal Allergen->LysRS_inactive Activates

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.